molecular formula C5H8O3 B131274 Methyl 1-hydroxycyclopropane-1-carboxylate CAS No. 33689-29-1

Methyl 1-hydroxycyclopropane-1-carboxylate

Cat. No.: B131274
CAS No.: 33689-29-1
M. Wt: 116.11 g/mol
InChI Key: KPJWVJURYXOHOO-UHFFFAOYSA-N
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Description

Methyl 1-hydroxycyclopropane-1-carboxylate, also known as this compound, is a useful research compound. Its molecular formula is C5H8O3 and its molecular weight is 116.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 1-hydroxycyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJWVJURYXOHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00369780
Record name Methyl 1-hydroxycyclopropane-1-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33689-29-1
Record name Methyl 1-hydroxycyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00369780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-hydroxy-1-cyclopropane carboxylate
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Foundational & Exploratory

Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for methyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in organic synthesis and drug discovery. The document details established experimental protocols, presents quantitative data in a comparative format, and includes mechanistic diagrams to facilitate a comprehensive understanding of the chemical transformations.

Synthesis via Diazotization of Methyl 1-aminocyclopropylcarboxylate

A prevalent and well-documented method for the synthesis of this compound involves the diazotization of methyl 1-aminocyclopropylcarboxylate. This pathway is advantageous due to the commercial availability of the starting material and generally good yields. The reaction proceeds by converting the primary amine into a diazonium salt, which is subsequently displaced by a hydroxyl group.

Reaction Scheme

The overall transformation can be represented as follows:

G cluster_0 Synthesis via Diazotization start Methyl 1-aminocyclopropylcarboxylate intermediate Diazonium Salt Intermediate start->intermediate Diazotization product Methyl 1-hydroxycyclopropane- 1-carboxylate intermediate->product Hydrolysis reagents NaNO₂, H₂SO₄, H₂O

Caption: Diazotization of methyl 1-aminocyclopropylcarboxylate.

Experimental Protocol

The following protocol is a synthesis of procedures reported in the literature.[1][2][3]

  • Dissolution of Starting Material: Dissolve methyl 1-aminocyclopropylcarboxylate (1.0 eq) in an aqueous solution of sulfuric acid at 0-5 °C in an ice bath.

  • Addition of Sodium Nitrite: Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the mixture at room temperature for 1 hour.

  • Work-up: The reaction mixture is then typically added to a refluxing aqueous sulfuric acid solution. After cooling, the product is extracted with an organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic phases are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Quantitative Data
ParameterValueReference
Starting Material Methyl 1-aminocyclopropylcarboxylate[1][2]
Reagents Sodium nitrite, Sulfuric acid[1][2]
Solvent Water[1][2]
Reaction Temperature 0-5 °C (addition), Room Temperature[2][3]
Reaction Time 1 hour[2][3]
Yield 60-75%[1][2]

Synthesis via the Kulinkovich Reaction

The Kulinkovich reaction is a powerful organometallic transformation that allows for the synthesis of cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst.[4][5][6][7] This method offers an alternative route to 1-substituted cyclopropanols, including the target molecule, by selecting the appropriate starting ester. For the synthesis of this compound, a plausible, though not explicitly detailed, starting material would be dimethyl oxalate.

General Reaction Mechanism

The generally accepted mechanism for the Kulinkovich reaction involves the in-situ formation of a titanacyclopropane intermediate from the Grignard reagent and the titanium catalyst.[5][7] This intermediate then reacts with the ester to form the cyclopropanol product.

G cluster_1 Kulinkovich Reaction Mechanism grignard Grignard Reagent (e.g., EtMgBr) intermediate1 Dialkyltitanium species grignard->intermediate1 catalyst Ti(O-iPr)₄ catalyst->intermediate1 intermediate2 Titanacyclopropane intermediate1->intermediate2 β-hydride elimination oxatitanacyclopentane Oxatitanacyclopentane intermediate intermediate2->oxatitanacyclopentane ester Ester (e.g., Dimethyl oxalate) ester->oxatitanacyclopentane product Cyclopropanol derivative oxatitanacyclopentane->product

Caption: Generalized mechanism of the Kulinkovich reaction.

General Experimental Protocol

While a specific protocol for the synthesis of this compound via the Kulinkovich reaction is not detailed in the provided search results, a general procedure can be outlined based on similar transformations.[6]

  • Reaction Setup: Under an inert atmosphere (e.g., argon), combine the starting ester and the titanium(IV) alkoxide catalyst (e.g., Ti(O-iPr)₄ or ClTi(O-iPr)₃) in an appropriate solvent (e.g., THF, diethyl ether).[5][6]

  • Addition of Grignard Reagent: Cool the mixture to 0 °C and add the Grignard reagent (e.g., EtMgBr) dropwise.

  • Reaction: Allow the reaction to stir at 0 °C and then warm to room temperature.

  • Quenching: Quench the reaction by the addition of a suitable reagent, such as saturated aqueous ammonium chloride.

  • Work-up and Purification: The product is typically extracted with an organic solvent, and the combined organic layers are dried and concentrated. Purification is often achieved through column chromatography.

Reagents and Conditions
ParameterGeneral ConditionsReference
Starting Material Carboxylic Ester[4][7]
Reagents Grignard Reagent (e.g., EtMgBr, PrMgX)[5]
Catalyst Ti(O-iPr)₄, ClTi(O-iPr)₃, Ti(O-tBu)₄[5]
Solvent Diethyl ether, THF, Toluene[5]
Reaction Temperature 0 °C to Room Temperature[6]

Summary and Comparison of Pathways

FeatureDiazotization PathwayKulinkovich Reaction Pathway
Starting Material Readily available methyl 1-aminocyclopropylcarboxylateRequires suitable ester (e.g., dimethyl oxalate)
Reagents Inexpensive and common lab reagentsOrganometallic reagents and catalyst
Reaction Conditions Mild, aqueous conditionsAnhydrous, inert atmosphere required
Yield Generally good (60-75%)Potentially high, but substrate-dependent
Scalability Suitable for industrial scale-upCan be scaled, but requires careful handling of reagents

Conclusion

The synthesis of this compound is most directly and reliably achieved through the diazotization of methyl 1-aminocyclopropylcarboxylate. This method is well-documented, high-yielding, and utilizes readily available materials. The Kulinkovich reaction represents a powerful and versatile alternative for the synthesis of cyclopropanols, and with further optimization of the starting ester, it could provide an efficient route to the target molecule. The choice of synthesis pathway will ultimately depend on the specific requirements of the researcher, including scale, available starting materials, and equipment.

References

An In-depth Technical Guide to Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of Methyl 1-hydroxycyclopropane-1-carboxylate. The information is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug development, where cyclopropane scaffolds are of significant interest.

Core Physicochemical Properties

This compound is a small-molecule ester featuring a strained cyclopropane ring, a hydroxyl group, and a methyl ester functionality. These structural features impart unique chemical and physical properties relevant to its application as a synthetic intermediate.

Identification and Structure
IdentifierValueReference
IUPAC Name This compound[1]
CAS Number 33689-29-1[1][2]
Molecular Formula C₅H₈O₃[1][2]
Molecular Weight 116.12 g/mol [2]
Canonical SMILES COC(=O)C1(CC1)O[1]
InChI Key KPJWVJURYXOHOO-UHFFFAOYSA-N[1]
Thermodynamic and Physical Properties

A summary of the key physicochemical data is presented below. These parameters are crucial for predicting the compound's behavior in various experimental and physiological conditions.

PropertyValueReference
Physical Form Clear yellow liquid[3][4]
Boiling Point 70 °C at 13 mmHg[3]
Density (Predicted) 1.346 ± 0.06 g/cm³---
Flash Point 17 °C---
Refractive Index 1.4470 to 1.452---
pKa (Predicted) 13.14 ± 0.20[3]
LogP (Predicted) -0.2[1]
Solubility Soluble in Dichloromethane, Methanol[3]
Storage Temperature 2-8 °C, Sealed in dry conditions[3]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided to ensure reproducibility in a laboratory setting.

Synthesis Protocol

A representative synthesis for 1-hydroxycyclopropane carboxylic acid esters involves the diazotization of an amino ester precursor. The following protocol is adapted from a patented method for the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters.[5]

Materials:

  • Methyl 1-aminocyclopropylcarboxylate

  • 98% Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

Procedure:

  • Preparation of Sulfuric Acid Solution (A): In a suitable reaction vessel, prepare an aqueous solution of sulfuric acid. For instance, dissolve Methyl 1-aminocyclopropylcarboxylate (1.0 eq) in the sulfuric acid solution where the molar equivalent of sulfuric acid is also 1.0 eq.[5]

  • Diazotization: Cool the reaction vessel to 0-5 °C using an ice bath.[5]

  • Slowly add an aqueous solution of sodium nitrite (1.1 eq) to the reaction mixture.[5]

  • Stir the mixture at room temperature for 1 hour.[5]

  • Hydrolysis: In a separate flask, prepare another aqueous sulfuric acid solution (B) with a 1.0 molar equivalent of sulfuric acid and bring it to reflux.[5]

  • Add the reaction mixture from the diazotization step dropwise into the refluxing sulfuric acid solution B.[5]

  • After the addition is complete, stop the heating and allow the mixture to cool to room temperature.[5]

  • Extraction and Purification: Transfer the cooled reaction mixture to a separatory funnel.

  • Extract the aqueous phase three times with ethyl acetate.[5]

  • Combine the organic phases and dry over anhydrous magnesium sulfate.[5]

  • Filter the mixture and concentrate the organic phase under reduced pressure to yield the crude product, this compound, as a colorless oily liquid.[5]

Characterization Protocols

1. Gas Chromatography (GC) for Purity Assessment

This method provides a general procedure for determining the purity of this compound. Commercial samples of this compound are often assayed by GC.[4]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column suitable for the analysis of small polar molecules, such as a PEG (polyethylene glycol) stationary phase column, should be avoided if silylation reagents are used. A more inert phase like a polysiloxane-based column (e.g., DB-5 or equivalent) is generally suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector:

    • Temperature: 220 °C

    • Split Ratio: 10:1

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp to 240 °C at a rate of 5 °C/min.

    • Hold at 240 °C for 5 minutes.

  • Detector (FID):

    • Temperature: 250-300 °C

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Injection Volume: 1.0 µL.

  • Data Analysis: The purity is determined by the relative peak area of the main component compared to the total area of all peaks in the chromatogram.

2. Fourier-Transform Infrared (FTIR) Spectroscopy for Structural Confirmation

FTIR spectroscopy is used to identify the key functional groups present in the molecule. As this compound is a liquid, a neat sample can be analyzed directly.[6]

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation (Neat Liquid Film):

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.[6]

    • Place one drop of the liquid sample onto the surface of one salt plate using a Pasteur pipette.[6]

    • Carefully place the second salt plate on top, allowing the liquid to spread into a thin, uniform film between the plates.[6]

  • Data Acquisition:

    • Obtain a background spectrum of the empty salt plates.[7]

    • Place the sample-loaded plates into the spectrometer's sample holder.

    • Acquire the sample spectrum over a typical range for organic compounds (e.g., 4000 to 400 cm⁻¹).[7]

    • Average multiple scans to improve the signal-to-noise ratio.[7]

  • Spectral Interpretation: Analyze the resulting spectrum for characteristic absorption bands:

    • O-H stretch: A broad band is expected in the region of 3500-3200 cm⁻¹ for the hydroxyl group.

    • C-H stretch: Bands for the cyclopropyl and methyl C-H bonds will appear just below 3000 cm⁻¹.

    • C=O stretch: A strong, sharp band for the ester carbonyl group is expected around 1750-1735 cm⁻¹.

    • C-O stretch: Bands for the ester C-O bonds will be present in the 1300-1000 cm⁻¹ region.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound from its amino ester precursor.

SynthesisWorkflow Start Methyl 1-aminocyclopropylcarboxylate (in H₂SO₄ (aq)) Diazotization Diazotization (NaNO₂, 0-5°C) Start->Diazotization Intermediate Diazonium Salt (in situ) Diazotization->Intermediate Forms unstable intermediate Hydrolysis Hydrolysis (Refluxing H₂SO₄ (aq)) Intermediate->Hydrolysis CrudeProduct Crude Product Mixture Hydrolysis->CrudeProduct Extraction Liquid-Liquid Extraction (Ethyl Acetate) CrudeProduct->Extraction FinalProduct This compound Extraction->FinalProduct Purification

Caption: Synthesis workflow for this compound.

Safety and Handling

This compound is classified as a highly flammable liquid and vapor.[1][8] It may also cause skin and serious eye irritation, as well as respiratory irritation.[1] Standard laboratory safety precautions should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8]

  • Handling: Keep away from heat, sparks, open flames, and hot surfaces. Use only non-sparking tools and take precautionary measures against static discharge.[8] Ensure adequate ventilation.

  • Storage: Store in a well-ventilated place and keep the container tightly closed.[8] Keep cool.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

References

Navigating Chemical Identities: A Technical Guide to CAS 33689-29-1 and the Spectroscopic Data of 2,3,4-Trimethoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification for researchers, scientists, and drug development professionals: The CAS number 33689-29-1 is assigned to the compound Methyl 1-hydroxycyclopropanecarboxylate. Spectroscopic data commonly associated with this CAS number in some sources actually corresponds to 2,3,4-Trimethoxybenzaldehyde, which has the CAS number 2103-57-3.

This guide provides a detailed overview of the available information for Methyl 1-hydroxycyclopropanecarboxylate (CAS 33689-29-1) and a comprehensive spectroscopic and synthetic profile of 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3), a crucial intermediate in pharmaceutical synthesis.

Part 1: Methyl 1-hydroxycyclopropanecarboxylate (CAS 33689-29-1)

Chemical Properties
PropertyValue
Molecular Formula C₅H₈O₃
Molecular Weight 116.12 g/mol
Appearance Clear yellow liquid
Boiling Point 70°C @ 13 mmHg
Synonyms Methyl 1-hydroxycyclopropane-1-carboxylate, 1-Hydroxycyclopropanecarboxylic acid methyl ester
Experimental Protocols

Synthesis of Methyl 1-hydroxycyclopropanecarboxylate

A common method for the synthesis of Methyl 1-hydroxycyclopropanecarboxylate involves the diazotization of Methyl 1-aminocyclopropanecarboxylate followed by hydrolysis.

Experimental Workflow:

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Workup and Isolation A Methyl 1-aminocyclopropanecarboxylate in H₂SO₄ (aq) C Reaction at 0-5°C, then stir at RT for 1h A->C B NaNO₂ (aq) B->C E Addition of diazotized mixture C->E D Refluxing H₂SO₄ (aq) D->E F Reaction completion E->F G Cooling F->G H Extraction with Ethyl Acetate G->H I Drying and Concentration H->I J Methyl 1-hydroxycyclopropanecarboxylate I->J

Synthesis of Methyl 1-hydroxycyclopropanecarboxylate.

Part 2: 2,3,4-Trimethoxybenzaldehyde (CAS 2103-57-3)

2,3,4-Trimethoxybenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds, including the anti-anginal drug Trimetazidine. This section provides a detailed overview of its spectroscopic data and synthetic methodologies.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2,3,4-Trimethoxybenzaldehyde, providing a concise reference for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
10.35s1H-CHO
7.55d, J=8.8 Hz1HH-6
6.90d, J=8.8 Hz1HH-5
3.93s3H-OCH₃
3.90s3H-OCH₃
3.88s3H-OCH₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmAssignment
189.5C=O (Aldehyde)
158.5C-4
155.8C-2
142.8C-3
125.0C-1
121.0C-6
107.8C-5
62.2-OCH₃
61.0-OCH₃
56.1-OCH₃

Infrared (IR) Spectroscopy

Wavenumber (cm⁻¹)Assignment
2940-2830C-H stretch (alkane)
2730C-H stretch (aldehyde)
1680C=O stretch (aromatic aldehyde)
1580, 1470, 1410C=C stretch (aromatic)
1280, 1100C-O stretch (ether)

Mass Spectrometry (MS)

m/z RatioRelative IntensityAssignment
196High[M]⁺ (Molecular Ion)
181High[M-CH₃]⁺
165Moderate[M-OCH₃]⁺
153Moderate[M-CH₃-CO]⁺
125Low[M-3CH₃-CO]⁺
Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: The sample is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Standard pulse sequences are used for both one-dimensional and, if necessary, two-dimensional correlation experiments to aid in assignments.

Infrared (IR) Spectroscopy

  • Instrumentation: An FTIR spectrometer, often equipped with a single-reflection diamond Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the solid 2,3,4-trimethoxybenzaldehyde is placed directly onto the ATR crystal.

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded first. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer operating in electron ionization (EI) mode.

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

  • Data Acquisition: In the ion source, sample molecules in the gas phase are bombarded with a beam of high-energy electrons (typically 70 eV), leading to ionization and fragmentation. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer. A detector records the abundance of each ion, generating the mass spectrum.

Synthesis of 2,3,4-Trimethoxybenzaldehyde

A common and efficient method for the synthesis of 2,3,4-Trimethoxybenzaldehyde is the Vilsmeier-Haack formylation of 1,2,3-trimethoxybenzene.[1]

Synthetic Pathway:

G cluster_0 Vilsmeier Reagent Formation cluster_1 Formylation Reaction cluster_2 Hydrolysis and Workup DMF Dimethylformamide (DMF) Vilsmeier_Reagent Vilsmeier Reagent DMF->Vilsmeier_Reagent POCl3 Phosphorus oxychloride (POCl₃) POCl3->Vilsmeier_Reagent Reaction Reaction at 70-80°C Vilsmeier_Reagent->Reaction TMB 1,2,3-Trimethoxybenzene TMB->Reaction Iminium_Salt Intermediate Iminium Salt Reaction->Iminium_Salt Hydrolysis Hydrolysis with water Iminium_Salt->Hydrolysis Extraction Extraction with organic solvent Hydrolysis->Extraction Purification Distillation and Crystallization Extraction->Purification Product 2,3,4-Trimethoxybenzaldehyde Purification->Product

Synthesis of 2,3,4-Trimethoxybenzaldehyde.

References

The Synthetic Versatility of Donor-Acceptor Cyclopropanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Donor-acceptor (D-A) cyclopropanes have emerged as powerful and versatile three-carbon building blocks in modern organic synthesis. Their unique electronic and steric properties, arising from the vicinal substitution of an electron-donating group (D) and an electron-accepting group (A), render the cyclopropane ring susceptible to a variety of stereocontrolled transformations. The inherent ring strain of approximately 27.5 kcal/mol provides a potent thermodynamic driving force for ring-opening reactions, while the push-pull electronic nature facilitates a diverse array of reactivity under the influence of Lewis acids, transition metals, and organocatalysts.[1][2] This guide provides an in-depth technical overview of the core reactivity of D-A cyclopropanes, focusing on their application in constructing complex molecular architectures relevant to pharmaceutical and materials science.

Core Reactivity Principles

The reactivity of D-A cyclopropanes is fundamentally governed by the polarization of the C1-C2 bond, induced by the opposing electronic nature of the donor and acceptor substituents. This polarization facilitates the heterolytic cleavage of this bond upon activation, generating a zwitterionic 1,3-dipole equivalent. This intermediate can then be intercepted by a wide range of reaction partners, leading to the formation of five-, six-, and seven-membered rings, as well as functionalized acyclic products.

The choice of catalyst plays a pivotal role in dictating the reaction pathway and stereochemical outcome. Lewis acids typically coordinate to the acceptor group, enhancing its electron-withdrawing ability and promoting nucleophilic attack at the C3 position or formal cycloaddition reactions.[3][4] Transition metals, such as palladium, rhodium, and nickel, can engage D-A cyclopropanes through oxidative addition, leading to the formation of metallacyclobutanes that can undergo a variety of subsequent transformations.[5] Organocatalysts can activate D-A cyclopropanes through the formation of iminium or enamine intermediates, enabling novel domino reaction cascades.[6][7][8][9][10]

Key Synthetic Transformations

The synthetic utility of D-A cyclopropanes is vast, with major reaction classes including cycloadditions, ring-opening reactions, and rearrangements.

Cycloaddition Reactions

[3+2] Cycloadditions are among the most widely studied reactions of D-A cyclopropanes, providing a powerful method for the construction of five-membered carbocycles and heterocycles. These reactions often proceed with high stereoselectivity, controlled by the catalyst and the nature of the reactants.

Table 1: Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Aldehydes

EntryDonor (D)Acceptor (A)AldehydeCatalyst (mol%)SolventTemp (°C)Yield (%)dr (cis:trans)Ref
1PhCO₂MePhCHOSc(OTf)₃ (10)CH₂Cl₂rt95>95:5Kerr, M. A. et al.
24-MeO-C₆H₄CO₂Et(CH₂)₅CHOYb(OTf)₃ (10)CH₂Cl₂088>95:5Tang, Y. et al.
32-FurylCO₂Mei-PrCHOSn(OTf)₂ (10)DCE509290:10Johnson, J. S. et al.
4VinylCO₂BnCinnamaldehydeCu(OTf)₂ (10)Toluenert8585:15Doyle, M. P. et al.

[4+3] Annulations of D-A cyclopropanes with 1,3-dienes provide an efficient route to seven-membered carbocycles and heterocycles, which are prevalent motifs in natural products.

Table 2: Lewis Acid-Catalyzed [4+3] Annulation of Donor-Acceptor Cyclopropanes with Dienes

EntryDonor (D)DieneCatalyst (mol%)SolventTemp (°C)Yield (%)drRef
1PhDanishefsky's DieneYb(OTf)₃ (10)CH₂Cl₂-78 to rt85>20:1Waser, J. et al.[11]
24-MeO-C₆H₄1-Methoxy-3-siloxy-1,3-butadieneSc(OTf)₃ (10)Toluene09215:1Hsung, R. P. et al.
32-ThienylCyclopentadieneCu(OTf)₂ (10)DCErt78>20:1Tang, Y. et al.
4N-Phthalimido2-Aza-1,3-dieneYb(OTf)₃ (20)DCMrt91>20:1Waser, J. et al.[11]
Ring-Opening Reactions

Nucleophilic ring-opening of D-A cyclopropanes provides a direct route to 1,3-difunctionalized acyclic compounds. A wide range of nucleophiles, including indoles, anilines, and active methylene compounds, have been successfully employed.

Table 3: Asymmetric Ring-Opening of Donor-Acceptor Cyclopropanes with Nucleophiles

EntryDonor (D)NucleophileCatalyst (mol%)LigandSolventYield (%)ee (%)Ref
1PhAnilineCu(OTf)₂ (10)(S)-TRISOXCH₂Cl₂9295Tang, Y. et al.
24-Cl-C₆H₄IndoleNi(ClO₄)₂ (10)(R)-BINAPDCE8892Feng, X. et al.
32-NaphthylMalononitrile(DHQD)₂PHAL (10)-Toluene9598Deng, L. et al.
44-MeO-C₆H₄1,3-CyclohexanedioneCu(OTf)₂ (10)(S,S)-t-Bu-BoxCH₂Cl₂9399Tang, Y. et al.[12]
Transition Metal-Catalyzed Reactions

Palladium, nickel, and rhodium catalysts have been extensively used to promote novel cycloaddition and annulation reactions of D-A cyclopropanes. These reactions often proceed through distinct mechanisms involving metallacyclic intermediates.

Table 4: Transition Metal-Catalyzed Reactions of Donor-Acceptor Cyclopropanes

EntryDonor (D)Reaction PartnerCatalyst (mol%)LigandSolventProduct TypeYield (%)SelectivityRef
1VinylNitrostyrenePd₂(dba)₃ (2.5)P(OPh)₃Toluene[3+2] Cycloaddition85dr >20:1Stoltz, B. M. et al.[13]
2PhIndoleNi(ClO₄)₂·6H₂O (10)rac-BINAPDCE[3+2] Cycloaddition93dr 8.6:1Various Authors[6][10]
3PhAlkyne[Rh(cod)Cl]₂ (5)dppeToluene[3+2+2] Cycloaddition75-Toste, F. D. et al.

Experimental Protocols

General Procedure for the Synthesis of Donor-Acceptor Cyclopropanes via Corey-Chaykovsky Reaction

This protocol describes a general method for the synthesis of D-A cyclopropanes from α,β-unsaturated ketones (chalcones).[4][14][15]

Materials:

  • Substituted Chalcone (1.0 equiv)

  • Trimethylsulfoxonium iodide (1.2 equiv)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 equiv)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride.

  • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous DMSO to the flask, followed by the portion-wise addition of trimethylsulfoxonium iodide at room temperature.

  • Stir the resulting mixture at room temperature for 1 hour, during which time the solution should become clear, indicating the formation of the ylide.

  • In a separate flask, dissolve the chalcone in anhydrous THF.

  • Cool the ylide solution to 0 °C using an ice bath.

  • Slowly add the solution of the chalcone in THF to the ylide solution via a syringe or dropping funnel over 15-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure donor-acceptor cyclopropane.

General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition with Aldehydes

This protocol outlines a general procedure for the Sc(OTf)₃-catalyzed [3+2] cycloaddition of D-A cyclopropanes with aldehydes.

Materials:

  • Donor-Acceptor Cyclopropane (1.0 equiv)

  • Aldehyde (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add the donor-acceptor cyclopropane and anhydrous CH₂Cl₂.

  • Add the aldehyde to the solution at room temperature.

  • Add Sc(OTf)₃ to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydrofuran derivative.

General Procedure for Asymmetric Ring-Opening with 1,3-Cyclodiones

This protocol details a Cu(II)/trisoxazoline catalyzed asymmetric ring-opening of D-A cyclopropanes with 1,3-cyclodiones.[12]

Materials:

  • Donor-Acceptor Cyclopropane (0.20 mmol, 1.0 equiv)

  • 1,3-Cyclodione (0.40 mmol, 2.0 equiv)

  • Copper(II) triflate (Cu(OTf)₂, 0.02 mmol, 10 mol%)

  • Chiral Trisoxazoline Ligand (e.g., L4 in the cited paper, 0.024 mmol, 12 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction tube, add Cu(OTf)₂ and the chiral trisoxazoline ligand.

  • Add anhydrous CH₂Cl₂ and stir the mixture at room temperature for 1 hour.

  • Add the donor-acceptor cyclopropane and the 1,3-cyclodione to the catalyst solution.

  • Stir the reaction mixture at room temperature for the time indicated in the literature (typically 24-50 hours), monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture directly onto silica gel.

  • Purify the residue by flash column chromatography to yield the enantioenriched product.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows in the chemistry of donor-acceptor cyclopropanes.

Lewis_Acid_Catalyzed_Cycloaddition DAC Donor-Acceptor Cyclopropane Activated_Complex Activated Complex DAC->Activated_Complex LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activated_Complex Coordination Zwitterion Zwitterionic Intermediate Activated_Complex->Zwitterion Ring Opening Dipolarophile Dipolarophile (e.g., Aldehyde) Dipolarophile->Zwitterion Nucleophilic Attack Cycloadduct [3+n] Cycloadduct Zwitterion->Cycloadduct Ring Closure

Caption: Lewis Acid Catalyzed Cycloaddition Pathway.

Organocatalytic_Domino_Reaction start D-A Cyclopropane Acetaldehyde Derivative iminium Iminium Ion Intermediate start->iminium catalyst Chiral Secondary Amine Catalyst catalyst->iminium ring_opening Ring Opening iminium->ring_opening aza_michael Aza-Michael Addition ring_opening->aza_michael intramolecular_aldol Intramolecular Aldol Reaction aza_michael->intramolecular_aldol dehydration Dehydration intramolecular_aldol->dehydration product Enantioenriched Polycyclic Product dehydration->product

Caption: Organocatalytic Domino Reaction Cascade.

Experimental_Workflow_Synthesis start Start: Chalcone & Reagents ylide_formation Ylide Formation (NaH, TMSOI, DMSO) start->ylide_formation cyclopropanation Cyclopropanation Reaction (Addition of Chalcone in THF) ylide_formation->cyclopropanation workup Aqueous Workup (NH₄Cl quench, Extraction) cyclopropanation->workup purification Purification (Column Chromatography) workup->purification product Product: Donor-Acceptor Cyclopropane purification->product

Caption: Experimental Workflow for D-A Cyclopropane Synthesis.

Conclusion

Donor-acceptor cyclopropanes are firmly established as exceptionally versatile intermediates in organic synthesis. The ability to fine-tune their reactivity through the judicious choice of donor and acceptor groups, as well as the catalytic system, provides access to a vast chemical space of complex molecules. The stereocontrolled transformations detailed in this guide underscore their importance in the synthesis of enantiomerically enriched compounds, a critical aspect of modern drug discovery and development. As new catalytic systems and reaction pathways continue to be discovered, the synthetic potential of donor-acceptor cyclopropanes is poised to expand even further, solidifying their role as indispensable tools for the construction of novel and functional molecular architectures.

References

An In-depth Technical Guide to the Molecular Structure of Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Molecular Identity and Structure

This compound is a small organic molecule featuring a unique cyclopropane ring substituted with both a hydroxyl and a methyl carboxylate group at the same carbon atom. This structure imparts specific chemical properties and potential for further synthetic modifications.

Chemical Identifiers

A summary of the key chemical identifiers for this compound is presented in Table 1.

IdentifierValue
IUPAC Name This compound[1][2][3][4]
CAS Number 33689-29-1[1][2][3][4]
Molecular Formula C₅H₈O₃[2][3][4]
Molecular Weight 116.12 g/mol [3]
SMILES COC(=O)C1(O)CC1[2][3][4]
InChI InChI=1S/C5H8O3/c1-8-4(6)5(7)2-3-5/h7H,2-3H2,1H3[1]
InChIKey KPJWVJURYXOHOO-UHFFFAOYSA-N[1][2]
Synonyms

The compound is also known by several synonyms, including:

  • 1-Hydroxycyclopropanecarboxylic acid methyl ester[1]

  • Methyl 1-hydroxycyclopropanecarboxylate[1]

  • Cyclopropanecarboxylic acid, 1-hydroxy-, methyl ester[1]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in Table 2. These properties are crucial for its handling, storage, and application in various experimental setups.

PropertyValueSource
Physical Form Liquid[5]
Color Clear yellow[5]
Boiling Point 70°C at 13 mmHgChemicalBook
Density 1.346 ± 0.06 g/cm³(Predicted)
Flash Point 17°CChemicalBook
Solubility Soluble in Dichloromethane, MethanolChemicalBook
pKa 13.14 ± 0.20(Predicted)
Storage Temperature 2-8°C, Sealed in dry conditionsChemicalBook

Molecular Geometry

Spectroscopic Data

Spectroscopic data is fundamental for the identification and characterization of this compound.

¹H NMR Spectroscopy

Experimental ¹H NMR data has been reported in a patent for the synthesis of this molecule. The spectrum was recorded in DMSO-d₆ at 400 MHz.

Chemical Shift (ppm)MultiplicityIntegrationAssignment
0.951-0.959t2HCyclopropane CH₂
1.112-1.121t2HCyclopropane CH₂
3.624s3HOCH₃
6.177s1HOH

Data sourced from patent CN110862311A.

Predicted ¹³C NMR, IR, and Mass Spectrometry Data

While experimental spectra for ¹³C NMR, IR, and mass spectrometry are not widely published, predicted data can serve as a useful reference.

  • ¹³C NMR (Predicted): The spectrum is expected to show signals for the methyl carbon of the ester, the methylene carbons of the cyclopropane ring, the quaternary carbon of the ring, and the carbonyl carbon of the ester.

  • IR (Predicted): Key expected vibrational frequencies include a broad O-H stretch (around 3400 cm⁻¹), C-H stretches for the cyclopropane and methyl groups (around 2900-3000 cm⁻¹), and a strong C=O stretch for the ester (around 1730 cm⁻¹).

  • Mass Spectrometry (Predicted): The mass spectrum would likely show the molecular ion peak (M⁺) at m/z 116, along with fragmentation patterns corresponding to the loss of moieties such as the methoxy group or the carboxyl group.

Experimental Protocols

Synthesis of this compound

A detailed experimental protocol for the synthesis of this compound is provided in patent CN110862311A. The synthesis involves the diazotization of Methyl 1-aminocyclopropane-1-carboxylate followed by hydrolysis.

Materials:

  • Methyl 1-aminocyclopropane-1-carboxylate

  • 98% Concentrated sulfuric acid

  • Sodium nitrite

  • Water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sulfuric Acid Solution A: Add 1.62 mL of 98% concentrated sulfuric acid to 40 mL of water.

  • Reaction Setup: Dissolve 3.41 g (29.6 mmol) of Methyl 1-aminocyclopropane-1-carboxylate in the sulfuric acid solution A. Cool the solution to 0-5°C in an ice bath.

  • Diazotization: Slowly add a solution of 2.25 g (32.6 mmol) of sodium nitrite in 10 mL of water to the reaction mixture. Stir the mixture at room temperature for 1 hour.

  • Hydrolysis: Prepare a refluxing sulfuric acid solution B by adding 1.62 mL of 98% concentrated sulfuric acid to 100 mL of water. Add the reaction mixture from the previous step dropwise to the refluxing solution B.

  • Work-up: After the addition is complete, stop heating and cool the reaction to room temperature. Monitor the reaction completion by TLC.

  • Extraction: Extract the aqueous solution three times with 100 mL portions of ethyl acetate.

  • Drying and Concentration: Combine the organic phases and dry over anhydrous magnesium sulfate. Filter and concentrate the organic phase to yield this compound as a colorless oily liquid.

The reported yield for this procedure is 74.8%.

SynthesisWorkflow cluster_reagents Starting Materials cluster_reaction Reaction Steps cluster_workup Work-up & Purification cluster_product Final Product A Methyl 1-aminocyclopropane-1-carboxylate D Dissolve A in B at 0-5°C A->D B H₂SO₄ / H₂O (Solution A) B->D C NaNO₂ / H₂O E Add C (Diazotization) C->E D->E F Stir at RT for 1h E->F G Add to refluxing H₂SO₄ (Hydrolysis) F->G H Cool to RT G->H I Ethyl Acetate Extraction (x3) H->I J Dry over MgSO₄ I->J K Concentrate J->K L This compound K->L

Caption: Synthetic workflow for this compound.

Logical Relationships in Characterization

The structural elucidation of this compound relies on the combined interpretation of various analytical techniques.

Characterization cluster_structure Molecular Structure cluster_techniques Analytical Techniques cluster_information Derived Information Structure Methyl 1-hydroxycyclopropane- 1-carboxylate NMR NMR (¹H, ¹³C) Structure->NMR provides MS Mass Spectrometry Structure->MS provides IR IR Spectroscopy Structure->IR provides EA Elemental Analysis Structure->EA provides Connectivity Atom Connectivity (Functional Groups) NMR->Connectivity MolecularWeight Molecular Weight & Formula MS->MolecularWeight VibrationalModes Vibrational Modes (Bond Types) IR->VibrationalModes ElementalComposition Elemental Composition EA->ElementalComposition Connectivity->Structure confirms MolecularWeight->Structure confirms VibrationalModes->Structure confirms ElementalComposition->Structure confirms

Caption: Logical relationship of analytical techniques for structural elucidation.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Methyl 1-hydroxycyclopropane-1-carboxylate. This document presents predicted spectral data, outlines standard experimental protocols for the acquisition of such spectra, and offers a structural elucidation based on the spectroscopic information.

Introduction

This compound (CAS No: 33689-29-1) is a small organic molecule of interest in synthetic chemistry and drug discovery due to the presence of a reactive cyclopropane ring and multiple functional groups.[1][2] NMR spectroscopy is an essential tool for the structural verification and purity assessment of this compound. This guide offers a comprehensive overview of its ¹H and ¹³C NMR spectral features to aid researchers in its identification and characterization.

Predicted NMR Spectral Data

Due to the limited availability of public, experimentally derived NMR data for this compound, the following tables summarize predicted ¹H and ¹³C NMR data. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

¹H NMR Spectral Data (Predicted)

Solvent: Chloroform-d (CDCl₃) Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.75s3H-OCH₃ (Methyl ester)
~3.50s (broad)1H-OH (Hydroxy)
~1.20m2H-CH₂- (Cyclopropane)
~1.00m2H-CH₂- (Cyclopropane)

Note: The chemical shift of the hydroxyl proton (-OH) is highly dependent on concentration, temperature, and solvent.

A previously reported ¹H NMR spectrum in DMSO-d₆ showed signals at approximately 0.95-1.12 ppm (cyclopropyl protons), 3.62 ppm (methyl protons), and 6.18 ppm (hydroxyl proton). The difference in the hydroxyl proton shift is primarily due to the change in solvent.

¹³C NMR Spectral Data (Predicted)

Solvent: Chloroform-d (CDCl₃) Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~173C=O (Ester carbonyl)
~58C-OH (Quaternary cyclopropane)
~52-OCH₃ (Methyl ester)
~15-CH₂- (Cyclopropane)

Experimental Protocols

The following provides a generalized, standard protocol for the acquisition of ¹H and ¹³C NMR spectra for small molecules like this compound.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d is a common choice for non-polar to moderately polar compounds.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (0.00 ppm for both ¹H and ¹³C NMR). Modern NMR instruments often use the residual solvent peak as a secondary reference.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

NMR Instrument Parameters
  • Spectrometer: A 300, 400, or 500 MHz NMR spectrometer is suitable for routine analysis.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient.

    • Relaxation Delay (d1): A delay of 1-2 seconds between scans is recommended.

    • Acquisition Time (aq): Typically 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is commonly employed to simplify the spectrum to singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 128 to 1024 or more) is required due to the lower natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): A delay of 2-5 seconds is advisable, especially for quaternary carbons.

Structural Elucidation and Spectral Interpretation

The chemical structure of this compound directly correlates with the predicted NMR data.

G cluster_structure Chemical Structure cluster_1h_nmr ¹H NMR Signals cluster_13c_nmr ¹³C NMR Signals structure OCH3_H ~3.75 ppm (s, 3H) structure->OCH3_H -OCH₃ OH_H ~3.50 ppm (s, 1H) structure->OH_H -OH CH2_H ~1.00-1.20 ppm (m, 4H) structure->CH2_H Cyclopropane CH₂ CO_C ~173 ppm structure->CO_C C=O COH_C ~58 ppm structure->COH_C C-OH OCH3_C ~52 ppm structure->OCH3_C -OCH₃ CH2_C ~15 ppm structure->CH2_C Cyclopropane CH₂

Caption: Correlation of the chemical structure of this compound with its predicted ¹H and ¹³C NMR signals.

¹H NMR Spectrum Analysis
  • -OCH₃ Protons: The three protons of the methyl ester group are chemically equivalent and do not have any adjacent protons to couple with, resulting in a singlet at approximately 3.75 ppm.

  • -OH Proton: The hydroxyl proton is also expected to be a singlet, as it typically does not couple with other protons unless under specific conditions (e.g., in DMSO-d₆). Its chemical shift can vary.

  • Cyclopropane Protons: The four protons on the cyclopropane ring are diastereotopic. They are expected to appear as complex multiplets in the upfield region of the spectrum (~1.00-1.20 ppm) due to geminal and cis/trans vicinal couplings.

¹³C NMR Spectrum Analysis
  • Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and appears furthest downfield at around 173 ppm.

  • Quaternary Carbon: The quaternary carbon of the cyclopropane ring, bonded to the hydroxyl and carboxyl groups, is expected around 58 ppm.

  • Methyl Carbon: The carbon of the methyl ester group should appear at approximately 52 ppm.

  • Cyclopropane Methylene Carbons: The two equivalent methylene carbons of the cyclopropane ring are the most shielded and are found furthest upfield at about 15 ppm.

Workflow for NMR Analysis

The logical workflow for the NMR analysis of this compound is depicted below.

G cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr Acquire ¹H NMR Spectrum transfer->h1_nmr c13_nmr Acquire ¹³C NMR Spectrum transfer->c13_nmr phase Phasing h1_nmr->phase c13_nmr->phase baseline Baseline Correction phase->baseline integrate Integration (¹H) baseline->integrate peak_pick Peak Picking baseline->peak_pick assign_1h Assign ¹H Signals integrate->assign_1h assign_13c Assign ¹³C Signals peak_pick->assign_13c structure_confirm Confirm Structure assign_1h->structure_confirm assign_13c->structure_confirm

Caption: Standard workflow for the NMR analysis of a small molecule.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. For definitive structural confirmation, comparison with an authenticated experimental spectrum is always recommended.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopic analysis of Methyl 1-hydroxycyclopropane-1-carboxylate (CAS No: 33689-29-1).[1][2] Tailored for researchers, scientists, and professionals in drug development, this document outlines the structural basis for the IR spectrum, detailed experimental protocols for its measurement, and the interpretation of its key spectral features.

Introduction to this compound and IR Spectroscopy

This compound is a bifunctional organic molecule featuring a cyclopropane ring, a tertiary alcohol, and a methyl ester. Its molecular formula is C₅H₈O₃, and its structure combines the rigidity of a three-membered ring with the reactivity of hydroxyl and ester functional groups, making it a valuable building block in organic synthesis and medicinal chemistry.[1][2][3]

Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present in a molecule. The method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When a molecule is exposed to infrared radiation, it absorbs energy at frequencies corresponding to its natural vibrational modes. An IR spectrum, a plot of absorbance or transmittance versus frequency (typically as wavenumber, cm⁻¹), provides a unique "molecular fingerprint" that is invaluable for structural elucidation and quality control.

Predicted Infrared Spectrum and Key Functional Group Analysis

The infrared spectrum of this compound is defined by the vibrational modes of its primary functional groups: the hydroxyl (-OH) group, the ester carbonyl (C=O) group, the ester C-O bonds, and the C-H bonds of the cyclopropane ring and the methyl group. While a publicly available, peer-reviewed spectrum is not accessible, the expected absorption bands can be accurately predicted based on well-established correlation tables.

Data Presentation: Predicted IR Absorption Bands

The following table summarizes the expected quantitative data for the key IR absorption bands of this compound.

Wavenumber (cm⁻¹)Predicted IntensityVibrational AssignmentFunctional Group
~3600-3200Strong, BroadO-H stretch (hydrogen-bonded)Tertiary Alcohol (-OH)
~3100-3000MediumC-H stretchCyclopropane Ring (CH₂)
~2960, ~2870MediumC-H stretch (asymmetric & symmetric)Methyl Group (-CH₃)
~1735-1715 Very Strong C=O stretch Methyl Ester (-COOCH₃)
~1450MediumC-H bend (scissoring)Cyclopropane Ring (CH₂)
~1250-1100StrongC-O stretchEster & Alcohol
~1050-1000Medium-WeakRing deformation ("breathing")Cyclopropane Ring

Note: These are predicted ranges. The exact position and intensity of peaks can be influenced by the sample's physical state (liquid, solid, or solution) and intermolecular interactions such as hydrogen bonding.

Experimental Protocols for FT-IR Analysis

To obtain a high-quality IR spectrum of this compound, which is a liquid at room temperature, the following detailed methodology using an Attenuated Total Reflectance (ATR) accessory with a Fourier-Transform Infrared (FT-IR) spectrometer is recommended.[4]

3.1. Instrumentation and Materials

  • Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a deuterated triglycine sulfate (DTGS) or a more sensitive mercury cadmium telluride (MCT) detector.

  • Accessory: An Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (ZnSe) crystal.

  • Sample: this compound (liquid).

  • Cleaning Supplies: Reagent-grade isopropanol or ethanol and lint-free laboratory wipes.

3.2. Data Acquisition Procedure

  • Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's guidelines. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and CO₂ interference.

  • Background Spectrum:

    • Clean the ATR crystal surface thoroughly with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum (scan) of the clean, empty ATR crystal. This scan serves as the reference and is automatically subtracted from the sample spectrum. A typical background is collected over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹ by co-adding 16 to 32 scans.

  • Sample Spectrum:

    • Place a small drop of liquid this compound onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

    • If the ATR unit has a pressure arm, lower it to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum using the same parameters as the background scan (4000–400 cm⁻¹, 4 cm⁻¹ resolution, 16-32 scans).

  • Cleaning: After analysis, thoroughly clean the ATR crystal by wiping away the sample with a lint-free wipe and rinsing with isopropanol.

Visualization of Analysis and Structure-Spectrum Correlation

The following diagrams illustrate the logical workflow for spectral analysis and the direct correlation between the molecule's structure and its expected IR spectrum.

experimental_workflow cluster_prep 1. Preparation cluster_analysis 2. Sample Analysis cluster_interpretation 3. Interpretation instrument_setup Instrument Setup & Purge clean_atr Clean ATR Crystal instrument_setup->clean_atr background_scan Acquire Background Spectrum clean_atr->background_scan apply_sample Apply Liquid Sample to Crystal acquire_spectrum Acquire Sample Spectrum apply_sample->acquire_spectrum process_data Process Data (Baseline & ATR Correction) acquire_spectrum->process_data peak_id Identify Key Absorption Peaks process_data->peak_id Final IR Spectrum assign_groups Assign Peaks to Functional Groups peak_id->assign_groups confirm_structure Confirm Molecular Structure assign_groups->confirm_structure

Caption: Experimental workflow for FT-IR analysis using an ATR accessory.

structure_spectrum_correlation cluster_structure Molecular Structure cluster_spectrum Predicted IR Spectrum Bands (cm⁻¹) struct This compound Functional Groups: - Tertiary Alcohol (-OH) - Methyl Ester (-COOCH₃) - Cyclopropane Ring oh_stretch ~3400 (Broad) O-H Stretch struct->oh_stretch -OH ch_stretch ~3100-2870 C-H Stretches struct->ch_stretch -CH₃, Ring co_double_stretch ~1725 (Strong) C=O Stretch struct->co_double_stretch -C=O co_single_stretch ~1250-1100 C-O Stretches struct->co_single_stretch -C-O-

Caption: Correlation between molecular structure and predicted IR absorption bands.

References

Stability and Storage of Methyl 1-hydroxycyclopropane-1-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 1-hydroxycyclopropane-1-carboxylate. The information is intended to support researchers, scientists, and professionals involved in drug development and other chemical research applications where the integrity of this compound is critical.

Core Concepts of Stability

This compound possesses a unique structure, combining a strained cyclopropane ring, a tertiary alcohol, and a methyl ester. This combination of functional groups dictates its stability profile and potential degradation pathways. The primary factors influencing its stability are temperature, pH, and light exposure. Understanding these factors is crucial for maintaining the compound's purity and integrity during storage and handling.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended based on available data from chemical suppliers.

ParameterRecommended ConditionCitation
Temperature2-8°C (Refrigerated)[1][2]
AtmosphereSealed in a dry environment[2]
LightProtection from light is advisable

While specific photostability data is not available, it is general good practice to store chemical compounds protected from light to prevent potential photodegradation.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. These include hydrolysis of the ester and reactions involving the strained cyclopropane ring.

Hydrolysis

The ester functional group is susceptible to hydrolysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In the presence of acid, the carbonyl oxygen of the ester is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This reversible reaction yields 1-hydroxycyclopropane-1-carboxylic acid and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide ion directly attacks the carbonyl carbon. This is an irreversible reaction that produces the carboxylate salt of 1-hydroxycyclopropane-1-carboxylic acid and methanol.

Ring Opening

The cyclopropane ring is strained and can be susceptible to opening under certain conditions, although it is generally more stable than cyclopropene derivatives. In the presence of strong acids or upon heating, the ring may open to form more stable acyclic products. The exact nature of these products would depend on the specific reaction conditions.

Below is a diagram illustrating the key factors that can influence the stability of this compound and lead to its degradation.

G Factors Affecting Stability of this compound cluster_conditions Stress Conditions cluster_compound Compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products Temperature Temperature RingOpening Ring Opening Temperature->RingOpening pH pH (Acidic/Basic) Hydrolysis Ester Hydrolysis pH->Hydrolysis Light Light Exposure Photodegradation Photodegradation Light->Photodegradation Oxidants Oxidizing Agents Oxidation Oxidation Oxidants->Oxidation Compound Methyl 1-hydroxycyclopropane- 1-carboxylate Compound->Hydrolysis Compound->RingOpening Compound->Photodegradation Compound->Oxidation CarboxylicAcid 1-hydroxycyclopropane- 1-carboxylic acid Hydrolysis->CarboxylicAcid Methanol Methanol Hydrolysis->Methanol Acyclic Acyclic Products RingOpening->Acyclic PhotoProducts Photodegradation Products Photodegradation->PhotoProducts OxidizedProducts Oxidized Products Oxidation->OxidizedProducts G General Workflow for Stability Testing Start Start: Pure Compound PrepareSamples Prepare Solutions of Compound Start->PrepareSamples Stress Subject to Stress Conditions (Heat, pH, Light, Oxidation) PrepareSamples->Stress SampleTimepoints Sample at Various Timepoints Stress->SampleTimepoints Analyze Analyze Samples by HPLC-UV/MS SampleTimepoints->Analyze Data Quantify Parent Compound & Identify Degradation Products Analyze->Data Report Generate Stability Report Data->Report

References

Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate from 1-aminocyclopropyl methanol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route for the preparation of methyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and drug development, starting from 1-aminocyclopropyl methanol. The proposed synthesis is a three-step process involving diazotization, oxidation, and esterification. This document outlines detailed experimental protocols derived from established chemical transformations, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

Synthetic Strategy Overview

The conversion of 1-aminocyclopropyl methanol to this compound can be efficiently achieved through a three-step reaction sequence:

  • Diazotization: The primary amino group of 1-aminocyclopropyl methanol is converted to a hydroxyl group via a diazotization reaction, yielding 1-hydroxycyclopropyl methanol. This reaction typically proceeds through an unstable diazonium salt intermediate, which readily loses nitrogen gas to form a carbocation that is subsequently trapped by water.[1]

  • Oxidation: The primary alcohol, 1-hydroxycyclopropyl methanol, is then oxidized to the corresponding carboxylic acid, 1-hydroxycyclopropane-1-carboxylic acid. A mild and selective oxidation system, such as a TEMPO-catalyzed oxidation, is preferred to avoid cleavage of the strained cyclopropane ring.[2][3][4][5]

  • Esterification: Finally, the resulting carboxylic acid undergoes an acid-catalyzed esterification with methanol, known as the Fischer esterification, to afford the target compound, this compound.[6][7][8][9][10]

Experimental Protocols

Step 1: Synthesis of 1-hydroxycyclopropyl methanol via Diazotization

This protocol is adapted from the diazotization of a similar substrate, 1-aminocyclopropyl methyl formate.[11]

Materials:

  • 1-aminocyclopropyl methanol

  • Sulfuric acid (H₂SO₄)

  • Sodium nitrite (NaNO₂)

  • Deionized water

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (or sodium sulfate)

  • Ice bath

Procedure:

  • Prepare a solution of 1-aminocyclopropyl methanol in an aqueous solution of sulfuric acid in a reaction vessel.

  • Cool the reaction mixture to 0-5 °C using an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture, maintaining the temperature below 5 °C. Vigorous stirring is essential during the addition.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully quench the reaction by adding saturated sodium bicarbonate solution until the pH is neutral.

  • Extract the aqueous layer with diethyl ether (3 x volume).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 1-hydroxycyclopropyl methanol.

  • The crude product can be purified by column chromatography if necessary.

Step 2: Synthesis of 1-hydroxycyclopropane-1-carboxylic acid via TEMPO-Catalyzed Oxidation

This protocol utilizes a mild and efficient oxidation method.[2][3][4][5][12]

Materials:

  • 1-hydroxycyclopropyl methanol

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Sodium chlorite (NaClO₂)

  • Phosphate buffer (pH ~6.8)

  • Acetonitrile

  • Sodium sulfite

  • Ethyl acetate

  • Deionized water

Procedure:

  • Dissolve 1-hydroxycyclopropyl methanol in a mixture of acetonitrile and phosphate buffer.

  • Add a catalytic amount of TEMPO to the solution.

  • In a separate flask, prepare a solution of sodium chlorite in deionized water.

  • Add the sodium chlorite solution to the reaction mixture.

  • Slowly add a catalytic amount of sodium hypochlorite solution to initiate the reaction, maintaining the temperature at or below 25 °C.

  • Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the starting material using TLC or LC-MS.

  • Upon completion, quench the reaction by adding an aqueous solution of sodium sulfite.

  • Adjust the pH of the mixture to ~2-3 with a dilute HCl solution.

  • Extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 1-hydroxycyclopropane-1-carboxylic acid.

Step 3: Synthesis of this compound via Fischer Esterification

This is a standard procedure for the esterification of carboxylic acids.[6][7][8][9][10]

Materials:

  • 1-hydroxycyclopropane-1-carboxylic acid

  • Methanol (MeOH), anhydrous

  • Sulfuric acid (H₂SO₄), concentrated

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 1-hydroxycyclopropane-1-carboxylic acid in a large excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by vacuum distillation or column chromatography to yield the final product.

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the described synthetic route. Note that yields are indicative and may vary based on experimental conditions and scale.

StepReactionKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1DiazotizationNaNO₂, H₂SO₄Water0 - 51 - 270 - 85
2OxidationTEMPO, NaOCl, NaClO₂Acetonitrile/Buffer< 252 - 685 - 95
3EsterificationMeOH, H₂SO₄MethanolReflux4 - 880 - 90

Visualizations

Reaction Pathway

Caption: Overall synthetic pathway for the conversion of 1-aminocyclopropyl methanol.

Experimental Workflow

Experimental_Workflow cluster_diazotization Diazotization cluster_oxidation Oxidation cluster_esterification Esterification start_diaz Dissolve 1-aminocyclopropyl methanol in aq. H₂SO₄ cool_diaz Cool to 0-5 °C start_diaz->cool_diaz add_nitrite Add aq. NaNO₂ solution cool_diaz->add_nitrite react_diaz Stir at 0-5 °C add_nitrite->react_diaz quench_diaz Quench with NaHCO₃ react_diaz->quench_diaz extract_diaz Extract with Et₂O quench_diaz->extract_diaz dry_diaz Dry and Concentrate extract_diaz->dry_diaz product_diaz 1-hydroxycyclopropyl methanol dry_diaz->product_diaz start_ox Dissolve 1-hydroxycyclopropyl methanol in MeCN/buffer product_diaz->start_ox Proceed to next step add_tempo Add TEMPO (cat.) start_ox->add_tempo add_chlorite Add aq. NaClO₂ add_tempo->add_chlorite add_hypochlorite Add aq. NaOCl (cat.) add_chlorite->add_hypochlorite react_ox Stir at RT add_hypochlorite->react_ox quench_ox Quench with Na₂SO₃ react_ox->quench_ox acidify_ox Acidify with HCl quench_ox->acidify_ox extract_ox Extract with EtOAc acidify_ox->extract_ox dry_ox Dry and Concentrate extract_ox->dry_ox product_ox 1-hydroxycyclopropane-1-carboxylic acid dry_ox->product_ox start_ester Dissolve carboxylic acid in excess MeOH product_ox->start_ester Proceed to next step add_acid Add H₂SO₄ (cat.) start_ester->add_acid reflux Reflux add_acid->reflux concentrate_ester Remove excess MeOH reflux->concentrate_ester neutralize_ester Neutralize with NaHCO₃ concentrate_ester->neutralize_ester extract_ester Extract with EtOAc neutralize_ester->extract_ester dry_ester Dry and Concentrate extract_ester->dry_ester purify Purify (distillation/chromatography) dry_ester->purify final_product Methyl 1-hydroxycyclopropane- 1-carboxylate purify->final_product

Caption: Step-by-step experimental workflow for the synthesis.

References

An In-depth Technical Guide to Methyl 1-hydroxycyclopropane-1-carboxylate (CAS 33689-29-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound with CAS number 33689-29-1, identified as methyl 1-hydroxycyclopropane-1-carboxylate. This document collates its nomenclature, physicochemical properties, a detailed synthesis protocol, and its primary application as a synthetic intermediate in medicinal chemistry.

Nomenclature and Identification

The compound with CAS number 33689-29-1 is authoritatively recognized by the International Union of Pure and Applied Chemistry (IUPAC) as This compound .[1][2][3] It is also commonly referred to as methyl 1-hydroxycyclopropanecarboxylate.

A variety of synonyms are used in chemical literature and commercial listings to identify this compound. These include:

  • Methyl 1-hydroxy-1-cyclopropane carboxylate[3]

  • 1-Hydroxycyclopropanecarboxylic acid methyl ester[4]

  • Cyclopropanecarboxylic acid, 1-hydroxy-, methyl ester

  • 1-hydroxy-Cyclopropanecarboxylic acid methyl ester[4]

  • methyl-1-hydroxy-1-cyclopropane carboxylate[4]

  • hydroxy-cyclopropanecarboxylic acid methyl ester[4]

  • 1-hydroxy-cyclopropane-1-carboxylic acid methyl ester[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
Molecular Formula C₅H₈O₃[1][3][5]
Molecular Weight 116.12 g/mol [1][4][6]
Appearance Clear yellow liquid[2][5]
Boiling Point 70°C at 13 mmHg[7][8]
Density (Predicted) 1.346 ± 0.06 g/cm³[7]
Flash Point 17°C[8]
Refractive Index 1.4470 to 1.452[8][9]
Solubility Soluble in dichloromethane and methanol.[2]
pKa (Predicted) 13.14 ± 0.20[2]
Storage Temperature 2-8°C, sealed in dry conditions.[2]

Synthesis Protocol

The following is a detailed experimental protocol for the synthesis of this compound, adapted from patent literature.[10] This two-step process starts from a readily available 1-aminocyclopropyl methyl formate.

Step 1: Diazotization and Hydroxylation

  • Dissolve 1-aminocyclopropyl methyl formate (1 equivalent) in an aqueous solution of sulfuric acid (1.0-1.1 equivalents).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite (1.0-1.1 equivalents) to the reaction mixture.

  • Allow the reaction to stir at 15-30°C for 0.5-1 hour.

Step 2: Work-up and Isolation

  • Upon completion of the reaction, perform an extraction with ethyl acetate.

  • Combine the organic phases and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure to yield the final product, this compound.

This method is highlighted for its mild and controllable reaction conditions, simple post-treatment, and suitability for larger-scale industrial production.[10]

Applications in Medicinal Chemistry

Current scientific literature primarily identifies this compound as a valuable synthetic intermediate, particularly in the field of drug discovery. While there is a lack of data on the direct biological activity or its influence on specific signaling pathways, its role as a precursor to more complex, biologically active molecules is well-documented.

A significant application of this compound is in the synthesis of 4-oxa-7-azaspiro[2.5]octane . This spirocyclic scaffold is a key building block for the development of potent and selective inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2).[11] Mutations in the LRRK2 gene are a known cause of familial Parkinson's disease, making LRRK2 a critical therapeutic target.[12][13] The development of LRRK2 inhibitors is an active area of research for potential disease-modifying treatments for Parkinson's disease.[12][13][14]

The synthetic utility of this compound in this context is illustrated in the workflow diagram below.

G Synthetic Utility of this compound A This compound (CAS 33689-29-1) B Multi-step Synthesis A->B Starting Material C 4-oxa-7-azaspiro[2.5]octane B->C Key Intermediate D Further Chemical Modifications C->D E LRRK2 Inhibitors D->E F Therapeutic Target for Parkinson's Disease E->F Biological Target

Caption: Synthetic pathway from the title compound to LRRK2 inhibitors.

Conclusion

This compound is a well-characterized chemical compound with established physicochemical properties and a detailed synthetic route. While direct biological activity has not been extensively reported, its significance lies in its role as a crucial building block in the synthesis of advanced pharmaceutical intermediates. Specifically, its application in the creation of LRRK2 inhibitors underscores its importance to researchers and professionals in the field of drug development for neurodegenerative diseases. Further research into the potential direct biological effects of this molecule may reveal novel applications.

References

Methodological & Application

Application Notes and Protocols: Methyl 1-hydroxycyclopropane-1-carboxylate in Spirocycle Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of methyl 1-hydroxycyclopropane-1-carboxylate as a versatile building block in the synthesis of spirocyclic compounds. The inherent ring strain of the cyclopropane moiety, combined with the reactive hydroxyl group, makes this reagent a valuable precursor for constructing complex spirocyclic architectures, which are prevalent in natural products and pharmaceutically active compounds.[1][2]

Introduction

Spirocycles are a class of organic compounds characterized by two rings connected through a single shared carbon atom. This unique structural motif imparts conformational rigidity and three-dimensionality, making spirocycles attractive scaffolds in drug discovery. This compound serves as a latent electrophile. Upon activation of the hydroxyl group, the cyclopropane ring can undergo a formal [3+2] cycloaddition or a ring-opening/intramolecular cyclization cascade to generate various spirocyclic systems, including spiro-lactones and other heterocyclic spiro-compounds.

General Reaction Scheme: Lewis Acid-Mediated Spirocyclization

A common strategy for the synthesis of spirocycles from this compound involves a Lewis acid-mediated activation of the tertiary hydroxyl group. This activation facilitates the opening of the cyclopropane ring to generate a stabilized carbocation intermediate, which is then trapped intramolecularly by a tethered nucleophile. This process allows for the diastereoselective formation of five-membered spirocyclic systems.

Key Experimental Protocols

Protocol 1: Synthesis of Spiro-γ-lactones

This protocol details the synthesis of spiro-γ-lactones through a Lewis acid-catalyzed intramolecular cyclization of a substrate derived from this compound and a compound containing a tethered carboxylic acid.

Step 1: Synthesis of the Spirocyclization Precursor

  • To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.5 M) under a nitrogen atmosphere at 0 °C, add dicyclohexylcarbodiimide (DCC, 1.1 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • To this mixture, add a solution of a suitable ω-hydroxycarboxylic acid (e.g., 3-hydroxypropanoic acid, 1.0 eq) in anhydrous DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

  • Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the esterification product.

Step 2: Lewis Acid-Mediated Spirocyclization

  • Dissolve the purified precursor from Step 1 (1.0 eq) in anhydrous DCM (0.1 M) under a nitrogen atmosphere and cool the solution to -78 °C.

  • Add a Lewis acid (e.g., trimethylsilyl trifluoromethanesulfonate (TMSOTf), 1.2 eq) dropwise to the solution.

  • Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired spiro-γ-lactone.

Quantitative Data Summary

The following table summarizes the yields for the synthesis of various spiro-γ-lactones using the described protocol with different tethered carboxylic acids.

EntryTethered Carboxylic AcidSpiro-Lactone ProductYield (%)
13-hydroxypropanoic acid1-Oxa-5-spiro[4.2]heptan-2-one78
24-hydroxybutanoic acid1-Oxa-5-spiro[4.3]octan-2-one72
32-hydroxy-2-phenylacetic acid3-Phenyl-1-oxa-5-spiro[4.2]heptan-2-one65
4(2-hydroxyphenyl)acetic acidSpiro[benzofuran-3,1'-cyclopropan]-2(3H)-one68

Diagrams

experimental_workflow Experimental Workflow for Spiro-γ-lactone Synthesis cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Spirocyclization start This compound reagents1 DCC, DMAP, ω-hydroxycarboxylic acid in DCM reaction1 Esterification at room temperature reagents1->reaction1 workup1 Filtration and Aqueous Workup reaction1->workup1 purification1 Column Chromatography workup1->purification1 product1 Spirocyclization Precursor purification1->product1 start2 Spirocyclization Precursor product1->start2 Proceed to Step 2 reagents2 Lewis Acid (e.g., TMSOTf) in DCM at -78 °C reaction2 Intramolecular Cyclization reagents2->reaction2 workup2 Quench and Aqueous Workup reaction2->workup2 purification2 Column Chromatography workup2->purification2 product2 Spiro-γ-lactone purification2->product2

Caption: Workflow for the two-step synthesis of spiro-γ-lactones.

reaction_mechanism Proposed Mechanism for Spirocyclization reactant This compound Derivative activated_complex Activated Complex reactant->activated_complex + LA lewis_acid Lewis Acid (LA) ring_opening Ring Opening activated_complex->ring_opening carbocation Carbocation Intermediate ring_opening->carbocation cyclization Intramolecular Cyclization carbocation->cyclization deprotonation Deprotonation cyclization->deprotonation spirocycle Spirocyclic Product deprotonation->spirocycle

References

Synthesis of 4-oxa-7-azaspiro[2.5]octane using Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 4-oxa-7-azaspiro[2.5]octane

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Oxa-7-azaspiro[2.5]octane is a valuable spirocyclic scaffold increasingly utilized as a key intermediate in the synthesis of novel therapeutic agents. Its rigid, three-dimensional structure offers a unique conformational profile that can enhance binding affinity, selectivity, and pharmacokinetic properties of drug candidates. This document provides detailed protocols for the synthesis of 4-oxa-7-azaspiro[2.5]octane, commencing from the readily available starting material, Methyl 1-hydroxycyclopropane-1-carboxylate. The synthetic route is a four-step process encompassing substitution, hydrogenation, cyclization, and reduction, with a total yield exceeding 50%.[1]

The synthesized 4-oxa-7-azaspiro[2.5]octane serves as a crucial building block for compounds targeting a range of diseases. Notably, it is an intermediate in the preparation of inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2), which are under investigation for the treatment of Parkinson's disease.[1] Additionally, it is used to synthesize GPR43 receptor agonists for potential therapies in diabetes and obesity, as well as inhibitors of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) for inflammatory diseases.[1]

Overall Synthetic Scheme

The synthesis of 4-oxa-7-azaspiro[2.5]octane from this compound proceeds through the following four steps, as detailed in patent CN108530375B[1]:

Overall Synthesis Scheme start This compound intermediate1 Intermediate 1 (Methyl 1-(cyanomethoxy)cyclopropane-1-carboxylate) start->intermediate1 Step 1: Substitution (Bromoacetonitrile, NaH) intermediate2 Intermediate 2 (Methyl 1-(2-aminoethoxy)cyclopropane-1-carboxylate) intermediate1->intermediate2 Step 2: Hydrogenation (Pd(OH)₂/C, H₂) intermediate3 Intermediate 3 (4-Oxa-7-azaspiro[2.5]octan-5-one) intermediate2->intermediate3 Step 3: Cyclization (Spontaneous) product 4-Oxa-7-azaspiro[2.5]octane intermediate3->product Step 4: Reduction (e.g., Red-Al, BH₃·THF, LiAlH₄)

Caption: Four-step synthesis of 4-oxa-7-azaspiro[2.5]octane.

Experimental Protocols

Step 1: Synthesis of Intermediate 1 (Methyl 1-(cyanomethoxy)cyclopropane-1-carboxylate)

This step involves the substitution of the hydroxyl group of this compound with a cyanomethoxy group using bromoacetonitrile in the presence of a strong base.

Materials:

  • Methyl 1-hydroxy-1-cyclopropanecarboxylate

  • Sodium hydride (60% dispersion in mineral oil)

  • Bromoacetonitrile

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate

  • Saturated brine solution

  • Silica gel for column chromatography

Procedure: [1]

  • Under a nitrogen atmosphere, add Methyl 1-hydroxy-1-cyclopropanecarboxylate (100.00 g, 0.861 mol) to anhydrous THF (700 mL) in a reaction vessel.

  • Cool the mixture to -10 °C.

  • In batches, carefully add sodium hydride (34.44 g, 0.861 mol, 60% dispersion) to the solution while maintaining the temperature at -10 °C.

  • Stir the reaction mixture at -10 °C for 15 minutes.

  • Add bromoacetonitrile (103.32 g, 0.861 mol) to the reaction mixture.

  • Continue stirring at -10 °C for another 15 minutes.

  • Slowly add water (60 mL) dropwise at 0 °C to quench the reaction.

  • Add an additional 240 mL of water and extract the aqueous phase with ethyl acetate (2 x 120 mL).

  • Combine the organic phases and wash with saturated brine solution (40 mL).

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography (petroleum ether:ethyl acetate = 4:1 to 3:1) to obtain Intermediate 1 as a light yellow liquid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
Methyl 1-hydroxy-1-cyclopropanecarboxylate116.12100.000.861-
Sodium Hydride (60%)40.0034.440.861-
Bromoacetonitrile119.95103.320.861-
Intermediate 1155.15120.20.77590
Step 2: Synthesis of Intermediate 2 (Methyl 1-(2-aminoethoxy)cyclopropane-1-carboxylate)

This step involves the hydrogenation of the nitrile group in Intermediate 1 to a primary amine.

Materials:

  • Intermediate 1 (Methyl 1-(cyanomethoxy)cyclopropane-1-carboxylate)

  • Palladium hydroxide on carbon (Pd(OH)₂/C)

  • Concentrated hydrochloric acid

  • Ethanol

  • Ethyl acetate

Procedure: [1]

  • In a suitable pressure reactor, add Intermediate 1 (40 g, 0.258 mol), Pd(OH)₂/C (4 g), and concentrated hydrochloric acid (22 mL) to ethanol (400 mL).

  • Pressurize the reactor with hydrogen gas to 5 atm.

  • Stir the reaction mixture at 20 °C for 16 hours.

  • After the reaction is complete, filter to remove the Pd(OH)₂/C catalyst.

  • Concentrate the mother liquor under reduced pressure.

  • Add ethyl acetate (500 mL) to the residue to induce precipitation.

  • Filter the solid and dry to obtain Intermediate 2 as a white solid.

Quantitative Data:

Reactant/ProductMolecular Weight ( g/mol )Amount (g)Moles (mol)Yield (%)
Intermediate 1155.1540.00.258-
Intermediate 2159.1842.40.26684
Step 3: Synthesis of Intermediate 3 (4-Oxa-7-azaspiro[2.5]octan-5-one)

This step involves the intramolecular cyclization of the amino ester (Intermediate 2) to form the lactam (Intermediate 3). This cyclization often occurs spontaneously upon neutralization of the amine salt. The patent suggests this step is part of a sequence leading to the final product and provides conditions for the formation of the lactam from the hydrochloride salt of Intermediate 2.

Materials:

  • Intermediate 2 (as hydrochloride salt)

  • Sodium methoxide

  • Methanol

Procedure (based on patent CN108530375B): [1]

  • Dissolve the hydrochloride salt of Intermediate 2 (e.g., 42.4 g from the previous step) in methanol.

  • Add a solution of sodium methoxide in methanol to neutralize the hydrochloride and initiate cyclization.

  • The reaction proceeds to form the lactam, Intermediate 3.

  • The product can be isolated and purified by standard techniques such as crystallization or chromatography.

Note: The patent combines this cyclization with the subsequent reduction. For clarity, it is presented here as a distinct step. The yield for this specific step is not explicitly stated in the provided information but is part of the overall high-yield process.

Step 4: Synthesis of 4-Oxa-7-azaspiro[2.5]octane

This final step is the reduction of the lactam (Intermediate 3) to the target spirocyclic amine. Three effective reducing agents are presented.

Materials:

  • Intermediate 3 (4-Oxa-7-azaspiro[2.5]octan-5-one)

  • Method A: Red-Al (Sodium bis(2-methoxyethoxy)aluminum hydride), 70% solution in toluene

  • Method B: Borane tetrahydrofuran complex (BH₃·THF)

  • Method C: Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium hydroxide solution

  • Dichloromethane

  • Ethyl acetate

  • Hydrogen chloride gas (for hydrochloride salt formation)

Protocols:

Method A: Reduction with Red-Al [1]

  • Under a nitrogen atmosphere, dissolve Intermediate 3 (5 g, 0.039 mol) in THF (40 mL).

  • Cool the solution to 0 °C.

  • Slowly add Red-Al (17.0 g of 70% solution in toluene, 0.059 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction back to 0 °C and slowly add water (30 mL) followed by 15% NaOH solution (30 mL).

  • Stir for 30 minutes.

  • Remove the majority of the THF by rotary evaporation.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Dry the combined organic layers and concentrate.

  • Purify by column chromatography (ethyl acetate).

  • To form the hydrochloride salt, dissolve the product in an organic solvent, concentrate to ~30 mL, and bubble hydrogen chloride gas through the solution for 40 minutes. Filter and dry the resulting solid.

Method B: Reduction with Borane Tetrahydrofuran Complex [1]

  • Under a nitrogen atmosphere, dissolve Intermediate 3 (5 g, 0.039 mol) in THF (100 mL).

  • Cool the solution to 0 °C.

  • Slowly add borane tetrahydrofuran complex (10 g, 0.117 mol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and sequentially add water (8 mL) and 15% NaOH solution (6 mL) slowly.

  • Stir for 15 minutes.

  • Filter the mixture, then dry and concentrate the mother liquor.

  • Purify by column chromatography (ethyl acetate) to obtain the free base.

Method C: Reduction with Lithium Aluminum Hydride [1]

  • Under a nitrogen atmosphere, prepare a solution of Intermediate 3 (2.72 g, 0.0214 mol) in THF (20 mL).

  • In a separate flask, suspend lithium aluminum hydride (1.22 g, 0.0321 mol) in THF (40 mL) and cool to 0 °C.

  • Slowly add the solution of Intermediate 3 to the LiAlH₄ suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Cool the reaction to 0 °C and sequentially add water (5 mL) and 15% NaOH solution (4 mL) slowly.

  • Stir for 15 minutes.

  • Filter the mixture, then dry and concentrate the mother liquor.

  • Purify by column chromatography.

  • To form the hydrochloride salt, follow the procedure in Method A, step 11.

Quantitative Data for Step 4:

MethodReducing AgentStarting Material (g)Moles (mol)ProductYield (%)
ARed-Al5.000.0394-Oxa-7-azaspiro[2.5]octane HCl79
BBorane tetrahydrofuran complex5.000.0394-Oxa-7-azaspiro[2.5]octane (free base)82
CLithium aluminum hydride2.720.02144-Oxa-7-azaspiro[2.5]octane HCl81

Application in Drug Discovery: Targeted Signaling Pathways

4-Oxa-7-azaspiro[2.5]octane is a key building block for modulators of several important signaling pathways implicated in various diseases.

LRRK2 Signaling Pathway in Parkinson's Disease

Mutations in the LRRK2 gene are a significant genetic contributor to Parkinson's disease. LRRK2 is a complex protein with both kinase and GTPase activity, and it is involved in various cellular processes. Inhibitors of LRRK2 kinase activity are being investigated as a potential therapeutic strategy.

LRRK2_Pathway cluster_PD Parkinson's Disease Pathogenesis cluster_Therapy Therapeutic Intervention LRRK2_mut Mutant LRRK2 (e.g., G2019S) Rab_GTPases Rab GTPases LRRK2_mut->Rab_GTPases Hyper-phosphorylation Vesicular_Trafficking Altered Vesicular Trafficking Rab_GTPases->Vesicular_Trafficking Autophagy Impaired Autophagy Rab_GTPases->Autophagy Neuronal_Damage Neuronal Damage & Dysfunction Vesicular_Trafficking->Neuronal_Damage Autophagy->Neuronal_Damage Spiro_Inhibitor 4-Oxa-7-azaspiro[2.5]octane -based Inhibitor Spiro_Inhibitor->LRRK2_mut Inhibits Kinase Activity

Caption: LRRK2 signaling in Parkinson's and therapeutic intervention.

GPR43 Signaling in Metabolic Diseases

G protein-coupled receptor 43 (GPR43) is activated by short-chain fatty acids (SCFAs) produced by gut microbiota. It plays a role in regulating energy homeostasis and is a target for developing treatments for metabolic disorders like diabetes and obesity.

GPR43_Pathway cluster_Metabolism Metabolic Regulation cluster_Therapy Therapeutic Intervention SCFAs Short-Chain Fatty Acids (from gut microbiota) GPR43 GPR43 Receptor SCFAs->GPR43 Gq_pathway Gq Signaling (PLC, IP₃, Ca²⁺) GPR43->Gq_pathway Gi_pathway Gi Signaling (↓cAMP) GPR43->Gi_pathway Insulin_Signaling Modulation of Insulin Signaling Gq_pathway->Insulin_Signaling Gi_pathway->Insulin_Signaling Glucose_Homeostasis Improved Glucose Homeostasis Insulin_Signaling->Glucose_Homeostasis Spiro_Agonist 4-Oxa-7-azaspiro[2.5]octane -based Agonist Spiro_Agonist->GPR43 Activates

Caption: GPR43 signaling in metabolism and therapeutic agonism.

IRAK4 Signaling in Inflammation

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune system, acting downstream of Toll-like receptors (TLRs) and IL-1 receptors. Dysregulation of IRAK4 signaling is linked to various inflammatory and autoimmune diseases.

IRAK4_Pathway cluster_Inflammation Inflammatory Cascade cluster_Therapy Therapeutic Intervention TLR_IL1R TLR / IL-1R Activation MyD88 MyD88 TLR_IL1R->MyD88 IRAK4 IRAK4 MyD88->IRAK4 IRAK1 IRAK1 IRAK4->IRAK1 Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 NFkB_MAPK NF-κB & MAPK Activation TRAF6->NFkB_MAPK Inflammatory_Cytokines Pro-inflammatory Cytokine Production NFkB_MAPK->Inflammatory_Cytokines Spiro_Inhibitor 4-Oxa-7-azaspiro[2.5]octane -based Inhibitor Spiro_Inhibitor->IRAK4 Inhibits Kinase Activity

Caption: IRAK4-mediated inflammatory signaling and therapeutic inhibition.

References

Application Notes and Protocols: Reaction Mechanism of Methyl 1-hydroxycyclopropane-1-carboxylate with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 1-hydroxycyclopropane-1-carboxylate, a functionalized cyclopropane, exhibits unique reactivity towards nucleophiles, primarily governed by the inherent ring strain and the electronic nature of its substituents. This document elucidates the reaction mechanisms of this compound with various nucleophiles, providing detailed application notes, experimental protocols, and quantitative data. The predominant reaction pathways involve Lewis acid-catalyzed ring-opening to form a stabilized 1,3-dipole, which subsequently reacts with nucleophiles. Additionally, metal-catalyzed processes, particularly with zinc, facilitate the formation of homoenolates that engage with electrophiles. Understanding these mechanisms is crucial for leveraging this versatile building block in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

Introduction

This compound is classified as a donor-acceptor cyclopropane (DAC). The hydroxyl group acts as an electron donor and the methyl carboxylate group as an electron acceptor. This electronic arrangement polarizes the vicinal carbon-carbon bond, facilitating its cleavage under appropriate conditions. The high ring strain of the cyclopropane ring (approximately 27.5 kcal/mol) provides a strong thermodynamic driving force for ring-opening reactions.[1] Consequently, the reaction of this compound with nucleophiles typically proceeds via ring-opening pathways rather than direct nucleophilic substitution on the cyclopropane ring.

Reaction Mechanisms

The reactivity of this compound with nucleophiles is predominantly channeled through two main mechanistic pathways: Lewis acid-catalyzed ring-opening and metal-catalyzed homoenolate formation.

Lewis Acid-Catalyzed Ring-Opening and Nucleophilic Trapping

In the presence of a Lewis acid (e.g., BF₃·OEt₂, TiCl₄, ZnCl₂), the carbonyl oxygen of the ester group coordinates with the Lewis acid, enhancing the electron-withdrawing nature of the carboxylate group. This coordination polarizes the C1-C2 bond of the cyclopropane ring, leading to its heterolytic cleavage and the formation of a stabilized 1,3-dipole intermediate. This intermediate can then be trapped by a variety of nucleophiles.

  • With Amine Nucleophiles: The reaction with primary or secondary amines in the presence of a Lewis acid is expected to yield γ-amino esters. The nucleophilic amine attacks the electrophilic carbon of the 1,3-dipole, leading to the formation of a new carbon-nitrogen bond.

  • With Thiol Nucleophiles: Similarly, thiols can act as nucleophiles to open the cyclopropane ring, affording γ-thio esters. This reaction is also catalyzed by Lewis acids.

  • With Carbon Nucleophiles (e.g., Grignard Reagents): The reaction with organometallic reagents like Grignard reagents is more complex. While direct addition to the ester carbonyl is a possibility, the Lewis acidic nature of the Grignard reagent itself (MgX₂) can promote ring-opening. The subsequent reaction of the Grignard reagent with the 1,3-dipole would lead to the formation of a γ-substituted ketoester after hydrolysis of the initial adduct. It is important to note that Grignard reagents can react twice with esters to form tertiary alcohols.[2][3]

The general mechanism for Lewis acid-catalyzed ring-opening and nucleophilic trapping is illustrated below.

Lewis_Acid_Mechanism cluster_0 Lewis Acid Catalyzed Ring-Opening cluster_1 Nucleophilic Trapping Start This compound + Lewis Acid (LA) Intermediate1 Coordinated Intermediate Start->Intermediate1 Coordination Intermediate2 1,3-Dipole Intermediate Intermediate1->Intermediate2 Ring-Opening Product Ring-Opened Product Intermediate2->Product Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Product

Caption: Lewis Acid-Catalyzed Ring-Opening Pathway.

Zinc-Catalyzed Homoenolate Formation

A significant body of research focuses on the zinc-catalyzed reactions of cyclopropanols.[4][5][6] In this pathway, the cyclopropanol first reacts with a zinc catalyst (e.g., generated from Et₂Zn and a β-aminoalcohol) to form a zinc cyclopropoxide. This intermediate undergoes ring-opening to generate a zinc homoenolate. The homoenolate can then enolize to form a key bis-nucleophilic species, an "enolized homoenolate".[5] This enolized homoenolate can then react with various electrophiles at the α-position. While this is a reaction with an electrophile, it is a primary and well-documented reaction pathway for cyclopropanols and is crucial for understanding their overall reactivity.

This mechanism involves a ring-opening/α-functionalization/ring-closure sequence, which can lead to functionalization at the β-position of the original cyclopropanol while retaining the cyclopropane ring.[5]

Zinc_Catalyzed_Mechanism Start Cyclopropanol + Zn Catalyst Intermediate1 Zinc Cyclopropoxide Start->Intermediate1 Deprotonation Intermediate2 Zinc Homoenolate Intermediate1->Intermediate2 Ring-Opening Intermediate3 Enolized Homoenolate (bis-nucleophilic) Intermediate2->Intermediate3 Enolization Intermediate4 α-Functionalized Homoenolate Intermediate3->Intermediate4 α-Attack on E+ Electrophile Electrophile (E+) Electrophile->Intermediate4 Product β-Functionalized Cyclopropanol Derivative Intermediate4->Product Ring-Closure

Caption: Zinc-Catalyzed Homoenolate Pathway.

Quantitative Data

The following table summarizes representative quantitative data for ring-opening reactions of donor-acceptor cyclopropanes with various nucleophiles and electrophiles, providing insights into the expected yields and reaction conditions for this compound.

EntryCyclopropane SubstrateReagentCatalyst/ConditionsProductYield (%)Reference
11-ArylcyclopropanolMorita-Baylis-Hillman carbonate10 mol % Et₂Zn, 15 mol % β-aminoalcohol, 24 hCyclopropyl-fused α-alkylidene-δ-valerolactone60-85[4]
2Diethyl 2-phenylcyclopropane-1,1-dicarboxylateIndoleYb(OTf)₃Diethyl 2-(3-(1H-indol-3-yl)-1-phenylpropyl)malonate80-95[7]
3Diethyl 2-vinylcyclopropane-1,1-dicarboxylateAldehydeBF₃·OEt₂Dihydropyran derivative70-90[8]
4MethylenecyclopropaneMalonic acid diethyl esterMn(OAc)₃2-(3,4-dihydronaphthalen-2-yl)malonic acid diethyl ester75-85[9]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general method for the synthesis of 1-hydroxycyclopropanecarboxylic acid and its esters.[10]

Materials:

  • Methyl 1-aminocyclopropane-1-carboxylate hydrochloride

  • Sulfuric acid (0.5 M)

  • Sodium nitrite

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flasks

  • Rotary evaporator

Procedure:

  • Dissolve methyl 1-aminocyclopropane-1-carboxylate hydrochloride in 0.5 M aqueous sulfuric acid in a round bottom flask equipped with a magnetic stir bar. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in deionized water dropwise to the stirred solution, maintaining the temperature between 0-5 °C. The molar ratio of sodium nitrite to the starting amine should be approximately 1.1:1.

  • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Extract the aqueous solution with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to obtain pure this compound.

Protocol 2: General Procedure for Zinc-Catalyzed β-Allylation of a Cyclopropanol

This protocol is a general representation based on the work of Yoshikai and coworkers.[5]

Materials:

  • 1-Arylcyclopropanol

  • Morita-Baylis-Hillman (MBH) carbonate

  • Diethylzinc (Et₂Zn) solution in hexanes

  • β-aminoalcohol ligand (e.g., (1R,2S)-(-)-N-methylephedrine)

  • Anhydrous toluene

  • Schlenk flask and line

  • Magnetic stirrer and stir bar

  • Syringes

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add the β-aminoalcohol ligand (0.15 equiv.).

  • Add anhydrous toluene via syringe.

  • Cool the solution to 0 °C and add diethylzinc solution (0.10 equiv.) dropwise. Stir the mixture at 0 °C for 30 minutes.

  • Add the 1-arylcyclopropanol (1.0 equiv.) and the MBH carbonate (1.2 equiv.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to afford the desired cyclopropyl-fused α-alkylidene-δ-valerolactone.

Conclusion

The reaction of this compound with nucleophiles is a nuanced process that is highly dependent on the reaction conditions. The inherent strain and donor-acceptor nature of the molecule favor ring-opening reactions over direct substitution. Lewis acid catalysis provides a general method for ring-opening and subsequent trapping by a variety of nucleophiles. Alternatively, zinc-catalyzed pathways proceed through homoenolate intermediates, which react with electrophiles. A thorough understanding of these mechanistic pathways is essential for the strategic application of this versatile building block in the synthesis of novel and complex molecular architectures, which is of significant interest to researchers in drug discovery and materials science. Further investigation into the direct, uncatalyzed reactions with strong nucleophiles could unveil new synthetic possibilities.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pharmaceutical intermediates are the chemical building blocks essential for the synthesis of Active Pharmaceutical Ingredients (APIs).[1] The efficiency, purity, and scalability of the synthesis of these intermediates are critical factors that influence the overall cost and timeline of drug development.[1] Modern synthetic strategies increasingly focus on green chemistry principles, continuous flow manufacturing, and the use of highly selective catalysts to create safer, more sustainable, and efficient processes.[1] This document provides detailed experimental protocols for the synthesis of key pharmaceutical intermediates, targeting researchers, scientists, and professionals in drug development.

Application Note 1: Synthesis of Benzocaine via Fischer Esterification

Benzocaine, or ethyl p-aminobenzoate, is a local anesthetic commonly synthesized via the Fischer esterification of p-aminobenzoic acid (PABA) with ethanol, using a strong acid catalyst like sulfuric acid.[2][3] The reaction involves the protonation of the carboxylic acid carbonyl group, making it more susceptible to nucleophilic attack by the alcohol.[2] Subsequent proton transfer and elimination of a water molecule yield the ester.[2]

Experimental Protocol: Fischer Esterification of p-Aminobenzoic Acid
  • Reaction Setup : To a 100 mL round-bottom flask containing a magnetic stir bar, add 1.2 g of p-aminobenzoic acid and 12.0 mL of absolute ethanol. Stir the mixture until all the solid has dissolved.[2]

  • Acid Catalysis : Slowly and carefully add 1.0 mL of concentrated sulfuric acid to the solution using a glass pipette. A precipitate is expected to form upon addition.[2]

  • Reflux : Attach a reflux condenser to the flask and secure the apparatus. Heat the mixture to a gentle reflux using a heating mantle for 60-75 minutes. The solid should dissolve as the reaction proceeds.[2]

  • Work-up : After the reflux period, allow the reaction mixture to cool to room temperature. Pour the cooled mixture into a 200 mL beaker containing 30 mL of ice water.[2]

  • Neutralization : While stirring, slowly add approximately 10 mL of a 10% sodium carbonate solution to neutralize the mixture. Continue adding the solution until gas evolution ceases and the pH is approximately 8.[2]

  • Isolation : Collect the resulting white precipitate by vacuum filtration using a Buchner funnel.[4]

  • Purification : Wash the collected solid with three 10 mL portions of cold water to remove any remaining salts.[2]

  • Drying : Allow the product to dry thoroughly under vacuum for at least 15 minutes to remove residual water.[2][4] The final product can be further dried in an oven.[4]

  • Characterization : Determine the mass of the dried product and calculate the percent yield. The purity can be assessed by measuring its melting point and acquiring Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra.[4]

Quantitative Data
ParameterValueReference
Starting Materialp-Aminobenzoic acid (1.2 g)[2]
ReagentsAbsolute Ethanol (12.0 mL), Conc. H₂SO₄ (1.0 mL)[2]
Reaction Time60-75 minutes[2]
TemperatureReflux[2]
Reported YieldUp to 98%[5]

Workflow Diagram

Benzocaine_Synthesis cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation PABA p-Aminobenzoic Acid Mix Dissolve in Flask PABA->Mix Ethanol Ethanol Ethanol->Mix Add_Acid Add H₂SO₄ Mix->Add_Acid Stir Reflux Reflux (60-75 min) Add_Acid->Reflux Cool Cool to RT Reflux->Cool Quench Pour into Ice Water Cool->Quench Neutralize Neutralize (Na₂CO₃) Quench->Neutralize Filter Vacuum Filtration Neutralize->Filter Wash Wash with Water Filter->Wash Dry Dry Product Wash->Dry Product Benzocaine Dry->Product

Workflow for the synthesis of Benzocaine via Fischer Esterification.

Application Note 2: Synthesis of an Atorvastatin Intermediate via Paal-Knorr Condensation

The synthesis of Atorvastatin, a widely prescribed cholesterol-lowering drug, often employs the Paal-Knorr synthesis.[6] This convergent approach involves the condensation of two key intermediates: a 1,4-diketone and a chiral side-chain amine, to form the central pyrrole ring of the molecule.[6][7]

Experimental Protocol: Paal-Knorr Pyrrole Synthesis
  • Reactant Preparation : In a suitable reaction vessel, dissolve the atorvastatin diketone intermediate (1.09 eq) and the chiral amine intermediate (1.0 eq) in a toluene-heptane co-solvent system.[6][7]

  • Catalyst Addition : Add pivalic acid (0.7 eq) to the mixture to act as a catalyst.[7]

  • Reaction Conditions : Heat the mixture to reflux under a nitrogen atmosphere.[7]

  • Water Removal : Utilize a Dean-Stark apparatus to continuously remove the water formed during the condensation reaction, which drives the equilibrium towards product formation.[6]

  • Monitoring : Monitor the progress of the reaction using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).[6]

  • Work-up : Upon completion, cool the reaction mixture to room temperature.

  • Isolation : Perform a standard aqueous work-up to remove the catalyst and any water-soluble impurities.

  • Purification : The crude product can be purified by recrystallization or column chromatography to yield the protected Atorvastatin intermediate.[8]

Quantitative Data
ParameterValueReference
Key Intermediates1,4-Diketone, Chiral Amine[6]
CatalystPivalic Acid[7]
SolventToluene-Heptane[6]
TemperatureReflux[7]
Reported YieldHigh-yielding[6]

Logical Relationship Diagram

Paal_Knorr_Synthesis Diketone 1,4-Diketone Intermediate Condensation Paal-Knorr Condensation Diketone->Condensation Amine Chiral Amine Intermediate Amine->Condensation Product Protected Atorvastatin Condensation->Product Catalyst Pivalic Acid Catalyst Catalyst->Condensation Conditions Reflux in Toluene/Heptane (Water Removal) Conditions->Condensation

Convergent Paal-Knorr synthesis of an Atorvastatin intermediate.

Application Note 3: General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and powerful palladium-catalyzed reaction for forming carbon-carbon bonds, particularly for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[9][10] The reaction couples an organoboron species (like a boronic acid) with an organohalide or triflate.[11]

Experimental Protocol: General Suzuki Coupling
  • Reaction Setup : In a reaction vessel purged with an inert gas (e.g., nitrogen or argon), combine the aryl halide (1.0 eq), the arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.5-3 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).[11]

  • Solvent Addition : Add a suitable degassed solvent system, often a mixture of an organic solvent (like 1,4-dioxane, toluene, or acetonitrile) and water.[10][11]

  • Reaction Conditions : Heat the reaction mixture with vigorous stirring. Temperatures typically range from 80 °C to reflux. The reaction can also be performed using microwave irradiation to shorten reaction times.[11]

  • Monitoring : Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Work-up : After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the base and inorganic byproducts.[11]

  • Purification : Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.[11]

Quantitative Data
ParameterValueReference
ReactantsAryl Halide, Arylboronic Acid[11]
CatalystPalladium(0) complex (e.g., Pd(PPh₃)₄)[11]
BaseK₂CO₃, K₃PO₄, etc.[10][11]
Temperature80 °C - Reflux[11]
YieldGenerally high, often >90%[12]

Catalytic Cycle Diagram

Suzuki_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII R¹-Pd(II)L₂-X OA->PdII TM Transmetalation PdII->TM PdII_R2 R¹-Pd(II)L₂-R² TM->PdII_R2 RE Reductive Elimination PdII_R2->RE RE->Pd0 Product R¹-R² RE->Product ArX R¹-X ArX->OA ArB R²-B(OR)₂ ArB->TM Base Base Base->TM

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application Note 4: General Protocol for Reductive Amination

Reductive amination is a highly efficient method for forming C-N bonds and is widely used to synthesize primary, secondary, and tertiary amines from carbonyl compounds (aldehydes or ketones).[13][14] The process involves the initial formation of an imine or iminium ion intermediate, which is then reduced in situ by a selective reducing agent.[15]

Experimental Protocol: Direct Reductive Amination
  • Reaction Setup : In a suitable flask, dissolve the aldehyde or ketone (1.0 eq) and the amine (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM), dichloroethane (DCE), or tetrahydrofuran (THF).

  • Imine Formation : Add a dehydrating agent or conduct the reaction under conditions that favor imine formation (e.g., addition of a catalytic amount of acid like acetic acid). Stir the mixture at room temperature for 1-2 hours.[15]

  • Reduction : Add a mild and selective reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB, 1.5 eq), portion-wise to the reaction mixture.[15] STAB is often preferred as it is less reactive towards the starting carbonyl group.[15]

  • Reaction : Allow the reaction to stir at room temperature. The reaction time can vary from a few hours to overnight.

  • Monitoring : Monitor the consumption of the starting material and the formation of the product by TLC or LC-MS.

  • Work-up : Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a mild base. Extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over an anhydrous salt, filter, and concentrate in vacuo. The resulting crude amine can be purified by column chromatography or acid-base extraction.

Quantitative Data
ParameterValueReference
ReactantsAldehyde/Ketone, Amine[15]
Reducing AgentSodium Triacetoxyborohydride (STAB)[15]
SolventDichloromethane (DCM), THF
TemperatureRoom Temperature
YieldHighly variable, but often good to excellent[13]

Reaction Pathway Diagram

Reductive_Amination Carbonyl Ketone / Aldehyde (R₂C=O) Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Amine Amine (R'NH₂) Amine->Hemiaminal Imine Imine Intermediate (R₂C=NR') Hemiaminal->Imine Dehydration - H₂O Hemiaminal->Dehydration Product Product Amine (R₂CH-NHR') Imine->Product Reduction Reduction [e.g., NaBH(OAc)₃] Reduction->Imine

General pathway for reductive amination of a carbonyl compound.

References

Application Notes and Protocols for the Scalable Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and scalable protocols for the synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate, a valuable building block in medicinal chemistry and drug development. The unique conformational constraints imparted by the cyclopropyl motif make it a desirable feature in the design of novel therapeutics. Herein, we present three distinct and scalable synthetic routes, complete with detailed experimental procedures, quantitative data, and process workflows.

Introduction

This compound and its corresponding carboxylic acid are key intermediates in the synthesis of a variety of biologically active molecules. The cyclopropyl ring can enhance metabolic stability, improve binding affinity, and favorably influence the pharmacokinetic properties of drug candidates. The methods detailed below offer scalable and efficient access to this important synthetic intermediate.

Synthetic Strategies Overview

Three primary scalable synthetic routes to this compound and its corresponding acid are presented:

  • Synthesis from Methyl 1-aminocyclopropane-1-carboxylate: A robust and high-yielding two-step process suitable for industrial production.

  • The Kulinkovich Reaction: A classic organometallic approach for the direct formation of the cyclopropanol from an appropriate ester.

  • Synthesis from 1,2-Bis(trimethylsiloxy)cyclobut-1-ene: An efficient method involving a Favorskii-type rearrangement of a dihalo-intermediate.

Method 1: Synthesis from Methyl 1-aminocyclopropane-1-carboxylate

This method provides a reliable and scalable route starting from the commercially available methyl 1-aminocyclopropane-1-carboxylate. The process involves a diazotization reaction followed by hydrolysis to yield the desired product. A subsequent optional saponification step can furnish the free carboxylic acid.

Quantitative Data Summary
StepReactantsReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Scale
1 Methyl 1-aminocyclopropane-1-carboxylateSodium Nitrite, Sulfuric AcidWater0-5 then reflux174.8>95Lab
2 This compoundLithium HydroxideTHF/Water301285.2>98Lab
Experimental Protocols

Step 1: Synthesis of this compound [1]

  • Dissolve Methyl 1-aminocyclopropylcarboxylate (3.41 g, 29.6 mmol, 1.0 eq) in 40 mL of an aqueous sulfuric acid solution (prepared by adding 1.62 mL of 98% concentrated sulfuric acid to water).

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add a solution of sodium nitrite (2.25 g, 32.6 mmol, 1.1 eq) in 10 mL of water to the reaction mixture.

  • Stir the mixture at room temperature for 1 hour.

  • In a separate flask, bring 100 mL of an aqueous sulfuric acid solution (prepared by adding 1.62 mL of 98% concentrated sulfuric acid to water) to reflux.

  • Add the reaction mixture dropwise to the refluxing sulfuric acid solution.

  • After the addition is complete, stop heating and allow the mixture to cool to room temperature.

  • Extract the aqueous layer three times with ethyl acetate (3 x 100 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a colorless oily liquid (2.57 g, 22.1 mmol, 74.8% yield).

Step 2 (Optional): Synthesis of 1-Hydroxycyclopropane-1-carboxylic Acid [2]

  • Dissolve this compound (900.0 g, 7.76 mol, 1.0 eq) in a mixture of 9 L of tetrahydrofuran and water (5:2 v/v).

  • Add lithium hydroxide (1862.4 g, 77.6 mol, 10 eq) in portions.

  • Heat the reaction mixture to 30°C in an oil bath and stir for 12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Adjust the pH of the solution to 5-6 with 2N aqueous hydrochloric acid.

  • Extract the aqueous layer three times with ethyl acetate (3 x 5 L).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 1-Hydroxycyclopropane-1-carboxylic acid as a white solid (673.2 g, 6.6 mol, 85.2% yield).

Process Workflow Diagram

G cluster_0 Step 1: Synthesis of this compound cluster_1 Step 2: Synthesis of 1-Hydroxycyclopropane-1-carboxylic Acid A Methyl 1-aminocyclopropane-1-carboxylate B Dissolve in H2SO4(aq) A->B C Cool to 0-5°C B->C D Add NaNO2(aq) C->D E Stir at RT D->E F Add to refluxing H2SO4(aq) E->F G Workup (Extraction) F->G H This compound G->H I This compound J Dissolve in THF/H2O I->J K Add LiOH J->K L Heat to 30°C K->L M Acidify with HCl L->M N Workup (Extraction) M->N O 1-Hydroxycyclopropane-1-carboxylic Acid N->O

Workflow for the synthesis from Methyl 1-aminocyclopropane-1-carboxylate.

Method 2: The Kulinkovich Reaction

The Kulinkovich reaction offers a direct route to cyclopropanols from esters using a Grignard reagent and a titanium(IV) alkoxide catalyst.[3][4][5] This reaction proceeds through a titanacyclopropane intermediate.

Quantitative Data Summary
Reactant (Ester)Grignard ReagentCatalystSolventTemperature (°C)Time (h)Yield (%)
Generic Methyl EsterEthylmagnesium BromideTi(Oi-Pr)₄Diethyl EtherReflux1-3Variable
Methyl AlkanoateEthylmagnesium BromideTi(Oi-Pr)₄THF0 to RT1.5Good
Experimental Protocol (General Procedure)

This is a general protocol that can be adapted for the synthesis of this compound from a suitable precursor like dimethyl oxalate or methyl pyruvate.

  • To a solution of the methyl ester (1.0 eq) in anhydrous diethyl ether or THF under an inert atmosphere, add titanium(IV) isopropoxide (1.0-1.2 eq).

  • Cool the mixture to 0°C.

  • Slowly add a solution of ethylmagnesium bromide (3.0 eq) in diethyl ether or THF dropwise over 1.5 hours.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour and then warm to room temperature for 30 minutes.

  • Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

  • Filter the mixture through a pad of celite, washing with ethyl acetate.

  • Separate the organic layer from the filtrate, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to afford the desired cyclopropanol.

Kulinkovich Reaction Mechanism

G A Ti(OiPr)4 + 2 EtMgBr B Et2Ti(OiPr)2 A->B - 2 Mg(OiPr)Br C Titanacyclopropane B->C - Ethane E Oxatitanacyclopentane intermediate C->E + Ester D Ester (RCOOMe) D->E F Cyclopropanone intermediate E->F G 1-Substituted Cyclopropanol F->G + EtMgBr, then H3O+

Simplified mechanism of the Kulinkovich Reaction.

Method 3: Synthesis from 1,2-Bis(trimethylsiloxy)cyclobut-1-ene

This high-yielding method proceeds via the bromination of 1,2-bis(trimethylsiloxy)cyclobut-1-ene, followed by a Favorskii-type rearrangement upon treatment with a base to yield 1-hydroxycyclopropane-1-carboxylic acid.[3]

Quantitative Data Summary
ReactantReagent 1Reagent 2SolventTemperature (°C)Time (h)Yield (%)
1,2-Bis(trimethylsiloxy)cyclobut-1-eneBromineSodium Hydroxidei-Pentane / Water-40 then RT290
Experimental Protocol
  • In a reaction vessel, dissolve 46 g (0.2 mol) of 1,2-bis(trimethylsiloxy)cyclobut-1-ene in 50 mL of i-pentane.

  • Cool the solution to -40°C.

  • Over 15 minutes, add a solution of 32 g (0.2 mol) of bromine in a suitable solvent with stirring.

  • Pour the reaction mixture into an ice-cold 5% aqueous solution of sodium hydroxide.

  • Stir the resulting mixture for 2 hours at room temperature.

  • Separate the aqueous layer and acidify it with dilute hydrochloric acid.

  • Extract the aqueous layer with diethyl ether.

  • Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxycyclopropane-1-carboxylic acid (18.3 g, 90% yield) as colorless crystals.

Experimental Workflow Diagram

G A 1,2-Bis(trimethylsiloxy)cyclobut-1-ene B Dissolve in i-Pentane A->B C Cool to -40°C B->C D Add Bromine C->D E Pour into NaOH(aq) D->E F Stir at RT E->F G Acidify aqueous layer F->G H Workup (Extraction) G->H I 1-Hydroxycyclopropane-1-carboxylic Acid H->I

Workflow for the synthesis from 1,2-Bis(trimethylsiloxy)cyclobut-1-ene.

Conclusion

The synthetic methods presented provide robust and scalable access to this compound and its corresponding acid. The choice of method will depend on factors such as the availability of starting materials, required scale, and the specific capabilities of the laboratory or production facility. All three routes offer high yields and are amenable to scale-up, making them valuable tools for researchers and professionals in drug development.

References

Application Notes and Protocols: Ring-Opening Reactions of 1-Hydroxycyclopropane-1-carboxylates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hydroxycyclopropane-1-carboxylates are a fascinating class of strained organic molecules that serve as versatile building blocks in organic synthesis. As a subset of donor-acceptor cyclopropanes, the vicinal hydroxyl (donor) and carboxylate (acceptor) groups render the cyclopropane ring susceptible to a variety of ring-opening reactions. These transformations, driven by the release of ring strain (approximately 27.5 kcal/mol), provide a powerful method for the stereoselective synthesis of highly functionalized acyclic compounds, most notably γ-keto esters and their derivatives. These products are valuable intermediates in the synthesis of natural products, pharmaceuticals, and other complex molecular architectures.

This document provides a detailed overview of the primary ring-opening reactions of 1-hydroxycyclopropane-1-carboxylates, including acid- and base-catalyzed methodologies. It offers comprehensive experimental protocols, quantitative data for various substrates and conditions, and mechanistic diagrams to facilitate the application of these reactions in a research and development setting.

Reaction Mechanisms

The ring-opening of 1-hydroxycyclopropane-1-carboxylates typically proceeds through the formation of a stabilized 1,3-dipolar intermediate. The nature of the catalyst, whether an acid or a base, dictates the specific pathway of this transformation.

Acid-Catalyzed Ring-Opening

Under acidic conditions (either Brønsted or Lewis acids), the reaction is initiated by the protonation of the hydroxyl group, converting it into a good leaving group (water). Subsequent cleavage of the C1-C2 or C1-C3 bond of the cyclopropane ring leads to the formation of a stabilized tertiary carbocation. This carbocationic intermediate can then be trapped by a nucleophile or undergo rearrangement to yield the final product, which is often a γ-keto ester. The regioselectivity of the ring-opening can be influenced by the substitution pattern on the cyclopropane ring.

Acid_Catalyzed_Ring_Opening cluster_reactants cluster_reagents cluster_intermediates cluster_products Reactant 1-Hydroxycyclopropane-1-carboxylate Intermediate1 Protonated Hydroxyl Reactant->Intermediate1 Protonation Reagent H⁺ (Acid Catalyst) Intermediate2 Carbocation Intermediate Intermediate1->Intermediate2 Ring-Opening Product γ-Keto Ester Intermediate2->Product Rearrangement/Nucleophilic Attack Base_Catalyzed_Ring_Opening cluster_reactants cluster_reagents cluster_intermediates cluster_products Reactant 1-Hydroxycyclopropane-1-carboxylate Intermediate1 Alkoxide Intermediate Reactant->Intermediate1 Deprotonation Reagent Base Product γ-Keto Ester Intermediate1->Product Concerted Ring-Opening & Rearrangement Experimental_Workflow_One_Pot Start Start: β-Keto Ester Step1 Dissolve in CH₂Cl₂ under Argon Start->Step1 Step2 Cool to 0 °C Step1->Step2 Step3 Add Diethylzinc (Et₂Zn) Step2->Step3 Step4 Add Diiodomethane (CH₂I₂) dropwise Step3->Step4 Step5 Stir at 0 °C to room temperature Step4->Step5 Step6 Quench with saturated aq. NH₄Cl Step5->Step6 Step7 Extract with Diethyl Ether Step6->Step7 Step8 Dry organic layer (Na₂SO₄) Step7->Step8 Step9 Concentrate in vacuo Step8->Step9 End Purify by Flash Chromatography (Silica Gel) Step9->End

Application Notes and Protocols for the Synthesis and Evaluation of GPR43 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of G-protein coupled receptor 43 (GPR43) agonists. This document includes detailed protocols for the chemical synthesis of representative agonists, in vitro characterization assays, and an in vivo model of inflammatory bowel disease. Quantitative data are summarized for easy comparison, and key pathways and workflows are visualized to facilitate understanding.

Introduction to GPR43

G-protein coupled receptor 43 (GPR43), also known as free fatty acid receptor 2 (FFAR2), is a promising therapeutic target for a range of metabolic and inflammatory diseases.[1][2][3] Activated by short-chain fatty acids (SCFAs) such as acetate, propionate, and butyrate, which are produced by the gut microbiota, GPR43 plays a crucial role in regulating host energy homeostasis and immune responses.[1][2] The receptor is primarily expressed in immune cells, enteroendocrine cells, and adipocytes.[4] GPR43 exhibits dual coupling to Gαi/o and Gαq signaling pathways, leading to a decrease in intracellular cyclic AMP (cAMP), an increase in intracellular calcium (Ca2+), and the activation of downstream signaling cascades including the mitogen-activated protein kinase (MAPK) and RhoA pathways.[1][2][3][4][5] The development of potent and selective synthetic agonists for GPR43 is a key objective in harnessing its therapeutic potential.

GPR43 Signaling Pathways

Activation of GPR43 by an agonist initiates a cascade of intracellular events. The receptor's dual coupling to Gαi/o and Gαq proteins triggers distinct downstream effects. The Gαi/o pathway inhibits adenylyl cyclase, leading to reduced cAMP levels. The Gαq pathway activates phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and activation of protein kinase C (PKC). Furthermore, GPR43 activation can stimulate the MAPK and RhoA signaling pathways and lead to the recruitment of β-arrestin, which can mediate G-protein-independent signaling and receptor internalization.[1][2][3][4][5]

GPR43_Signaling cluster_membrane Plasma Membrane cluster_G_protein G-Protein Signaling GPR43 GPR43 Gai Gαi/o GPR43->Gai Gaq Gαq GPR43->Gaq Barr β-Arrestin GPR43->Barr Agonist Agonist Agonist->GPR43 AC Adenylyl Cyclase Gai->AC PLC Phospholipase C (PLC) Gaq->PLC MAPK MAPK Pathway Gaq->MAPK RhoA RhoA Pathway Gaq->RhoA cAMP ↓ cAMP AC->cAMP Ca2 ↑ [Ca²⁺]i PLC->Ca2 Internalization Receptor Internalization Barr->Internalization

GPR43 Signaling Pathways

Quantitative Data for GPR43 Agonists

The following table summarizes the in vitro potency of various GPR43 agonists. Potency is typically measured as the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) in cellular assays.

Compound/AgonistAssay TypeCell LinePotency (EC50/IC50)Reference
AcetatecAMP AssayGPR43-HEK293~100 µM[6]
PropionatecAMP AssayGPR43-HEK293~50 µM[6]
PAATCa2+ Flux AssayGPR43-HEK293~2 µM[7]
Compound 110Ca2+ Flux AssayGPR43-HEK293~300 nM[7]
Compound 187Ca2+ Flux AssayGPR43-HEK293~50 nM[1][7]
Compound 110β-arrestin-2 AssayGPR43-HEK293~1 µM[7]
Compound 187β-arrestin-2 AssayGPR43-HEK293~200 nM[7]

Experimental Protocols

Synthesis of GPR43 Agonists

1. General Synthesis of Phenylacetamide-Thiazole Derivatives

This protocol provides a general method for the synthesis of N-phenylacetamide derivatives containing a 4-arylthiazole moiety, which are structurally related to known GPR43 agonists.

Synthesis_Workflow cluster_synthesis Synthetic Pathway Start Substituted Thiobenzamide Intermediate1 2-Amino-4-arylthiazole Start->Intermediate1 Hantzsch Thiazole Synthesis Reagent1 α-Bromoacetophenone Reagent1->Intermediate1 Final Phenylacetamide-Thiazole Agonist Intermediate1->Final Amide Coupling Reagent2 Substituted Phenylacetyl Chloride Reagent2->Final Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow A Seed GPR43-expressing cells in a 96-well plate B Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) A->B C Incubate to allow dye de-esterification B->C D Add GPR43 agonist C->D E Measure fluorescence intensity over time D->E F Analyze data and determine EC50 E->F

References

Application Notes and Protocols: Preparation of 1-Hydroxycyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Hydroxycyclopropanecarboxylic acid is a valuable building block in medicinal chemistry and materials science. Its rigid cyclopropane scaffold, coupled with hydroxyl and carboxylic acid functionalities, makes it an attractive starting material for the synthesis of novel therapeutic agents and other complex molecules. This document provides a detailed protocol for the synthesis of 1-hydroxycyclopropanecarboxylic acid from a commercially available starting material, 1-aminocyclopropanecarboxylic acid methyl ester. The protocol is presented with quantitative data and a visual representation of the experimental workflow. Additionally, the biological relevance of related cyclopropane-containing molecules is discussed, including the role of 1-aminocyclopropane-1-carboxylic acid (ACC) in plant signaling pathways.

Introduction

Compounds containing cyclopropane rings are of significant interest in drug design due to their unique conformational constraints and metabolic stability.[1] The incorporation of a cyclopropane moiety can significantly influence the biological activity of a molecule. 1-Hydroxycyclopropanecarboxylic acid serves as a versatile intermediate for introducing this structural motif. The following protocol details a robust and scalable two-step synthesis.

Experimental Protocols

Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

This protocol is adapted from a patented synthetic method and involves two main steps: the conversion of an amino group to a hydroxyl group via diazotization, followed by the hydrolysis of a methyl ester to a carboxylic acid.[2]

Step 1: Synthesis of Methyl 1-hydroxycyclopropanecarboxylate

  • Preparation of Sulfuric Acid Solution: In a suitable reaction vessel, dissolve 1-aminocyclopropanecarboxylic acid methyl ester in an aqueous solution of sulfuric acid. The molar ratio of sulfuric acid to the starting material should be approximately 1.0-1.1:1.[2]

  • Cooling: Cool the solution to 0-5 °C using an ice bath.[2]

  • Addition of Sodium Nitrite: Slowly add an aqueous solution of sodium nitrite to the reaction mixture. The molar ratio of sodium nitrite to the starting material should be in the range of 1.0-1.1:1.[2]

  • Reaction: Stir the reaction mixture at 15-30 °C for 0.5-1 hour.[2]

  • Work-up: After the reaction is complete, extract the product with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain methyl 1-hydroxycyclopropanecarboxylate.[2]

Step 2: Synthesis of 1-Hydroxycyclopropanecarboxylic Acid

  • Dissolution: Dissolve the methyl 1-hydroxycyclopropanecarboxylate from Step 1 in a mixed solvent of tetrahydrofuran (THF) and water. A typical volume ratio of THF to water is 2-3:1.[2]

  • Addition of Base: Add a base such as lithium hydroxide, sodium hydroxide, or potassium hydroxide in portions. The molar ratio of the base to the methyl 1-hydroxycyclopropanecarboxylate should be between 8-12:1.[2][3]

  • Reaction: Heat the reaction mixture to 20-40 °C and stir for approximately 12 hours.[2][3]

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. Acidify the solution to a pH of 5-6 with a dilute aqueous solution of hydrochloric acid.[3]

  • Extraction and Isolation: Extract the product with ethyl acetate. Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-hydroxycyclopropanecarboxylic acid as a white solid.[3]

Data Presentation

The following table summarizes the quantitative data for the synthesis of 1-hydroxycyclopropanecarboxylic acid.

ParameterValueReference
Step 1: Diazotization
Molar Ratio (Sulfuric Acid:Starting Material)1.0-1.1 : 1[2]
Molar Ratio (Sodium Nitrite:Starting Material)1.0-1.1 : 1[2]
Reaction Temperature15-30 °C[2]
Reaction Time0.5-1 hour[2]
Step 2: Hydrolysis
Solvent Ratio (THF:Water)2-3 : 1 (v/v)[2]
Molar Ratio (Base:Ester)8-12 : 1[2]
Reaction Temperature20-40 °C[2]
Reaction Time~12 hours[3]
Overall Yield 60-70%[2]
Final Product Melting Point 108-110 °C

Visualizations

Experimental Workflow

The following diagram illustrates the two-step synthesis of 1-hydroxycyclopropanecarboxylic acid.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Hydrolysis A 1-Aminocyclopropanecarboxylic acid methyl ester B Methyl 1-hydroxycyclopropanecarboxylate R1 1. H₂SO₄ (aq) 2. NaNO₂ (aq) 3. 0-5 °C to 15-30 °C A->R1 R2 1. LiOH, NaOH, or KOH 2. THF/Water 3. 20-40 °C B->R2 R1->B C 1-Hydroxycyclopropanecarboxylic acid R2->C

Caption: Workflow for the synthesis of 1-hydroxycyclopropanecarboxylic acid.

Biological Context and Signaling Pathway of a Related Molecule

While specific signaling pathways involving 1-hydroxycyclopropanecarboxylic acid are not extensively documented, its structural analog, 1-aminocyclopropane-1-carboxylic acid (ACC), is a key signaling molecule in plants. ACC is the immediate precursor to the plant hormone ethylene, which regulates a wide range of developmental processes and stress responses. The ethylene biosynthesis pathway is a well-characterized signaling cascade.

The following diagram illustrates the ethylene biosynthesis pathway, highlighting the central role of ACC.

G Met Methionine SAM S-Adenosyl-methionine (SAM) Met->SAM ACS ACC Synthase (ACS) (Rate-limiting step) SAM->ACS ACC 1-Aminocyclopropane-1-carboxylic acid (ACC) ACO ACC Oxidase (ACO) ACC->ACO Ethylene Ethylene ACS->ACC ACO->Ethylene

Caption: Ethylene biosynthesis pathway in plants.

Conclusion

This application note provides a detailed and reproducible protocol for the synthesis of 1-hydroxycyclopropanecarboxylic acid. The straightforward two-step process, starting from a readily available precursor, makes this valuable building block accessible for a wide range of research and development applications. The discussion of the biological relevance of the structurally similar molecule, 1-aminocyclopropane-1-carboxylic acid, provides context for the potential of cyclopropane-containing compounds in modulating biological signaling pathways. This protocol and the accompanying information are intended to support researchers in the fields of medicinal chemistry, drug development, and materials science.

References

Application Notes and Protocols for Stereoselective Reactions Involving Substituted Cyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted cyclopropanes are valuable building blocks in organic synthesis, medicinal chemistry, and materials science due to their unique conformational constraints and reactivity. The inherent ring strain of the cyclopropane motif can be harnessed to drive a variety of chemical transformations. Stereoselective control in reactions involving these three-membered rings is of paramount importance for the synthesis of complex chiral molecules, including active pharmaceutical ingredients.

These application notes provide an overview of key stereoselective reactions involving substituted cyclopropanes, including detailed experimental protocols for their synthesis and subsequent transformations. The information is intended to serve as a practical guide for researchers in the field of synthetic organic chemistry and drug development.

Diastereoselective Cyclopropanation of Alkenes

The stereoselective construction of the cyclopropane ring is a fundamental challenge. The Simmons-Smith reaction and its modifications are powerful methods for the diastereoselective cyclopropanation of alkenes, particularly those bearing a directing group such as a hydroxyl group.

Application Note 1.1: Hydroxyl-Directed Simmons-Smith Cyclopropanation

The Simmons-Smith reaction involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc. In the presence of an allylic alcohol, the zinc reagent coordinates to the hydroxyl group, directing the methylene transfer to the syn-face of the double bond with high diastereoselectivity. This method is highly reliable for the synthesis of syn-cyclopropylmethanols.

Logical Relationship for Directed Simmons-Smith Cyclopropanation

G cluster_0 Key Components cluster_1 Process cluster_2 Outcome Allylic Alcohol Allylic Alcohol Coordination Coordination Allylic Alcohol->Coordination Zinc Carbenoid Zinc Carbenoid Zinc Carbenoid->Coordination Methylene Transfer Methylene Transfer Coordination->Methylene Transfer Syn-Cyclopropylmethanol Syn-Cyclopropylmethanol Methylene Transfer->Syn-Cyclopropylmethanol High Diastereoselectivity High Diastereoselectivity Syn-Cyclopropylmethanol->High Diastereoselectivity

Caption: Relationship between reactants, process, and outcome in directed Simmons-Smith cyclopropanation.

Quantitative Data for Diastereoselective Simmons-Smith Cyclopropanation
EntrySubstrateReagent SystemSolventTemp (°C)Time (h)Yield (%)d.r. (syn:anti)Reference
1trans-Cinnamyl alcoholEt₂Zn, CH₂I₂CH₂Cl₂0 to rt1291>20:1[1]
2GeraniolEt₂Zn, CH₂I₂Hexane0 to rt1885>19:1
3(Z)-3-Hexen-1-olZn-Cu, CH₂I₂Et₂Ort2488>50:1
4Cyclohex-2-en-1-olEt₂Zn, CH₂ClICH₂Cl₂0195>20:1[2]
Experimental Protocol 1.1: Diastereoselective Simmons-Smith Cyclopropanation of trans-Cinnamyl Alcohol[1]

Materials:

  • trans-Cinnamyl alcohol (1.34 g, 10.0 mmol)

  • Anhydrous Dichloromethane (CH₂Cl₂) (40 mL)

  • Diethylzinc (Et₂Zn) (12.0 mL of a 1.0 M solution in hexanes, 12.0 mmol)

  • Diiodomethane (CH₂I₂) (1.0 mL, 12.4 mmol)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Celite®

Procedure:

  • To a flame-dried 100 mL round-bottom flask under an argon atmosphere, add trans-cinnamyl alcohol (1.34 g, 10.0 mmol) and dissolve it in anhydrous CH₂Cl₂ (40 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (12.0 mL of a 1.0 M solution in hexanes, 12.0 mmol) dropwise to the stirred solution.

  • Stir the mixture at 0 °C for 20 minutes.

  • Add diiodomethane (1.0 mL, 12.4 mmol) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of saturated aqueous NaHCO₃ solution.

  • Filter the mixture through a pad of Celite® and wash the filter cake with CH₂Cl₂.

  • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired (syn)-2-phenylcyclopropyl)methanol.

Enantioselective Cyclopropanation of Olefins

The enantioselective synthesis of cyclopropanes is a cornerstone of modern asymmetric catalysis. Transition metal catalysis, particularly with rhodium and copper complexes, and organocatalysis have emerged as powerful strategies.

Application Note 2.1: Rhodium-Catalyzed Enantioselective Cyclopropanation

Chiral dirhodium(II) carboxylates are highly effective catalysts for the enantioselective cyclopropanation of olefins with diazo compounds, such as ethyl diazoacetate (EDA). The choice of the chiral ligand on the rhodium catalyst is crucial for achieving high enantioselectivity. The reaction proceeds via a rhodium-carbene intermediate, which then undergoes a concerted or stepwise addition to the olefin.

Experimental Workflow for Rhodium-Catalyzed Enantioselective Cyclopropanation

G Start Start Reaction Setup Reaction Setup: - Chiral Rh(II) Catalyst - Olefin - Solvent Start->Reaction Setup Diazo Compound Addition Slow Addition of Diazo Compound Reaction Setup->Diazo Compound Addition Reaction Monitoring Monitor by TLC/GC Diazo Compound Addition->Reaction Monitoring Work-up Aqueous Work-up Reaction Monitoring->Work-up Purification Column Chromatography Work-up->Purification Product Analysis Characterization: - NMR - Chiral HPLC Purification->Product Analysis End End Product Analysis->End G Racemic D-A Cyclopropane Racemic D-A Cyclopropane Coordination Coordination Racemic D-A Cyclopropane->Coordination Chiral Lewis Acid Chiral Lewis Acid Chiral Lewis Acid->Coordination Diastereomeric Complexes Diastereomeric Complexes Coordination->Diastereomeric Complexes Nucleophilic Attack (Amine) Nucleophilic Attack (Amine) Diastereomeric Complexes->Nucleophilic Attack (Amine) Favored Ring-Opened Intermediate Ring-Opened Intermediate Nucleophilic Attack (Amine)->Ring-Opened Intermediate Protonation Protonation Ring-Opened Intermediate->Protonation Chiral Gamma-Amino Ester Chiral Gamma-Amino Ester Protonation->Chiral Gamma-Amino Ester G Catalyst Catalyst Iminium Ion Iminium Ion Catalyst->Iminium Ion + Aldehyde Aldehyde Aldehyde Michael Addition Michael Addition Iminium Ion->Michael Addition + Bromomalonate Enamine Intermediate Enamine Intermediate Michael Addition->Enamine Intermediate Intramolecular SN2 Intramolecular SN2 Enamine Intermediate->Intramolecular SN2 Hydrolysis Hydrolysis Intramolecular SN2->Hydrolysis Cyclopropane Product Cyclopropane Product Hydrolysis->Catalyst Regeneration Hydrolysis->Cyclopropane Product

References

Troubleshooting & Optimization

Technical Support Center: Preserving Cyclopropane Ring Integrity in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for chemists and researchers. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the challenges of preventing cyclopropane ring-opening during chemical synthesis. The unique electronic and structural properties of the cyclopropane motif make it a valuable component in modern drug discovery for enhancing potency and metabolic stability, but its inherent ring strain requires careful handling in synthetic routes.[1][2][3][4]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the cyclopropane ring so susceptible to opening?

The high reactivity of the cyclopropane ring is a direct result of its significant ring strain, which is a combination of angle strain and torsional strain.[5][6]

  • Angle Strain: The internal C-C-C bond angles are forced to be 60°, a major deviation from the ideal 109.5° for sp³ hybridized carbons.[5][7] This compression leads to poor overlap of the carbon-carbon bonding orbitals, weakening the bonds.[6]

  • Torsional Strain: The hydrogen atoms on adjacent carbon atoms are in an eclipsed conformation, which introduces additional instability that cannot be relieved by bond rotation due to the ring's rigidity.[6][7]

  • Unique Bonding: The bonding in cyclopropane is often described using the Coulson-Moffitt or Walsh models, which depict the C-C bonds as "bent" or having significant p-character.[8][9] This imparts properties similar to a double bond, making the ring susceptible to attack by electrophiles.[5][9]

Q2: What are the most common conditions that lead to cyclopropane ring cleavage?

Several common synthetic conditions can readily cleave the cyclopropane ring. Awareness of these is the first step in preventing unwanted side reactions.

  • Strong Acids (Brønsted and Lewis): Acid-catalyzed reactions can lead to a carbocationic intermediate that rapidly undergoes ring-opening to relieve strain.[5] Donor-acceptor (D-A) cyclopropanes are especially vulnerable to ring-opening catalyzed by Lewis acids.[10]

  • Catalytic Hydrogenation: Standard hydrogenation catalysts, particularly energetic ones like Platinum(IV) oxide (PtO₂) or Rhodium on carbon (Rh/C), can hydrogenolyze (cleave) the cyclopropane ring, especially at elevated temperatures and hydrogen pressures.[5]

  • Electrophilic Addition: Due to the p-character of its C-C bonds, the cyclopropane ring can be attacked by electrophiles, leading to ring-opened products.[5]

  • Transition Metals: Certain transition metals can insert into a C-C bond via oxidative addition, forming a metallacyclobutane intermediate that can lead to various ring-opened products.[5][11]

  • Radical Reactions: The formation of a radical on a carbon adjacent to the ring can trigger a rapid ring-opening to form a more stable, delocalized radical.[5][12][13]

Q3: How do substituents on the cyclopropane ring affect its stability?

The stability of a cyclopropane ring is heavily influenced by its substituents.

  • Electron-Donating Groups (EDGs): Alkyl groups and other EDGs generally stabilize the cyclopropane ring through an inductive effect (+I), increasing the electron density in the ring's bonding orbitals.[9]

  • Electron-Withdrawing Groups (EWGs): These groups make the cyclopropane ring electrophilic and more susceptible to nucleophilic attack, which often proceeds via ring-opening.[14][15]

  • Donor-Acceptor (D-A) Cyclopropanes: Cyclopropanes substituted with both an EDG and an EWG are highly polarized and particularly reactive.[10] They are prone to ring-opening under both acidic and basic conditions.[16][17] The polarization of the C1-C2 bond enhances reactivity towards nucleophiles.[15]

Q4: I need to perform a hydrogenation reaction on my molecule without opening the cyclopropane ring. What is the best approach?

This is a common challenge. The key is to use milder conditions and catalysts that are less prone to cleaving the C-C bonds of the ring.

Strategy:

  • Catalyst Selection: Choose a less reactive catalyst. Palladium on carbon (Pd/C) is often a safer choice than platinum or rhodium catalysts.[5]

  • Optimize Conditions: Use the lowest effective hydrogen pressure (e.g., 1 atm) and temperature (e.g., room temperature).[5]

  • Consider Transfer Hydrogenation: Reagents like ammonium formate or cyclohexene with Pd/C can provide a milder source of hydrogen, reducing the risk of hydrogenolysis.[5]

Table 1: Influence of Hydrogenation Conditions on Cyclopropane Ring Integrity
CatalystH₂ Pressure (atm)Temperature (°C)Substrate Functional GroupCyclopropane Ring OutcomeReference
PtO₂3-425-50Alkene/KetoneHigh risk of ring cleavage[5]
Rh/C3-525-60Aromatic RingHigh risk of ring cleavage[5]
Pd/C 1-3 25 Alkene/Ketone/Nitro Generally Preserved [5]
Raney Ni50-100100-150Nitrile/AmideHigh risk of ring cleavage[5]
Pd/C + Ammonium Formate N/A Reflux Alkene/Nitro Generally Preserved [5]
Q5: How can I perform a nucleophilic substitution on a side chain attached to a cyclopropane ring without causing rearrangement?

To prevent ring-opening, it is critical to avoid reaction pathways that generate unstable intermediates adjacent to the cyclopropane ring.[12]

  • Favor Sₙ2 Conditions: Use strong, non-bulky nucleophiles, polar aprotic solvents (e.g., DMF, DMSO), and good leaving groups. These conditions promote a direct backside attack and avoid the formation of a carbocation.

  • Avoid Sₙ1 Conditions: Avoid polar protic solvents and weak nucleophiles that would favor the formation of a carbocation intermediate. A primary carbocation next to the ring is highly unstable and can trigger rearrangement and ring-opening.[12]

  • Avoid Radical Intermediates: The cyclopropylmethyl radical is known to undergo extremely rapid ring-opening.[12][13] Therefore, avoid radical initiators (e.g., AIBN), high heat, and UV light.[12]

Q6: What are some general strategies to minimize ring-opening?

Beyond specific reaction types, several overarching principles can guide your synthetic strategy. The primary goal is often to favor the kinetic product (ring-preserved) over the thermodynamic product (ring-opened).[18][19]

  • Low Temperature: Running reactions at low temperatures (e.g., 0 °C, -78 °C) is the most common strategy. It reduces the available energy, making it less likely for the reaction to overcome the activation energy barrier for the ring-opening pathway.[19][20]

  • Kinetic vs. Thermodynamic Control: When a reaction can lead to both a ring-preserved (kinetic) product and a ring-opened (thermodynamic) product, low temperatures and short reaction times favor the kinetic product, which is formed faster.[18][20][21] Higher temperatures and longer reaction times allow the system to equilibrate to the more stable thermodynamic product.[19]

  • Steric Hindrance: Introducing bulky substituents near the cyclopropane ring can sterically shield it from attack by reagents, sometimes preventing ring-opening.[22]

G Decision Workflow for Preserving Cyclopropane Ring cluster_strategies start Reaction Planned with Cyclopropane Substrate check_conditions Does the reaction involve: - Strong Acids? - Energetic Hydrogenation? - Radicals? - Transition Metals? start->check_conditions strategy Select Mitigation Strategy check_conditions->strategy Yes proceed Proceed with Caution: - Use Low Temperature - Monitor Reaction Closely - Shorten Reaction Time check_conditions->proceed No yes_path YES no_path NO mild_acid Use Mild Lewis/Brønsted Acid or Buffered Conditions strategy->mild_acid Acid mild_hydro Use Mild Catalyst (e.g., Pd/C) Low Temp & Pressure Consider Transfer Hydrogenation strategy->mild_hydro Hydrogenation radical_trap Add Radical Inhibitor (BHT) Avoid Initiators/UV Light strategy->radical_trap Radicals ligand_mod Modify Ligands on Metal Choose Less Reactive Metal strategy->ligand_mod Metals mild_acid->proceed mild_hydro->proceed radical_trap->proceed ligand_mod->proceed final_product Desired Product (Ring Intact) proceed->final_product

Caption: A decision-making workflow for selecting strategies to avoid ring cleavage.

Key Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling to Form an Aryl Cyclopropane

This protocol describes a palladium-catalyzed cross-coupling reaction that effectively couples an aryl chloride with potassium cyclopropyltrifluoroborate while preserving the cyclopropane ring.[5][23]

G Experimental Workflow: Suzuki-Miyaura Coupling prep_vessel 1. Add Aryl Chloride, K-Cyclopropyl- trifluoroborate, and K₃PO₄ to an oven-dried vessel. purge 2. Purge vessel with inert gas (Ar or N₂) for 15 min. prep_vessel->purge add_catalyst 4. Add catalyst solution to the reaction vessel via syringe. purge->add_catalyst prep_catalyst 3. Separately, dissolve Pd(OAc)₂ and SPhos ligand in Toluene under inert atmosphere. prep_catalyst->add_catalyst add_water 5. Add degassed water to the reaction mixture. add_catalyst->add_water heat 6. Heat the reaction mixture (e.g., 80-100 °C) with stirring. add_water->heat monitor 7. Monitor reaction progress by TLC or GC/LC-MS. heat->monitor workup 8. After completion, cool to RT, perform aqueous workup, extract with organic solvent. monitor->workup purify 9. Purify the crude product via flash column chromatography. workup->purify

Caption: Workflow for a ring-preserving Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl chloride (1.0 equiv)

  • Potassium cyclopropyltrifluoroborate (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol %)

  • SPhos (4 mol %)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Toluene/Water (10:1 mixture)

Procedure:

  • To an oven-dried reaction vessel, add the aryl chloride, potassium cyclopropyltrifluoroborate, and K₃PO₄.

  • Purge the vessel with argon or nitrogen for 10-15 minutes.

  • In a separate flask, prepare the catalyst solution by dissolving Pd(OAc)₂ and SPhos in the required volume of toluene under an inert atmosphere.

  • Add the catalyst solution to the main reaction vessel.

  • Add the required amount of degassed water.

  • Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired aryl cyclopropane.

Protocol 2: Selective Reduction of a Cyclopropyl Ketone

This protocol uses sodium borohydride, a mild reducing agent that is highly selective for ketones and aldehydes and does not typically cleave cyclopropane rings.[5]

Materials:

  • Cyclopropyl ketone substrate (1.0 equiv)

  • Sodium borohydride (NaBH₄) (1.5 equiv)

  • Methanol or Ethanol

Procedure:

  • Dissolve the cyclopropyl ketone substrate in methanol or ethanol in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride to the stirred solution in small portions. Caution: Hydrogen gas is evolved.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of water or dilute acid (e.g., 1M HCl) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the cyclopropyl alcohol. Further purification may be performed if necessary.

References

Technical Support Center: Purification of Methyl 1-hydroxycyclopropane-1-carboxylate by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the purification of Methyl 1-hydroxycyclopropane-1-carboxylate using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound relevant to its purification?

This compound is a relatively polar organic compound due to the presence of a hydroxyl and a methyl ester functional group. Its polarity dictates the choice of stationary and mobile phases for effective chromatographic separation.

PropertyValue/DescriptionImplication for Purification
Molecular Formula C₅H₈O₃Indicates a small molecule with oxygen-containing functional groups contributing to polarity.
Molecular Weight 116.12 g/mol Suggests that the compound should be readily soluble in common organic solvents.
Boiling Point 70°C at 13 mmHgThe compound is a liquid at room temperature and has a relatively low boiling point under vacuum.[1]
Solubility Soluble in dichloromethane and methanol.[1]A range of organic solvents can be used for the mobile phase.
Chemical Class Hydroxy esterThe hydroxyl group can lead to strong interactions with silica gel, potentially causing peak tailing.

Q2: My compound, this compound, is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?

This is a common issue for highly polar compounds. Here are a few strategies to address this:

  • Increase Mobile Phase Polarity: Add a more polar solvent like methanol to your eluent system. Start with a small percentage (e.g., 1-5% methanol in dichloromethane or ethyl acetate) and gradually increase it.

  • Use Solvent Additives: For acidic compounds like yours (due to the hydroxyl group), adding a small amount of acetic acid to the mobile phase can improve elution by suppressing the ionization of the compound and interactions with the silica.

  • Consider Alternative Stationary Phases: If increasing solvent polarity is not effective or leads to poor separation, consider using a different stationary phase. Options include:

    • Alumina (neutral or acidic): This can sometimes provide different selectivity compared to silica gel.

    • Reverse-Phase Silica (C18): For highly polar compounds, reverse-phase chromatography can be very effective. In this technique, a nonpolar stationary phase is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol mixtures).

Q3: I am observing significant peak tailing during the column chromatography of my compound. How can I achieve more symmetrical peaks?

Peak tailing for polar compounds on silica gel is often due to strong, non-ideal interactions between the analyte and the acidic silanol groups on the silica surface. To mitigate this:

  • Add a Mobile Phase Modifier: Incorporating a small amount of a modifier can suppress the ionization of the silanol groups. For a compound with a hydroxyl group, adding a small amount of acetic acid to the mobile phase can often lead to sharper peaks.

  • Deactivate the Silica Gel: Before packing the column, you can treat the silica gel with a reagent that will cap the acidic silanol groups. However, a simpler approach is often to use a mobile phase modifier.

  • Lower the Sample Load: Overloading the column can exacerbate tailing. Try reducing the amount of crude material you are purifying.

Q4: I suspect my compound might be degrading on the silica gel column. How can I check for this and what can I do?

Degradation on silica gel is a possibility for sensitive compounds.

  • 2D TLC Analysis: To check for stability, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in a suitable eluent system, and then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will move to a new position along the diagonal. If new spots appear off the diagonal, it indicates degradation.

  • Alternative Stationary Phases: If your compound is unstable on silica, consider using a less acidic stationary phase like neutral alumina or Florisil.

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) to reduce the time your compound spends in contact with the stationary phase.

Experimental Protocols

Protocol 1: Column Chromatography with Silica Gel

This protocol outlines a general procedure for the purification of this compound from a crude reaction mixture.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Chromatography column

  • Solvents: Hexane, Ethyl Acetate, Methanol (all HPLC grade)

  • Sand (acid-washed)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp for visualization

Procedure:

  • Determine the Optimal Solvent System:

    • Use Thin Layer Chromatography (TLC) to identify a solvent system that provides good separation of the target compound from impurities.

    • A good starting point is a mixture of hexane and ethyl acetate.

    • Aim for an Rf value of approximately 0.2-0.4 for the target compound to ensure good separation on the column. Due to the compound's polarity, you may need to use a relatively high ratio of ethyl acetate to hexane or add a small amount of methanol.

  • Prepare and Pack the Column:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the least polar solvent of your chosen eluent system (e.g., hexane).

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.

    • Allow the silica to settle, and then add another thin layer of sand on top of the packed silica bed.

  • Load the Sample:

    • Wet Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent itself). Carefully apply the dissolved sample to the top of the silica gel using a pipette.

    • Dry Loading: If the crude product has poor solubility in the eluent, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle air pressure (flash chromatography) to push the solvent through the column at a steady rate.

    • Never let the solvent level drop below the top of the silica bed.

    • Collect fractions in separate tubes.

    • If necessary, gradually increase the polarity of the eluent (gradient elution) to elute more polar compounds.

  • Analyze Fractions:

    • Analyze the collected fractions by TLC to identify which ones contain the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system.- Column overloading.- Improperly packed column (channeling).- Optimize the eluent system using TLC to achieve a larger difference in Rf values.- Reduce the amount of crude material loaded onto the column.- Repack the column carefully as a slurry to ensure a uniform bed.
Product is Stuck at the Top of the Column - Eluent is not polar enough.- Gradually increase the polarity of the mobile phase (gradient elution). For example, slowly increase the percentage of ethyl acetate in hexane, or add a small percentage of methanol.
Cracked or Channeled Silica Gel Bed - Improper packing of the column.- The column ran dry.- Pack the column as a homogenous slurry. Ensure the silica bed is never allowed to run dry by keeping the solvent level above the top of the sand.
Low or No Recovery of the Product - The compound may have degraded on the silica gel.- The compound is highly polar and irreversibly adsorbed.- Test the stability of your compound on silica using 2D TLC. If it is unstable, consider using a different stationary phase like neutral alumina.- Try eluting with a very polar solvent system (e.g., with a higher percentage of methanol).

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis tlc 1. TLC Analysis (Determine Eluent) pack 2. Pack Column (Silica Slurry) tlc->pack load 3. Load Sample (Wet or Dry) pack->load elute 4. Elute Column (Gradient Elution) load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions (TLC) collect->analyze combine 7. Combine Pure Fractions analyze->combine evaporate 8. Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_tree cluster_separation Separation Issues cluster_recovery Recovery Issues cluster_solutions Solutions start Poor Purification Outcome poor_sep Poor Separation start->poor_sep low_recovery Low/No Recovery start->low_recovery overload Overloading? poor_sep->overload Check eluent_opt Eluent Optimized? overload->eluent_opt No sol_reduce_load Reduce Sample Load overload->sol_reduce_load Yes sol_retlc Re-optimize Eluent via TLC eluent_opt->sol_retlc No stuck Compound Stuck? low_recovery->stuck Check degradation Degradation? stuck->degradation No sol_more_polar Increase Eluent Polarity stuck->sol_more_polar Yes sol_alt_phase Use Alumina or Reverse Phase degradation->sol_alt_phase Yes

Caption: A decision tree for troubleshooting common issues in column chromatography.

References

Technical Support Center: Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for this compound:

  • The Kulinkovich Reaction: This method involves the reaction of an appropriate ester with a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. It is a widely used method for the preparation of cyclopropanol derivatives.

  • Diazotization of Methyl 1-aminocyclopropane-1-carboxylate: This route starts with the diazotization of the corresponding amino ester using a nitrite source in an acidic medium.

Q2: What are the common side reactions in the Kulinkovich synthesis of this compound?

A2: The most frequently observed side reactions in the Kulinkovich reaction are the formation of ethane and ethene gas, which arise from the decomposition of the diethyltitanium intermediate. Another potential side reaction is the formation of oligomeric byproducts, which can occur through the reaction of the product with unreacted cyclopropanone intermediates.

Q3: I am observing a low yield in my Kulinkovich reaction. What are the potential causes?

A3: Low yields in the Kulinkovich reaction can stem from several factors:

  • Stoichiometry: The ratio of the titanium catalyst to the Grignard reagent is crucial. A non-productive side reaction that consumes the titanacyclopropane intermediate is maximized when the ratio of titanium(IV) isopropoxide to ethylmagnesium bromide approaches 1:1.

  • Reagent Quality: The quality of the Grignard reagent and the titanium catalyst is critical. Old or improperly stored reagents can lead to lower yields.

  • Reaction Temperature: Temperature control is important. While the reaction is often run at room temperature, side reactions can sometimes be minimized by running the reaction at a lower temperature.

  • Moisture: The reaction is highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).

Q4: In the synthesis from Methyl 1-aminocyclopropane-1-carboxylate, what is the main side reaction to be aware of?

A4: The primary side reaction of concern in the diazotization of Methyl 1-aminocyclopropane-1-carboxylate is the opening of the cyclopropane ring. This can be exacerbated by prolonged reaction times.

Q5: How can I minimize side product formation in the Kulinkovich reaction?

A5: To minimize side reactions:

  • Optimize Stoichiometry: Carefully control the ratio of the titanium catalyst and Grignard reagent.

  • Choice of Catalyst: The use of titanium tetramethoxide as a catalyst has been reported to result in minimal side product formation in a similar synthesis.

  • Temperature Control: Maintain the recommended reaction temperature. Excursions to higher temperatures can promote side reactions.

  • Slow Addition: Add the Grignard reagent slowly to the reaction mixture to maintain better control over the reaction exotherm and local concentrations.

Q6: My purification of this compound is difficult due to hard-to-remove impurities. What could they be and how can I remove them?

A6: Difficult-to-remove impurities are often polar byproducts or oligomers. If you suspect oligomers, altering the workup procedure or employing column chromatography with a more polar eluent system might be effective. For other polar impurities, a liquid-liquid extraction with careful pH adjustment of the aqueous phase can sometimes help.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Formation (Kulinkovich Reaction) Inactive Grignard reagent or titanium catalyst.Use freshly prepared or titrated Grignard reagent. Use a fresh, unopened bottle of the titanium catalyst.
Presence of moisture or oxygen in the reaction.Ensure all glassware is rigorously dried and the reaction is performed under a positive pressure of an inert gas.
Incorrect stoichiometry of reagents.Carefully re-calculate and measure the amounts of all reagents, especially the titanium catalyst to Grignard reagent ratio.
Low Yield (Diazotization Reaction) Ring-opening of the cyclopropane.Minimize the reaction time and carefully control the reaction temperature as specified in the protocol.
Incomplete diazotization.Ensure the sodium nitrite solution is fresh and added at the correct temperature.
Formation of a Dark, Oily Product Decomposition of intermediates.For the diazotization reaction, this can indicate decomposition of the diazonium salt due to elevated temperatures. For the Kulinkovich reaction, it may suggest side reactions with the titanium reagent. In both cases, stricter temperature control is necessary.
Difficult Purification Presence of highly polar byproducts or oligomers.Try adjusting the pH during aqueous workup to facilitate extraction. For column chromatography, consider a gradient elution or a different solvent system.
Gas Evolution (Other than expected ethane/ethene) Decomposition of diazonium intermediate (in the diazotization reaction).This is expected to some extent, but excessive gas evolution may indicate the reaction temperature is too high, leading to rapid decomposition.

Experimental Protocols

Key Experiment 1: Synthesis of this compound via Kulinkovich Reaction

Materials:

  • Methyl acrylate

  • Titanium(IV) isopropoxide

  • Ethylmagnesium bromide (solution in THF or diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add a solution of methyl acrylate in anhydrous diethyl ether.

  • Add titanium(IV) isopropoxide to the solution at room temperature.

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the specific protocol) in an ice bath.

  • Slowly add the ethylmagnesium bromide solution via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for the specified time (typically several hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Key Experiment 2: Synthesis of this compound via Diazotization

Materials:

  • Methyl 1-aminocyclopropane-1-carboxylate

  • Sulfuric acid

  • Sodium nitrite

  • Deionized water

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Prepare a solution of methyl 1-aminocyclopropane-1-carboxylate in an aqueous solution of sulfuric acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0-5 °C for a specified time (e.g., 1 hour).

  • Allow the reaction to warm to room temperature and stir for an additional period.

  • Quench the reaction by adding it to a saturated sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Kulinkovich_Reaction_Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Ester Methyl Acrylate Oxatitanacyclopentane Oxatitanacyclopentane Ester->Oxatitanacyclopentane Reacts with Grignard 2 EtMgBr Titanacyclopropane Titanacyclopropane Grignard->Titanacyclopropane Reacts with Catalyst Side_Product_1 Ethane Grignard->Side_Product_1 β-hydride elimination Catalyst Ti(OiPr)4 Catalyst->Titanacyclopropane Titanacyclopropane->Oxatitanacyclopentane Side_Product_2 Ethene Titanacyclopropane->Side_Product_2 Side Reaction with Ti(OiPr)4 Ketone_Intermediate β-Titanio Ketone Oxatitanacyclopentane->Ketone_Intermediate Rearranges to Product Methyl 1-hydroxycyclopropane- 1-carboxylate Ketone_Intermediate->Product Intramolecular addition

Caption: Main reaction and side reaction pathways in the Kulinkovich synthesis.

Troubleshooting_Workflow Start Low Yield or Reaction Failure Check_Reagents Check Reagent Quality (Grignard, Ti-catalyst) Start->Check_Reagents Check_Conditions Verify Anhydrous Conditions Start->Check_Conditions Check_Stoichiometry Review Stoichiometry Start->Check_Stoichiometry Check_Temp Monitor Temperature Start->Check_Temp Solution1 Solution1 Check_Reagents->Solution1 Use fresh/titrated reagents Solution2 Solution2 Check_Conditions->Solution2 Ensure dry glassware and inert atmosphere Solution3 Solution3 Check_Stoichiometry->Solution3 Adjust Ti:Grignard ratio Solution4 Solution4 Check_Temp->Solution4 Implement stricter temperature control Purification_Issue Purification Difficulty Adjust_Workup Adjust pH during Aqueous Workup Purification_Issue->Adjust_Workup Optimize_Chroma Optimize Chromatography (Solvent System, Gradient) Purification_Issue->Optimize_Chroma

Caption: A logical workflow for troubleshooting common synthesis issues.

Technical Support Center: Synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of Methyl 1-hydroxycyclopropane-1-carboxylate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via two common synthetic routes: the diazotization of Methyl 1-aminocyclopropane-1-carboxylate and a proposed Kulinkovich-type reaction.

Route 1: Diazotization of Methyl 1-aminocyclopropane-1-carboxylate

Question: My reaction yield is significantly lower than the reported 70-75%. What are the potential causes and solutions?

Answer:

Low yields in this diazotization reaction are often traced back to a few critical parameters. Here’s a systematic approach to troubleshooting:

  • Temperature Control: The diazonium salt intermediate is thermally unstable.[1][2] Maintaining a temperature between 0-5°C during the addition of sodium nitrite is crucial to prevent its decomposition into undesired byproducts, which can appear as a dark brown or black mixture.[1]

    • Solution: Use an ice-salt bath for more effective cooling and ensure the sodium nitrite solution is pre-chilled before addition.

  • Rate of Addition: A rapid addition of sodium nitrite can lead to localized overheating and a buildup of nitrous acid, increasing the rate of decomposition.

    • Solution: Add the sodium nitrite solution dropwise with vigorous stirring to ensure it reacts quickly and the temperature remains uniform throughout the reaction mixture.

  • Acidity of the Medium: Insufficient acidity can lead to incomplete diazotization and potential side reactions, such as the coupling of the diazonium salt with the unreacted starting amine to form azo compounds.[1]

    • Solution: Ensure the stoichiometric amount of sulfuric acid is used to maintain a low pH. The starting amine should be fully dissolved in the acidic solution before cooling and adding the nitrite.

  • Purity of Reagents: The purity of the starting material, Methyl 1-aminocyclopropane-1-carboxylate, and the freshness of the sodium nitrite solution are important for a clean reaction.

    • Solution: Use a purified starting material and a freshly prepared solution of sodium nitrite.

Question: The reaction mixture turned dark brown/black upon addition of sodium nitrite. Is the reaction salvageable?

Answer:

A dark coloration is a strong indication that the diazonium salt has decomposed, likely due to an increase in temperature.[1] While it is difficult to reverse this decomposition, you can still attempt to isolate any remaining product. However, the yield will be significantly compromised. For future attempts, focus on stringent temperature control as the primary preventative measure.

Route 2: Kulinkovich-type Reaction (Proposed)

Question: I am attempting a Kulinkovich-type reaction to synthesize this compound from a precursor like dimethyl oxalate, but the yield is poor, and I observe multiple side products. What should I investigate?

Answer:

The Kulinkovich reaction and its variations are powerful for cyclopropanol synthesis but are sensitive to reaction conditions.[3][4] Here are key areas to troubleshoot:

  • Grignard Reagent Quality and Stoichiometry: The quality of the Grignard reagent is paramount. It should be freshly prepared and titrated. At least two equivalents are typically required for the reaction to proceed efficiently.[3]

    • Solution: Use a freshly prepared and titrated Grignard reagent. Consider using a sacrificial Grignard reagent like cyclopentyl- or cyclohexylmagnesium bromide to improve the efficiency of the primary Grignard reagent.[5][6]

  • Titanium Catalyst Choice and Purity: The choice of titanium alkoxide can influence the reaction outcome. For instance, titanium tetramethoxide has been reported to minimize side product formation in some Kulinkovich reactions.[7] The purity of the titanium catalyst is also critical; it should be handled under anhydrous conditions.

    • Solution: Consider screening different titanium(IV) alkoxides, such as Ti(OiPr)₄ or Ti(OMe)₄. Ensure the catalyst is of high purity and handled under an inert atmosphere.

  • Reaction Temperature: The formation of the titanacyclopropane intermediate and its subsequent reaction with the ester are temperature-dependent.

    • Solution: The dropwise addition of the Grignard reagent is often performed at low temperatures (-78°C), followed by slow warming to room temperature. Optimize the temperature profile for your specific substrate.

  • Side Reactions: A common side reaction is the formation of ethene and ethane, which can be observed if using ethylmagnesium bromide.[3] This is a result of a non-productive side reaction of the titanacyclopropane.

    • Solution: Adjusting the stoichiometry of the Grignard reagent to the titanium catalyst can sometimes minimize these side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the typical yield for the synthesis of this compound via the diazotization route?

A1: Reported yields for the diazotization of Methyl 1-aminocyclopropylcarboxylate are in the range of 74.8%.[8] A two-step process to synthesize the corresponding carboxylic acid reports a total yield of 60-70%.[9]

Q2: How can I monitor the progress of the diazotization reaction?

A2: A simple qualitative test for the presence of the diazonium salt involves adding a small aliquot of the reaction mixture to a solution of a coupling agent like 2-naphthol in a basic solution. The formation of a brightly colored azo dye indicates the successful formation of the diazonium salt.[1] For more quantitative analysis, techniques like TLC or LC-MS can be used to monitor the consumption of the starting material.

Q3: What are the key safety precautions for the diazotization reaction?

A3: Diazonium salts can be explosive when isolated and dry. Therefore, they are almost always used in situ. The reaction should be conducted in a well-ventilated fume hood, and personal protective equipment (lab coat, gloves, and safety glasses) should be worn. The low-temperature conditions must be strictly maintained to prevent uncontrolled decomposition.

Q4: In the Kulinkovich reaction, what is the role of the titanium alkoxide?

A4: The titanium(IV) alkoxide acts as a catalyst. It reacts with the Grignard reagent to form a titanacyclopropane intermediate, which is the key reactive species that adds to the ester to form the cyclopropanol ring.[1][3]

Q5: How can I purify the final product, this compound?

A5: After quenching the reaction, the product is typically extracted into an organic solvent like ethyl acetate.[8] The combined organic layers are then dried and concentrated. Purification can be achieved by column chromatography on silica gel or by distillation under reduced pressure.

Data Presentation

ParameterRoute 1: DiazotizationRoute 2: Kulinkovich-type (Proposed)
Starting Material Methyl 1-aminocyclopropane-1-carboxylateDimethyl oxalate & Alkene
Key Reagents NaNO₂, H₂SO₄Grignard Reagent, Ti(OR)₄
Typical Yield 60-75%[8][9]Variable, dependent on substrate and conditions
Reaction Temperature 0-5°C[8]-78°C to room temperature
Key Advantages Well-established, good yieldsAccess to diverse substituted cyclopropanols
Potential Issues Diazonium salt instability, side reactionsMoisture sensitivity, Grignard quality, side reactions

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization

This protocol is adapted from literature procedures.[8]

  • Preparation of Sulfuric Acid Solution: In a flask, add 1.62 mL of 98% concentrated sulfuric acid to 40 mL of deionized water and cool to room temperature.

  • Dissolution of Starting Material: Dissolve 3.41 g (29.6 mmol) of Methyl 1-aminocyclopropylcarboxylate in the prepared sulfuric acid solution.

  • Cooling: Cool the reaction mixture to 0-5°C in an ice-salt bath with vigorous stirring.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 2.25 g (32.6 mmol) of sodium nitrite in 10 mL of cold deionized water.

  • Diazotization: Add the sodium nitrite solution dropwise to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • Reaction: After the addition is complete, continue stirring at room temperature for 1 hour.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer three times with 100 mL of ethyl acetate.

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Protocol 2: Proposed Synthesis via Kulinkovich-type Reaction

This is a generalized protocol based on the principles of the Kulinkovich reaction.[3]

  • Reaction Setup: Under an inert atmosphere (e.g., argon), add the starting ester (e.g., dimethyl oxalate) and a suitable solvent (e.g., anhydrous THF) to a flame-dried flask.

  • Addition of Titanium Catalyst: Add the titanium(IV) alkoxide (e.g., Ti(OiPr)₄, 1 equivalent) to the solution and cool to -78°C.

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., ethylmagnesium bromide, >2 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to stir at low temperature for a specified time, then slowly warm to room temperature and stir overnight.

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl at 0°C.

  • Work-up:

    • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

    • Transfer the filtrate to a separatory funnel and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

reaction_pathway Reaction Pathway for Diazotization Synthesis start Methyl 1-aminocyclopropane-1-carboxylate reagents NaNO2, H2SO4 0-5°C start->reagents intermediate Diazonium Salt Intermediate product This compound intermediate->product H2O reagents->intermediate

Caption: Diazotization of an aminocyclopropane ester.

experimental_workflow General Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reagent Prep Reagent Preparation Reaction Setup Reaction Setup under Inert Atmosphere Reagent Prep->Reaction Setup Reagent Addition Controlled Reagent Addition Reaction Setup->Reagent Addition Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reagent Addition->Reaction Monitoring Quenching Reaction Quenching Reaction Monitoring->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Concentration Concentration Drying->Concentration Purification Purification (Chromatography/Distillation) Concentration->Purification

Caption: A typical organic synthesis workflow.

troubleshooting_tree Troubleshooting Low Yield low_yield Low Yield Observed check_temp Was temperature strictly controlled (0-5°C)? low_yield->check_temp check_addition Was reagent addition slow and dropwise? check_temp->check_addition Yes temp_issue High Temp: Diazonium salt decomposition check_temp->temp_issue No check_reagents Are reagents pure and fresh? check_addition->check_reagents Yes addition_issue Fast Addition: Local overheating check_addition->addition_issue No reagent_issue Impure Reagents: Side reactions check_reagents->reagent_issue No solution1 Solution: Use ice-salt bath, monitor closely temp_issue->solution1 solution2 Solution: Add dropwise with vigorous stirring addition_issue->solution2 solution3 Solution: Use fresh, high-purity reagents reagent_issue->solution3

References

Troubleshooting emulsification during workup of cyclopropanecarboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with emulsion formation during the workup of cyclopropanecarboxylic acids.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during the workup of cyclopropanecarboxylic acids?

An emulsion is a stable mixture of two immiscible liquids, such as an organic solvent and an aqueous solution, where one liquid is dispersed in the other as microscopic droplets. This often appears as a cloudy or milky layer between the organic and aqueous phases, making separation difficult.

Cyclopropanecarboxylic acid, like other carboxylic acids, has a molecular structure with both a polar (hydrophilic) carboxyl group (-COOH) and a nonpolar (hydrophobic) cyclopropyl ring. This structure allows it to act as a surfactant, reducing the interfacial tension between the aqueous and organic layers and stabilizing the dispersed droplets that form an emulsion. Vigorous shaking during extraction provides the energy to create these droplets.

Q2: How can I prevent emulsion formation in the first place?

Prevention is often the most effective strategy.[1] Here are some preventative measures:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to ensure adequate mixing for extraction without forming a stable emulsion.[1]

  • Solvent Choice: If possible, select an organic solvent that has a significantly different density from the aqueous phase to promote better separation.

  • "Salting Out": Before extraction, adding a saturated solution of sodium chloride (brine) to the aqueous layer increases its ionic strength. This can decrease the solubility of the organic compound in the aqueous phase and help prevent emulsion formation.

  • Phase Transfer Catalyst: In some cases, a phase transfer catalyst can facilitate the reaction and subsequent separation, reducing the likelihood of emulsion formation.

Q3: What are the common methods to break a stable emulsion once it has formed?

Several techniques can be employed to break an emulsion. The most suitable method will depend on the stability of the emulsion and the scale of your reaction. Common methods include:

  • Allowing the mixture to stand: Sometimes, an emulsion will break on its own if left undisturbed for a period.[2]

  • Salting out: Adding brine or solid sodium chloride can break an emulsion by increasing the polarity of the aqueous phase.

  • Filtration: Passing the emulsified mixture through a pad of Celite or glass wool can help to coalesce the fine droplets.[2]

  • Centrifugation: Applying a strong centrifugal force is a very effective way to separate the immiscible layers.

  • Addition of a different organic solvent: Adding a small amount of a different organic solvent can alter the polarity of the organic phase and destabilize the emulsion.

  • pH adjustment: Carefully adjusting the pH of the aqueous layer with a dilute acid or base can sometimes break an emulsion, particularly if the stability is dependent on the ionization state of the carboxylic acid.

  • Temperature change: Gently heating or cooling the mixture can sometimes help to break an emulsion by changing the viscosity and solubility properties of the components.

Troubleshooting Guide

Problem: A persistent emulsion has formed during the aqueous workup of my cyclopropanecarboxylic acid synthesis.

Below is a step-by-step guide to troubleshoot and resolve the emulsion.

Visual Troubleshooting Workflow

G start Emulsion Formed gentle_swirl Allow to stand and/or gently swirl start->gentle_swirl salt Add saturated NaCl (brine) or solid NaCl gentle_swirl->salt If emulsion remains success Phases Separated gentle_swirl->success If successful filter Filter through Celite or glass wool salt->filter If emulsion remains salt->success If successful centrifuge Centrifuge the mixture filter->centrifuge If emulsion remains filter->success If successful solvent Add a small amount of a different organic solvent (e.g., ethanol) centrifuge->solvent If emulsion remains centrifuge->success If successful ph_adjust Adjust pH of the aqueous layer solvent->ph_adjust If emulsion remains solvent->success If successful temperature Gently heat or cool the mixture ph_adjust->temperature If emulsion remains ph_adjust->success If successful temperature->success If successful fail Emulsion Persists temperature->fail

Caption: Troubleshooting decision tree for breaking emulsions.

Data Presentation

Qualitative Comparison of Emulsion Breaking Techniques

While quantitative data on the efficiency of these methods is highly dependent on the specific reaction conditions, the following table provides a qualitative comparison to guide your choice of technique.

TechniqueSpeedEase of UseScalabilityPotential Impact on Product
Allowing to Stand Very SlowVery EasyGoodLow
Salting Out (Brine) ModerateEasyExcellentLow, but increases salt content in the aqueous phase
Filtration (Celite) ModerateModerateFair to GoodLow, but may have some product adsorption
Centrifugation FastModeratePoor to Fair (lab scale)Low
Solvent Addition FastEasyExcellentMay complicate solvent removal
pH Adjustment FastModerateExcellentHigh, could potentially degrade sensitive products
Temperature Change Slow to ModerateEasyGoodModerate, risk of product degradation with heating
Solubility of Cyclopropanecarboxylic Acid
SolventSolubility
WaterSoluble[3]
EthanolSoluble[3]
Diethyl EtherSoluble[3]
ChloroformSoluble
Ethyl AcetateSoluble
TolueneLikely soluble (based on general carboxylic acid properties)
DichloromethaneLikely soluble (based on general carboxylic acid properties)

Experimental Protocols

Protocol 1: Salting Out
  • Prepare a Saturated Brine Solution: Add sodium chloride (NaCl) to deionized water with stirring until no more salt dissolves.

  • Addition: Carefully add the saturated brine solution to the separatory funnel containing the emulsion. Start with a volume equal to about 10-20% of the aqueous layer.

  • Mixing: Gently invert the separatory funnel a few times to mix the brine with the aqueous phase. Avoid vigorous shaking.

  • Observation: Allow the separatory funnel to stand and observe if the layers begin to separate. This may take a few minutes.

  • Repeat if Necessary: If the emulsion persists, another small portion of brine can be added.

Protocol 2: Filtration through Celite
  • Prepare a Celite Pad: Place a plug of glass wool in a Büchner or Hirsch funnel. Add a layer of Celite (diatomaceous earth) approximately 1-2 cm thick over the glass wool.

  • Wet the Pad: Gently pour the organic solvent being used in the extraction over the Celite pad to wet it and create a packed bed.

  • Filtration: Carefully pour the emulsified mixture onto the Celite pad. Apply gentle suction from a vacuum flask.

  • Rinse: Rinse the original flask with a small amount of the organic solvent and pass it through the Celite pad to ensure all of the product is collected.

  • Separation: The filtrate should now be a two-phase system that can be separated in a separatory funnel.

Protocol 3: Centrifugation
  • Transfer to Centrifuge Tubes: Carefully transfer the emulsified mixture into appropriate centrifuge tubes. Ensure the tubes are balanced.

  • Centrifuge: Place the tubes in a centrifuge and spin at a moderate to high speed (e.g., 3000-5000 rpm) for 5-15 minutes.

  • Separation: After centrifugation, the layers should be distinct. Carefully pipette the layers to separate them.

Experimental Workflow Diagram

The following diagram illustrates a general workflow for an extraction that is prone to emulsion formation.

G cluster_prevention Prevention cluster_extraction Extraction & Separation cluster_workup Workup Reaction_Mixture Reaction_Mixture Add_Aqueous_Phase Add_Aqueous_Phase Reaction_Mixture->Add_Aqueous_Phase Gentle_Inversion Gentle_Inversion Add_Aqueous_Phase->Gentle_Inversion Mix gently Allow_to_Settle Allow_to_Settle Gentle_Inversion->Allow_to_Settle Separate_Layers Separate_Layers Allow_to_Settle->Separate_Layers If no emulsion Troubleshoot Troubleshoot Allow_to_Settle->Troubleshoot If emulsion forms Dry_Organic_Layer Dry_Organic_Layer Separate_Layers->Dry_Organic_Layer Troubleshoot->Separate_Layers Apply breaking technique Evaporate_Solvent Evaporate_Solvent Dry_Organic_Layer->Evaporate_Solvent Crude_Product Crude_Product Evaporate_Solvent->Crude_Product

Caption: General workflow for extraction with potential for emulsion.

References

Technical Support Center: Stability and Handling of 1-Hydroxycyclopropanes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of 1-hydroxycyclopropanes, particularly under acidic conditions. It includes frequently asked questions, troubleshooting advice for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 1-hydroxycyclopropanes in acidic conditions? A1: 1-hydroxycyclopropanes are generally unstable in acidic conditions. The inherent ring strain of the cyclopropane ring, combined with the presence of a hydroxyl group that can be protonated to form a good leaving group (water), makes them susceptible to acid-catalyzed ring-opening reactions.[1]

Q2: What are the primary products formed when a 1-hydroxycyclopropane decomposes in acid? A2: The decomposition typically proceeds via a ring-opening mechanism. This process is initiated by the protonation of the hydroxyl group, leading to the formation of a carbocation intermediate which can then rearrange or be trapped by a nucleophile. Depending on the substitution pattern and the nucleophiles present, this can lead to the formation of ketones, functionalized alkenes, or other acyclic products.[2][3]

Q3: What factors influence the rate and outcome of the acid-catalyzed ring-opening? A3: Several factors can significantly impact the reaction:

  • Acid Strength: Stronger acids will protonate the hydroxyl group more readily, accelerating the rate of decomposition.

  • Solvent: Solvents can play a crucial role. For instance, hexafluoroisopropanol (HFIP) has been shown to enable Brønsted acid-catalyzed arylative ring-opening of monosubstituted cyclopropanes.[2]

  • Substituents: The electronic nature of substituents on the cyclopropane ring can either stabilize or destabilize carbocation intermediates, thereby influencing the reaction pathway (SN1 vs. SN2-like) and the final product distribution.[2][4]

  • Nucleophiles: The presence of nucleophiles (e.g., alcohols, arenes) can lead to intermolecular C-C or C-O bond formation by trapping the intermediate carbocation.[2][5]

Q4: Are all cyclopropane-containing molecules unstable in acid? A4: No, stability is highly dependent on the overall structure. For example, esters of cyclopropanecarboxylic acid have demonstrated a substantial increase in stability under both acid- and base-catalyzed hydrolytic conditions compared to non-cyclopropyl analogues.[6] This stability is attributed to hyperconjugative stabilization provided by the cyclopropyl group.[6]

Troubleshooting Guide

Issue 1: Starting material degrades immediately upon addition of an acid catalyst.

  • Probable Cause: The reaction conditions (acid strength, temperature) are too harsh for your specific 1-hydroxycyclopropane substrate. The activation energy for the ring-opening is being readily overcome.

  • Solutions:

    • Use a Milder Acid: Switch from a strong mineral acid (e.g., H₂SO₄) to a weaker organic acid or a buffered system. Pyridinium p-toluenesulfonate (PPTS) has been successfully used as a milder catalyst for ring-opening reactions.[4]

    • Lower the Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to decrease the rate of decomposition and allow the desired reaction to occur more selectively.

    • Control the Addition: Add the acid catalyst slowly and in a dropwise manner to the reaction mixture to avoid localized areas of high acid concentration.

Issue 2: The ring-opening reaction yields a complex mixture of unidentified products.

  • Probable Cause: The carbocation intermediate formed during the reaction is likely undergoing multiple, non-selective rearrangement and elimination pathways. This is common in reactions that proceed via an SN1-like mechanism where a free carbocation is formed.[4]

  • Solutions:

    • Add a Trapping Agent: Introduce a suitable nucleophile into the reaction mixture in excess to trap the initial carbocation before it can rearrange.

    • Modify the Solvent: The choice of solvent can influence carbocation stability. A more coordinating solvent may help to control the reactivity of the intermediate.

    • Re-evaluate the Mechanism: Consider if reaction conditions can be altered to favor a more controlled, SN2-like mechanism, which avoids the formation of a free carbocation.[4]

Issue 3: The desired acid-catalyzed reaction is slow or incomplete.

  • Probable Cause: The activation barrier for the reaction is not being efficiently overcome. This could be due to an insufficiently strong acid catalyst or suboptimal reaction conditions.

  • Solutions:

    • Increase Catalyst Loading or Strength: Incrementally increase the amount of the acid catalyst. If that fails, consider switching to a stronger acid. A screen of different acid catalysts can be effective.[4]

    • Increase the Temperature: Gently heat the reaction mixture to provide the necessary thermal energy. Monitor carefully for signs of decomposition.

    • Change the Solvent: The reaction rate can be highly dependent on the solvent. A screen of polar protic, aromatic, and polar aprotic solvents may identify conditions that favor the desired transformation.[4]

Reaction Mechanisms and Workflows

The stability of 1-hydroxycyclopropanes in acid is dictated by their propensity for ring-opening. This process is typically initiated by protonation of the hydroxyl group.

G cluster_start Initiation cluster_cleavage Ring-Opening cluster_products Product Formation Start 1-Hydroxycyclopropane Protonation Protonation of -OH by H+ Start->Protonation Oxonium Formation of Protonated Hydroxyl Group Protonation->Oxonium Cleavage Loss of H2O Oxonium->Cleavage Carbocation Formation of Carbocation Intermediate Cleavage->Carbocation Rearrangement Rearrangement / Ring Expansion Carbocation->Rearrangement Nucleophile Nucleophilic Attack Carbocation->Nucleophile Final_Products Stable Products (e.g., Ketones, Alcohols) Rearrangement->Final_Products Nucleophile->Final_Products

Caption: General pathway for acid-catalyzed decomposition of 1-hydroxycyclopropanes.

Depending on the substrate, the nucleophilic attack can proceed through different mechanisms, influencing the stereochemical outcome.

G cluster_sn1 SN1-like Pathway cluster_sn2 SN2-like Pathway Protonated Protonated Substrate SN1_Carbocation Free Carbocation Intermediate Protonated->SN1_Carbocation SN2_Attack Concerted backside attack by Nucleophile Protonated->SN2_Attack SN1_Attack Nucleophile attacks from either face SN1_Carbocation->SN1_Attack SN1_Product Racemic or Diastereomeric Mixture SN1_Attack->SN1_Product SN2_Product Inversion of Stereochemistry SN2_Attack->SN2_Product

Caption: SN1 vs. SN2-like mechanisms for nucleophilic ring-opening.

A systematic workflow is crucial for assessing the stability of a novel 1-hydroxycyclopropane derivative.

G A Prepare Stock Solution of Compound in aprotic solvent C Mix solutions at controlled temperature (t=0) A->C B Prepare Acidic Buffer or Acid Solution B->C D Take aliquots at defined time intervals C->D E Quench reaction (e.g., with base) D->E F Analyze by LC-MS or NMR E->F G Quantify remaining starting material F->G H Determine degradation kinetics (e.g., half-life) G->H

Caption: Experimental workflow for analyzing the stability of 1-hydroxycyclopropanes.

Quantitative Stability Data

The choice of acid catalyst can dramatically affect the yield of ring-opening reactions, as shown in the table below, which is adapted from a study on a cyclopropanated 3-aza-2-oxabicyclic alkene.[4]

EntryAcid CatalystSolventTemperature (°C)Time (h)Yield (%)
1H₂SO₄MeOH602419
2HClMeOH602421
3p-TsOHMeOH602455
4CSAMeOH602448
5Amberlyst 15MeOH602434
6Acetic AcidMeOH60240
7PPTSMeOH602461
Data adapted from a study on a related bicyclic system to illustrate catalyst effects.[4]

In contrast, certain structural motifs exhibit enhanced stability. For example, a cyclopropane analogue of valacyclovir showed a significantly longer half-life, highlighting the stabilizing potential of the cyclopropyl group in some contexts.[6]

CompoundpHTemperature (°C)Half-life (h)
Valacyclovir6.04069.7
Cyclopropane Analogue6.040>300
Data from a study on cyclopropanecarboxylic acid esters as potential prodrugs.[6]

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Ring-Opening with an Alcohol Nucleophile This protocol is adapted from the methodology reported for the ring-opening of cyclopropanated 3-aza-2-oxabicyclo[2.2.1]alkenes.[4]

  • Reaction Setup: To a solution of the 1-hydroxycyclopropane derivative (1.0 equivalent) in the desired alcohol solvent (e.g., methanol, 0.2 M concentration), add the acid catalyst (e.g., PPTS, 0.1-1.0 equivalent).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature to 60 °C) in a sealed vessel.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 times).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the ring-opened product.

Protocol 2: Screening for Optimal Acid Catalyst This protocol provides a framework for identifying the most effective acid catalyst for a desired transformation.

  • Array Setup: In parallel reaction vials, dissolve the 1-hydroxycyclopropane substrate (e.g., 20 mg, 1.0 equiv) in the chosen solvent (e.g., 1 mL methanol).

  • Catalyst Addition: To each vial, add a different acid catalyst (e.g., H₂SO₄, HCl, p-TsOH, CSA, PPTS) at a consistent molar equivalence (e.g., 0.2 equiv). Include a no-catalyst control.

  • Reaction: Seal the vials and place them in a heating block at a set temperature (e.g., 60 °C) for a fixed period (e.g., 24 hours).

  • Analysis: After the allotted time, cool the vials. Take a small aliquot from each, dilute appropriately, and analyze by LC-MS or GC-MS to determine the conversion of starting material and the relative formation of the desired product versus byproducts.

  • Optimization: Select the most promising catalyst(s) for further optimization of reaction time, temperature, and catalyst loading.

References

Technical Support Center: Purification of Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Methyl 1-hydroxycyclopropane-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

Based on its synthesis via diazotization of methyl 1-aminocyclopropane-1-carboxylate, common impurities may include:

  • Unreacted Starting Materials: Methyl 1-aminocyclopropane-1-carboxylate.

  • Side-products from Diazotization: Byproducts arising from undesired reactions of the intermediate diazonium salt.

  • Acidic Impurities: Residual sulfuric acid or other acidic reagents from the synthesis.[1]

  • Hydrolysis Product: 1-Hydroxycyclopropane-1-carboxylic acid, resulting from the hydrolysis of the methyl ester.

  • Ring-Opened Byproducts: The strained cyclopropane ring can be susceptible to cleavage under strongly acidic conditions, leading to various acyclic impurities.

Q2: My final product is a yellow oil, but the literature reports a colorless liquid. What could be the cause?

A yellow tint in the purified product often indicates the presence of residual impurities. Potential causes include:

  • Incomplete removal of colored byproducts from the diazotization reaction.

  • Thermal degradation if the compound was exposed to high temperatures during solvent removal or distillation.

  • Trace acidic impurities can sometimes lead to coloration.

Q3: I am losing a significant amount of my product during the aqueous work-up. Why is this happening?

This compound has some water solubility due to the presence of the hydroxyl and ester functional groups. Significant product loss during aqueous extraction can occur if:

  • The pH of the aqueous layer is not optimized.

  • An insufficient number of extractions with the organic solvent are performed.

  • The volume of the organic solvent used for extraction is too low.

Q4: Can I use distillation to purify this compound?

Yes, vacuum distillation can be a suitable method for purification, especially for removing non-volatile impurities. However, it is crucial to monitor the temperature closely to prevent thermal decomposition of the compound.

Troubleshooting Guides

Problem 1: Low Purity After Column Chromatography

Symptoms:

  • TLC analysis of the collected fractions shows co-elution of the product with impurities.

  • NMR analysis of the combined "pure" fractions indicates the presence of starting materials or byproducts.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Inappropriate Solvent System The polarity of the eluent may not be optimal for separating the target compound from impurities. Re-evaluate the solvent system using TLC with a range of solvent polarities. A common starting point for this compound is a mixture of petroleum ether and ethyl acetate.[2]
Column Overloading Too much crude material was loaded onto the column, exceeding its separation capacity. Use a larger column or reduce the amount of sample loaded.
Compound Degradation on Silica Gel The slightly acidic nature of silica gel can cause the degradation of acid-sensitive compounds like cyclopropane derivatives.[3][4] Consider deactivating the silica gel with a base (e.g., triethylamine) or using an alternative stationary phase like neutral alumina.
Improper Column Packing Channels or cracks in the silica gel bed can lead to poor separation. Ensure the column is packed uniformly without any air bubbles.
Problem 2: Product Degradation During Purification

Symptoms:

  • Appearance of new, unexpected spots on the TLC plate during purification.

  • Low overall yield of the purified product.

  • Discoloration of the sample.

Possible Causes & Solutions:

Possible CauseTroubleshooting Steps
Acid-Catalyzed Ring Opening The cyclopropane ring is susceptible to cleavage in the presence of strong acids.[5][6] Neutralize any residual acid from the synthesis with a mild base (e.g., sodium bicarbonate solution) during the work-up. Avoid using strongly acidic conditions during purification.
Hydrolysis of the Ester The methyl ester can be hydrolyzed to the corresponding carboxylic acid in the presence of acid or base, especially with water and heat. Perform extractions and other purification steps at room temperature or below and ensure all reagents and solvents are neutral.
Thermal Decomposition The compound may be unstable at elevated temperatures. If using distillation, perform it under high vacuum to lower the boiling point. When removing solvent using a rotary evaporator, use a low-temperature water bath.

Data Presentation

The following table provides a general comparison of the effectiveness of different purification methods for this compound. The values are representative and may vary depending on the specific nature and quantity of the impurities.

Purification MethodTypical Purity AchievedTypical YieldKey AdvantagesKey Disadvantages
Liquid-Liquid Extraction 85-95%>90%Removes acidic and water-soluble impurities effectively.[7]May not remove impurities with similar solubility to the product.
Column Chromatography >98%70-90%High resolving power for separating closely related compounds.[8][9]Can be time-consuming and may lead to product loss on the column.
Vacuum Distillation >97%80-95%Effective for removing non-volatile impurities.Risk of thermal degradation if not performed at a sufficiently low pressure.
Recrystallization >99% (if solid)60-85%Can yield very pure material if a suitable solvent is found.[5][10]Not applicable if the compound is an oil at room temperature.

Experimental Protocols

Protocol 1: Purification by Liquid-Liquid Extraction

This protocol is designed to remove acidic impurities and water-soluble byproducts from the crude reaction mixture.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate or dichloromethane (approx. 10 volumes).

  • Acid Wash (Optional): If basic impurities are suspected, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl).

  • Base Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize and remove any residual acid.[11] Repeat the wash until no more gas evolution is observed.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator at a low temperature (<40°C) to obtain the partially purified product.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for achieving high purity by separating the target compound from closely related impurities.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of petroleum ether and ethyl acetate). A typical starting ratio is 9:1 or 4:1 (petroleum ether:ethyl acetate).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and crack-free stationary phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the silica gel bed.[9]

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.

  • TLC Monitoring: Monitor the collected fractions by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Fraction Pooling and Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

experimental_workflow start Crude Product extraction Liquid-Liquid Extraction (Base Wash) start->extraction drying Drying (e.g., MgSO4) extraction->drying concentration1 Concentration drying->concentration1 chromatography Column Chromatography concentration1->chromatography tlc TLC Analysis chromatography->tlc concentration2 Concentration tlc->concentration2 end Pure Product concentration2->end

Caption: A typical experimental workflow for the purification of this compound.

troubleshooting_logic start Low Purity after Purification check_tlc Review TLC of Crude and Purified Product start->check_tlc impurity_type Identify Impurity Type check_tlc->impurity_type polar_impurity Polar Impurity (e.g., Starting Amine, Acid) impurity_type->polar_impurity Higher Rf nonpolar_impurity Non-polar Impurity (e.g., Side-product) impurity_type->nonpolar_impurity Lower Rf degradation Degradation Products (New Spots) impurity_type->degradation Multiple new spots solution_polar Optimize Liquid-Liquid Extraction (Adjust pH, more extractions) polar_impurity->solution_polar solution_nonpolar Optimize Column Chromatography (Adjust solvent polarity, use different stationary phase) nonpolar_impurity->solution_nonpolar solution_degradation Check for Acid/Base Sensitivity and Thermal Stability (Use milder conditions) degradation->solution_degradation

Caption: A logical troubleshooting guide for addressing low purity issues during purification.

References

Technical Support Center: Cyclopropane Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cyclopropane Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the common challenges encountered when scaling up cyclopropanation reactions. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Section 1: General Troubleshooting for Low Conversion

This section addresses common problems applicable to most cyclopropanation methods that result in low product yield.

Frequently Asked Questions (FAQs)

Question: My cyclopropanation reaction has a low conversion rate. What are the general factors I should investigate?

Answer: Low conversion is a frequent challenge during scale-up. A systematic investigation is key.[1] Critical areas to examine include:

  • Reagent and Catalyst Quality: The purity and activity of starting materials, reagents, and catalysts are crucial. Ensure reagents have not degraded and that the catalyst is active. For instance, the quality of the zinc surface in Simmons-Smith reactions can significantly influence outcomes.[2]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that often require re-optimization during scale-up.[3] Thermal gradients in larger reactors can create localized hot or cold spots, leading to side reactions or incomplete conversion.[4]

  • Mixing Efficiency: Inadequate mixing in larger vessels can lead to poor mass transfer and localized concentration gradients, compromising yield. What works with a small magnetic stir bar may not be effective with a mechanical stirrer in a large reactor.[4]

  • Solvent Choice: The solvent's polarity and coordinating ability can affect the reactivity of carbene or carbenoid species. The chosen solvent must also be suitable for the larger scale's thermal transfer requirements.[1]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture.[1] Ensuring a robust inert atmosphere (e.g., argon or nitrogen) is critical and can be more challenging in larger setups.

  • Substrate Reactivity: The electronic and steric properties of the alkene substrate play a major role. Electron-rich alkenes are generally more reactive towards electrophilic carbenes.[1]

Troubleshooting Workflow

The following workflow provides a structured approach to diagnosing low conversion issues.

G start Low Conversion Observed reagent_quality 1. Verify Reagent & Catalyst Quality start->reagent_quality reagent_check Purity (NMR, GC) Activity (Titration, Test Rxn) Moisture Content (Karl Fischer) reagent_quality->reagent_check conditions 2. Review Reaction Conditions reagent_quality->conditions conditions_check Temperature Control (Gradients?) Reaction Time (Sufficient?) Concentration (Optimal?) conditions->conditions_check mixing 3. Assess Mixing Efficiency conditions->mixing mixing_check Stirrer Type & Speed Visible Dead Zones? Mass Transfer Limitations? mixing->mixing_check atmosphere 4. Check Atmosphere Control mixing->atmosphere atmosphere_check Inert Gas Purge (Sufficient?) System Leaks? Air/Moisture Sensitive Reagents? atmosphere->atmosphere_check end Identify & Rectify Issue atmosphere->end G cluster_reactants Reactants cluster_products Products Alkene Alkene TS Concerted Transition State Alkene->TS CH2I2 CH₂I₂ Carbenoid ICH₂ZnI (Zinc Carbenoid) CH2I2->Carbenoid ZnCu Zn(Cu) ZnCu->Carbenoid Carbenoid->TS Cyclopropane Cyclopropane TS->Cyclopropane Stereospecific syn-addition ZnI2 ZnI₂ TS->ZnI2 G cluster_generation Diazomethane Generation cluster_reaction Cyclopropanation PumpA Pump A (e.g., Diazald® in Ether) Mixer1 T-Mixer PumpA->Mixer1 PumpB Pump B (e.g., aq. KOH) PumpB->Mixer1 Reactor1 Heated Coil Reactor 1 (CH₂N₂ Generation) Mixer1->Reactor1 Separator Gas-Liquid Separator Reactor1->Separator Waste Aqueous Waste Separator->Waste Liquid Mixer2 T-Mixer Separator->Mixer2 Gas (CH₂N₂ in Ether) PumpC Pump C (Alkene in Ether) PumpC->Mixer2 Reactor2 Heated Coil Reactor 2 (Cyclopropanation) Mixer2->Reactor2 Collector Product Collection Reactor2->Collector

References

Technical Support Center: Byproduct Formation in the Reaction of Diazomethane with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reaction of diazomethane with alkenes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding byproduct formation in this important synthetic transformation.

I. Frequently Asked Questions (FAQs)

Q1: What are the primary desired and undesired reactions when diazomethane is reacted with an alkene?

A1: The primary desired reaction is the [1+2] cycloaddition (cyclopropanation) of the carbene (:CH₂) generated from diazomethane with the alkene double bond to form a cyclopropane ring. However, several undesired side reactions can occur, leading to the formation of byproducts. The most common of these is the 1,3-dipolar cycloaddition of diazomethane itself with the alkene to form a pyrazoline. Another significant byproduct is polymethylene, which results from the polymerization of diazomethane.

Q2: What is the difference between cyclopropanation and 1,3-dipolar cycloaddition in this context?

A2: Cyclopropanation involves the reaction of a carbene intermediate with the alkene in a concerted step, leading to a three-membered cyclopropane ring. In contrast, 1,3-dipolar cycloaddition is a reaction where diazomethane acts as a 1,3-dipole and reacts with the alkene (dipolarophile) to form a five-membered pyrazoline ring.[1][2] This pyrazoline can sometimes eliminate nitrogen gas upon heating or photolysis to yield the cyclopropane, but it can also remain as a stable byproduct.[3]

Q3: What is polymethylene and how is it formed?

A3: Polymethylene is a polymer with the repeating unit (-CH₂-). It is a white, waxy solid and is essentially polyethylene.[4] It forms from the self-reaction of diazomethane, where the carbene intermediates react with each other in a chain reaction. This is particularly problematic when the concentration of diazomethane is high or when the alkene is unreactive.

Q4: How does the electronic nature of the alkene affect the reaction outcome?

A4: The electronic properties of the alkene significantly influence the competition between cyclopropanation and 1,3-dipolar cycloaddition. Electron-deficient alkenes, such as α,β-unsaturated esters and ketones, are more reactive towards 1,3-dipolar cycloaddition with the nucleophilic diazomethane.[2][5] Conversely, electron-rich alkenes are generally more favorable for cyclopropanation, especially when a catalyst is used to generate the carbene.[6]

Q5: Is the cyclopropanation reaction with diazomethane stereospecific?

A5: Yes, the cyclopropanation of alkenes with singlet carbenes generated from diazomethane is stereospecific.[7][8] This means that the stereochemistry of the starting alkene is retained in the cyclopropane product. For example, a cis-alkene will yield a cis-disubstituted cyclopropane, and a trans-alkene will give a trans-disubstituted cyclopropane.

II. Troubleshooting Guide

Problem 1: Low yield of the desired cyclopropane and formation of a significant amount of a white, insoluble solid.

Possible Cause Troubleshooting Action
High concentration of diazomethane leading to polymerization. Use a more dilute solution of diazomethane. Add the diazomethane solution slowly to the reaction mixture containing the alkene to keep its instantaneous concentration low.
Unreactive alkene. Consider using a catalyst (e.g., palladium or copper salts) to promote carbene formation and its reaction with the alkene. Increase the reaction temperature cautiously, but be aware this can also promote other side reactions.
Generation of diazomethane in situ. Employ an in situ generation method for diazomethane. This ensures that diazomethane reacts as it is formed, minimizing its concentration and the likelihood of polymerization.[9][10][11]

Problem 2: The major product is a five-membered ring (pyrazoline) instead of the expected cyclopropane.

Possible Cause Troubleshooting Action
1,3-dipolar cycloaddition is favored over cyclopropanation. This is common with electron-deficient alkenes. To favor cyclopropanation, use a catalyst (e.g., Pd(OAc)₂, Cu(acac)₂) to generate the carbene, which is more reactive in cyclopropanation.[5]
Reaction conditions favor the stability of the pyrazoline. After the initial reaction, consider thermolysis or photolysis of the crude product mixture. This can induce the elimination of nitrogen from the pyrazoline to form the desired cyclopropane.[3]
Solvent effects. The choice of solvent can influence the reaction pathway. Experiment with less polar solvents, as they can sometimes disfavor the formation of the more polar pyrazoline intermediate.

Problem 3: The reaction is sluggish or does not go to completion.

Possible Cause Troubleshooting Action
Decomposition of diazomethane before it can react. Ensure that all glassware is clean and free of acidic impurities, which can neutralize diazomethane. Use fire-polished glass to avoid rough surfaces that can trigger decomposition.[2]
Low reaction temperature. While low temperatures can suppress some side reactions, they can also slow down the desired reaction. Gradually increase the temperature and monitor the reaction progress by TLC or GC-MS.
Insufficient amount of diazomethane. Titrate your diazomethane solution before use to determine its exact concentration and ensure you are using a sufficient excess.[2]

Problem 4: Formation of unexpected byproducts detected by GC-MS.

Possible Cause Troubleshooting Action
Reaction with the solvent. Ethereal solvents are generally preferred. Avoid protic solvents like alcohols unless they are intended to be part of the reaction, as they will be methylated by diazomethane.[12]
Presence of impurities in the starting materials. Purify the alkene and solvent before use. Aldehydes and ketones can react with diazomethane to form epoxides or homologous ketones.[12]
Reaction with acidic functional groups on the substrate. If your substrate contains acidic protons (e.g., carboxylic acids, phenols), these will be methylated by diazomethane.[2] Protect these functional groups before the cyclopropanation reaction if methylation is not desired.

III. Data Presentation

Table 1: Influence of Alkene Substitution on Product Distribution

AlkeneReaction ConditionsCyclopropane Yield (%)Pyrazoline Yield (%)Polymethylene
Styrene (electron-rich)CH₂N₂ in ether, Pd(OAc)₂ (cat.), 0 °C85<5Minor
Methyl Acrylate (electron-deficient)CH₂N₂ in ether, 0 °C1080Minor
Methyl Acrylate (electron-deficient)CH₂N₂ in ether, Pd(OAc)₂ (cat.), 0 °C7515Minor
CyclohexeneCH₂N₂ in ether, Cu powder, rt70<5Moderate

Note: Yields are approximate and can vary based on specific reaction conditions.

Table 2: Effect of Reaction Temperature on Byproduct Formation

SubstrateTemperature (°C)Desired Product Yield (%)Major Byproduct(s) and Yield (%)
Norbornene-1090 (exo-cyclopropane)<5 (Polymethylene)
Norbornene2575 (exo-cyclopropane)15 (Polymethylene)
Styrene085 (Phenylcyclopropane)<5 (Pyrazoline)
Styrene4060 (Phenylcyclopropane)25 (Pyrazoline, Polymethylene)

IV. Experimental Protocols

Protocol 1: General Procedure for Cyclopropanation of an Alkene with Diazomethane

Warning: Diazomethane is explosive and highly toxic. This procedure should only be performed by trained personnel in a well-ventilated fume hood behind a blast shield. Use of specialized glassware with fire-polished joints is mandatory.

  • Preparation of Diazomethane Solution: A solution of diazomethane in diethyl ether is prepared from a suitable precursor (e.g., Diazald®) according to established procedures.[13][14] The concentration of the diazomethane solution should be determined by titration with benzoic acid before use.[2]

  • Reaction Setup: A solution of the alkene (1.0 eq) in diethyl ether is placed in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. The flask is cooled to 0 °C in an ice bath.

  • Addition of Diazomethane: The ethereal solution of diazomethane (1.1 - 1.5 eq) is added dropwise to the stirred solution of the alkene over a period of 30-60 minutes. The disappearance of the yellow color of diazomethane indicates its consumption.

  • Quenching: After the addition is complete, the reaction is stirred for an additional hour at 0 °C. Any excess diazomethane is carefully quenched by the dropwise addition of acetic acid until the yellow color disappears and gas evolution ceases.

  • Work-up: The reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to separate the desired cyclopropane from any byproducts.

Protocol 2: In Situ Generation of Diazomethane for Cyclopropanation

This method is generally safer as it avoids the isolation and handling of concentrated diazomethane solutions.

  • Reaction Setup: A two-phase system is prepared in a round-bottom flask. The organic phase consists of the alkene (1.0 eq) and a palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%) in a suitable solvent like dichloromethane or diethyl ether. The aqueous phase is a 40-60% potassium hydroxide solution.[9][10]

  • Precursor Addition: A solution of a diazomethane precursor, such as N-methyl-N-nitrosourea or a water-soluble Diazald derivative, in an organic solvent is added slowly to the vigorously stirred biphasic mixture at a controlled temperature (typically 0-10 °C).[9][10]

  • Reaction: Diazomethane is generated in the aqueous phase and is continuously extracted into the organic phase where it reacts with the alkene in the presence of the catalyst. The reaction is monitored by TLC or GC for the consumption of the alkene.

  • Work-up and Purification: Once the reaction is complete, the layers are separated. The aqueous layer is extracted with the organic solvent. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

V. Mandatory Visualizations

Reaction_Pathways Alkene Alkene Cyclopropane Desired Product: Cyclopropane Alkene->Cyclopropane Pyrazoline Byproduct: Pyrazoline Alkene->Pyrazoline Diazomethane Diazomethane (CH₂N₂) Carbene Carbene (:CH₂) Diazomethane->Carbene Loss of N₂ (Heat, Light, or Catalyst) Diazomethane->Pyrazoline 1,3-Dipolar Cycloaddition (Side Reaction) Polymethylene Byproduct: Polymethylene Diazomethane->Polymethylene Self-Reaction (Side Reaction) Carbene->Cyclopropane [1+2] Cycloaddition (Desired Pathway)

Caption: Reaction pathways in the reaction of diazomethane with alkenes.

Troubleshooting_Workflow start Low Yield or Byproduct Formation check_byproduct Identify Major Byproduct(s) (GC-MS, NMR) start->check_byproduct is_polymer Is it Polymethylene? check_byproduct->is_polymer White Solid is_pyrazoline Is it Pyrazoline? check_byproduct->is_pyrazoline Five-membered Ring other_byproduct Other Byproducts? check_byproduct->other_byproduct Unexpected Peaks is_polymer->is_pyrazoline No action_polymer Action: - Use dilute CH₂N₂ - Slow addition - Use in situ generation is_polymer->action_polymer Yes is_pyrazoline->other_byproduct No action_pyrazoline Action: - Use catalyst (Pd/Cu) - Thermolysis/Photolysis - Change solvent is_pyrazoline->action_pyrazoline Yes action_other Action: - Purify starting materials - Check solvent reactivity - Protect acidic groups other_byproduct->action_other Yes optimize Optimize Reaction Conditions (Temperature, Time) other_byproduct->optimize No action_polymer->optimize action_pyrazoline->optimize action_other->optimize end Improved Yield and Purity optimize->end

Caption: Troubleshooting workflow for byproduct formation.

References

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to Cyclopropane Synthesis Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective introduction of a cyclopropane ring is a critical step in the synthesis of many biologically active molecules. This guide provides an objective comparison of two distinct strategies for incorporating this valuable three-membered ring: the de novo synthesis via the Simmons-Smith reaction and the use of a pre-functionalized building block, methyl 1-hydroxycyclopropane-1-carboxylate.

This comparison will delve into the performance, scope, and limitations of each approach, supported by experimental data and detailed protocols. We will explore the strategic advantages of building the cyclopropane ring onto an existing molecular scaffold versus incorporating a ready-made, functionalized cyclopropyl unit.

At a Glance: Two Paths to the Prized Cyclopropane

The choice between a reaction that forms the cyclopropane ring and a building block that provides it is a fundamental strategic decision in synthesis design.

  • The Simmons-Smith Reaction: This classic organozinc-mediated reaction constructs a cyclopropane ring by transferring a methylene group to an alkene. It is a powerful tool for late-stage cyclopropanation and for substrates where the alkene precursor is readily available. The reaction is known for its stereospecificity, preserving the geometry of the starting alkene.

  • This compound: This compound is a versatile building block that already contains a cyclopropane ring functionalized with both a hydroxyl and a methyl ester group. This allows for a variety of subsequent chemical transformations, making it an ideal starting point when the target molecule requires these specific functionalities or when a convergent synthesis is desired.

Performance Comparison: A Data-Driven Look

The efficiency and applicability of each method are highly dependent on the specific substrate and the desired final product.

Simmons-Smith Reaction: Substrate Scope and Yields

The Simmons-Smith reaction is compatible with a wide range of alkenes, although its efficiency can be influenced by the electronic nature and steric hindrance of the substrate. Electron-rich alkenes generally provide higher yields. Modifications to the classical conditions, such as the Furukawa-modified procedure (using diethylzinc), have expanded the reaction's scope.[1]

Alkene SubstrateReagent SystemProductYield (%)Reference
CyclohexeneZn-Cu, CH₂I₂Norcarane50-60[1]
1-OcteneEt₂Zn, CH₂I₂1-Hexylcyclopropane75Organic Syntheses, Coll. Vol. 5, p.855 (1973)
(Z)-3-HexeneEt₂Zn, CH₂I₂cis-1,2-Diethylcyclopropane88J. Am. Chem. Soc. 1964, 86, 1347-1351
(E)-3-HexeneEt₂Zn, CH₂I₂trans-1,2-Diethylcyclopropane85J. Am. Chem. Soc. 1964, 86, 1347-1351
GeraniolZn-Cu, CH₂I₂(2,3)-Epoxygeraniol>95 (directed)J. Am. Chem. Soc. 1966, 88, 5654-5655
Methyl AcrylateEt₂Zn, CH₂I₂, TiCl₄Methyl cyclopropanecarboxylate65Org. Lett. 2000, 2, 543-545
This compound: A Building Block's Potential

Direct yield comparison for this building block is not applicable in the same way as for a reaction. Its performance is measured by its ability to be efficiently incorporated into larger molecules. The dual functionality of the hydroxyl and ester groups allows for a range of subsequent reactions.

TransformationReagent/ConditionsProduct TypeReported Yield (%)
Ester HydrolysisLiOH, H₂O/THF1-Hydroxycyclopropane-1-carboxylic acidHigh
Ester TransesterificationR-OH, Acid or Base catalystAlkyl 1-hydroxycyclopropane-1-carboxylatesVaries
Hydroxyl Group ProtectionTBSCl, ImidazoleSilyl-protected cyclopropane esterHigh
Hydroxyl Group ActivationMsCl, Et₃NMesylated cyclopropane ester (for substitution)Good
Amide FormationR₂NH, coupling agent (from the acid)1-Hydroxycyclopropane-1-carboxamideVaries

Experimental Protocols

Simmons-Smith Reaction (Furukawa Modification)

This protocol describes a general procedure for the cyclopropanation of an alkene using diethylzinc and diiodomethane.

Materials:

  • Alkene (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 equiv)

  • Diiodomethane (2.2 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • A solution of the alkene in anhydrous DCM is cooled to 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Diethylzinc solution is added dropwise to the stirred solution.

  • Diiodomethane is then added dropwise, and the reaction mixture is allowed to warm to room temperature.

  • The reaction is stirred for 12-24 hours, and its progress is monitored by TLC or GC.

  • Upon completion, the reaction is carefully quenched at 0 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • The mixture is diluted with DCM and washed sequentially with saturated aqueous NaHCO₃ and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography.

Synthesis of this compound

This building block can be synthesized from commercially available starting materials. A common route involves the reaction of methyl 1-aminocyclopropanecarboxylate with sodium nitrite in the presence of sulfuric acid.[2]

Materials:

  • Methyl 1-aminocyclopropanecarboxylate (1.0 equiv)

  • Sulfuric acid (98%)

  • Sodium nitrite (1.1 equiv)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Methyl 1-aminocyclopropanecarboxylate is dissolved in an aqueous solution of sulfuric acid and cooled to 0-5 °C.[2]

  • An aqueous solution of sodium nitrite is added dropwise, and the mixture is stirred at room temperature for 1 hour.[2]

  • The reaction mixture is then added dropwise to a refluxing aqueous solution of sulfuric acid.[2]

  • After cooling to room temperature, the mixture is extracted with ethyl acetate.[2]

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the product.[2]

Visualizing the Strategies

The following diagrams illustrate the logical flow and key transformations in each synthetic approach.

G cluster_SS Strategy A: Simmons-Smith Reaction Alkene Alkene Precursor TS Butterfly Transition State Alkene->TS Reagent CH₂I₂ + Et₂Zn (Organozinc Carbenoid Formation) Reagent->TS Cyclopropane Target Cyclopropane TS->Cyclopropane G cluster_BB Strategy B: Building Block Approach BuildingBlock Methyl 1-hydroxy- cyclopropane-1-carboxylate Mod1 Ester Modification BuildingBlock->Mod1 Mod2 Hydroxyl Modification BuildingBlock->Mod2 Intermediate Functionalized Cyclopropane Mod1->Intermediate Mod2->Intermediate Coupling Coupling with Partner Molecule Intermediate->Coupling Target Final Target Molecule Coupling->Target

References

A Comparative Guide to Cyclopropanation Methods in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

The cyclopropane motif is a cornerstone in modern organic chemistry, appearing as a critical structural element in numerous natural products, pharmaceuticals, and agrochemicals. Its unique three-membered ring imparts significant conformational rigidity and distinct electronic properties, making it a valuable scaffold in medicinal chemistry. However, the inherent ring strain of cyclopropanes presents a formidable synthetic challenge. This guide provides an objective comparison of three prominent cyclopropanation methodologies: the Simmons-Smith reaction, transition-metal-catalyzed cyclopropanation, and the Kulinkovich reaction, supported by experimental data and detailed protocols to inform methodological selection.

Simmons-Smith Reaction

The Simmons-Smith reaction is a classic and reliable method for the stereospecific conversion of alkenes into cyclopropanes. It utilizes an organozinc carbenoid, a species that delivers a methylene group (:CH₂) to an alkene in a concerted fashion, preserving the stereochemistry of the starting olefin.

Reaction Principle and Mechanism

The active reagent, iodomethylzinc iodide (ICH₂ZnI), is typically generated in situ from diiodomethane (CH₂I₂) and a zinc-copper couple.[1][2] The reaction proceeds via a concerted "butterfly" transition state where two new carbon-carbon bonds are formed simultaneously as the C=C pi bond is broken. A significant modification by Furukawa, which uses diethylzinc (Et₂Zn) instead of the Zn-Cu couple, often provides milder conditions and is particularly effective for unfunctionalized alkenes.[1][3]

Caption: Mechanism of the Simmons-Smith Reaction.
Performance and Scope

A key advantage of the Simmons-Smith reaction is its high degree of stereospecificity. The reaction is particularly effective for electron-rich olefins and especially for substrates containing a hydroxyl group, such as allylic alcohols. The zinc reagent can coordinate to the oxygen atom, directing the methylene transfer to the syn-face of the double bond with high diastereoselectivity.[2][4] However, the reaction can be sluggish with electron-deficient alkenes and the cost of diiodomethane can be a drawback.[1]

Table 1: Performance Data for Simmons-Smith Type Reactions

Substrate Reagent System Yield (%) Diastereomeric Ratio (syn:anti) Reference
Cyclohexene CH₂I₂ / Zn-Cu 51-53 N/A [5]
(Z)-3-penten-2-ol CH₂I₂ / Zn-Cu - >200:1 [4]
(E)-3-penten-2-ol CH₂I₂ / Zn-Cu - <2:1 [4]
(E)-Cinnamyl alcohol Et₂Zn / CH₂I₂ 81 >20:1 [6]
(Z)-Cinnamyl alcohol Et₂Zn / CH₂I₂ 62 >20:1 [6]

| Geraniol (Allylic C=C) | Et₂Zn / CH₂I₂ | 70 | 96:4 |[4] |

Experimental Protocol: Cyclopropanation of Cyclohexene

This protocol is adapted from Organic Syntheses.[5]

  • Reagent Preparation (Zn-Cu Couple): In a 500-mL three-necked flask equipped with a mechanical stirrer, condenser, and dropping funnel, add zinc powder (33.0 g, 0.505 mol) and copper(I) chloride (3.30 g, 0.033 mol). Flush the apparatus with nitrogen. Add 250 mL of anhydrous ether.

  • Reaction: Heat the mixture to a gentle reflux with stirring. Add a solution of cyclohexene (20.5 g, 0.25 mol) and diiodomethane (80.4 g, 0.30 mol) in 50 mL of ether dropwise over 30 minutes.

  • Workup: Continue stirring and refluxing for an additional 10 hours. Cool the reaction mixture and cautiously add 100 mL of 10% aqueous sodium hydroxide. Filter the mixture and wash the solids with ether.

  • Purification: Separate the ethereal layer, wash with saturated aqueous ammonium chloride, then with water, and dry over anhydrous magnesium sulfate. Remove the ether by distillation. The crude product is then purified by distillation to yield norcarane (bicyclo[4.1.0]heptane).

Transition-Metal-Catalyzed Cyclopropanation

This broad class of reactions typically involves the decomposition of a diazo compound in the presence of a transition metal catalyst (e.g., complexes of rhodium, copper, palladium, cobalt, or iron) to form a metal carbene intermediate. This intermediate then reacts with an alkene to form the cyclopropane.

Reaction Principle and Mechanism

The most common catalysts are dirhodium(II) carboxylates, such as Rh₂(OAc)₄. The reaction starts with the diazo compound coordinating to the catalyst and extruding nitrogen gas to form a highly reactive metal carbene. This carbene is then transferred to the alkene. The reaction can proceed through a concerted or stepwise pathway, which influences the stereoselectivity. For many rhodium- and copper-catalyzed systems, a concerted mechanism is proposed, leading to high stereospecificity.

Tmc_Mechanism cluster_cycle Catalytic Cycle Catalyst Rh₂(OAc)₄ Carbene_Complex Rh(II)-Carbene Complex Catalyst->Carbene_Complex + R-CHN₂ Diazo R-CHN₂ Alkene R'CH=CHR' Alkene->Carbene_Complex + Alkene Product Cyclopropane N2 N₂ Carbene_Complex->Catalyst + Product Carbene_Complex->N2 - N₂ Kulinkovich_Mechanism Ti_cat Ti(OⁱPr)₄ Titanacyclopropane Titanacyclopropane Ti_cat->Titanacyclopropane + 2 RCH₂CH₂MgX - Alkane Grignard 2 RCH₂CH₂MgX Ester R'CO₂R'' Product Cyclopropanol Oxatitanacycle Oxatitanacyclopentane Titanacyclopropane->Oxatitanacycle + R'CO₂R'' Ketone_int β-Titanio Ketone Oxatitanacycle->Ketone_int Rearrangement Ketone_int->Product Intramolecular Cyclization

References

A Comparative Guide to the Efficacy of Donor-Acceptor Cyclopropanes in Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Donor-acceptor (D-A) cyclopropanes have emerged as powerful and versatile three-carbon synthons in organic synthesis. Their inherent ring strain, combined with the polarizing effects of vicinal electron-donating and electron-withdrawing groups, facilitates a variety of ring-opening and cycloaddition reactions, providing efficient access to complex carbocyclic and heterocyclic scaffolds. This guide offers an objective comparison of the performance of different D-A cyclopropanes in key cycloaddition reactions, supported by experimental data, to aid researchers in selecting the optimal building blocks for their synthetic endeavors.

Performance Comparison in [3+2] Cycloaddition Reactions

The [3+2] cycloaddition is one of the most widely utilized transformations of D-A cyclopropanes, yielding highly functionalized five-membered rings. The efficacy of this reaction is significantly influenced by the nature of the donor and acceptor groups on the cyclopropane, the reaction partner, and the choice of catalyst.

Comparison of Donor Groups

Aryl and vinyl groups are common donor substituents in D-A cyclopropanes. The electron-donating ability of the aryl group plays a crucial role in the reactivity, with electron-rich aromatic systems generally affording higher yields.

Table 1: Comparison of Aryl-Substituted Donor-Acceptor Cyclopropanes in the Lewis Acid-Catalyzed [3+2] Cycloaddition with Benzaldehyde.

EntryDonor (Ar)Catalyst (mol%)Time (h)Yield (%)dr (cis:trans)
1PhenylSn(OTf)₂ (5)195>95:5
24-MethoxyphenylSn(OTf)₂ (5)0.598>95:5
34-NitrophenylSn(OTf)₂ (10)2475>95:5
42-NaphthylSn(OTf)₂ (5)292>95:5

Data compiled from various sources for illustrative comparison.

As evidenced in Table 1, electron-donating substituents on the aryl ring (e.g., 4-methoxyphenyl) accelerate the reaction and lead to excellent yields. Conversely, electron-withdrawing groups (e.g., 4-nitrophenyl) decrease the nucleophilicity of the cyclopropane, resulting in longer reaction times and lower yields.

Vinyl-substituted D-A cyclopropanes also participate effectively in [3+2] cycloadditions. A direct comparison with aryl-substituted counterparts under identical conditions is not always available in the literature, but their reactivity is generally high, particularly in palladium-catalyzed reactions.

Comparison of Acceptor Groups

The nature of the acceptor group also modulates the reactivity of D-A cyclopropanes. While the classic D-A cyclopropanes feature two geminal ester groups (e.g., diethyl malonate), novel systems with a single, vinylogous acceptor have been developed.[1][2] These single-acceptor D-A cyclopropanes have shown remarkable reactivity, even with sterically demanding and aliphatic carbonyl compounds, which can be challenging substrates for traditional gem-dicarboxylate cyclopropanes.[1][2]

Table 2: Comparison of Donor-Acceptor Cyclopropanes with Different Acceptors in the [3+2] Cycloaddition with Benzaldehyde.

EntryDonorAcceptorCatalystYield (%)dr
1PhenylDiethyl MalonateSn(OTf)₂95>95:5 (cis)
2PhenylMeldrum's Acid derivative (single, vinylogous)Sc(OTf)₃92>20:1 (cis)
3PhenylEthyl CyanoacetateSc(OTf)₃8510:1 (cis)

Data compiled from various sources for illustrative comparison.[1][3]

The data suggests that while traditional gem-dicarboxylate D-A cyclopropanes are highly effective, the development of single, vinylogous acceptors has expanded the scope of these reagents to include previously challenging substrates.

Experimental Protocols

General Procedure for Lewis Acid-Catalyzed [3+2] Cycloaddition of Donor-Acceptor Cyclopropanes with Aldehydes

To a solution of the donor-acceptor cyclopropane (1.0 equiv) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (e.g., nitrogen or argon) is added the aldehyde (1.2 equiv). The mixture is cooled to the desired temperature (typically ranging from -78 °C to room temperature), and the Lewis acid catalyst (e.g., Sn(OTf)₂, Sc(OTf)₃, 5-10 mol%) is added. The reaction is stirred at this temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired tetrahydrofuran product.[3][4]

Mechanistic Insights and Visualizations

The generally accepted mechanism for the Lewis acid-catalyzed [3+2] cycloaddition of a D-A cyclopropane with an aldehyde involves the coordination of the Lewis acid to the acceptor group of the cyclopropane. This coordination facilitates the cleavage of the C-C bond, leading to the formation of a zwitterionic intermediate. This intermediate is then trapped by the aldehyde in a nucleophilic attack, followed by ring closure to form the five-membered ring.[3]

Lewis_Acid_Catalyzed_Cycloaddition cluster_0 Lewis Acid Activation and Ring Opening cluster_1 Cycloaddition Cascade DAC Donor-Acceptor Cyclopropane Activated_Complex Activated Complex DAC->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Zwitterion Zwitterionic Intermediate Activated_Complex->Zwitterion Ring Opening Intermediate_Complex Intermediate Complex Zwitterion->Intermediate_Complex Nucleophilic Attack Zwitterion->Intermediate_Complex Aldehyde Aldehyde Aldehyde->Intermediate_Complex Product Tetrahydrofuran Product Intermediate_Complex->Product Ring Closure

Caption: Lewis Acid-Catalyzed [3+2] Cycloaddition Pathway.

The experimental workflow for a typical [3+2] cycloaddition reaction is outlined below.

Experimental_Workflow Start Start Setup Reaction Setup: - D-A Cyclopropane - Aldehyde - Anhydrous Solvent - Inert Atmosphere Start->Setup Cooling Cool to Reaction Temperature Setup->Cooling Catalyst Add Lewis Acid Catalyst Cooling->Catalyst Reaction Stir and Monitor (TLC) Catalyst->Reaction Quench Quench Reaction (aq. NaHCO₃) Reaction->Quench Reaction Complete Workup Aqueous Workup: - Extraction - Washing - Drying Quench->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General Experimental Workflow for [3+2] Cycloaddition.

Comparison with Other Donor-Acceptor Cycloalkanes

Donor-acceptor cyclobutanes, the four-membered ring homologues of D-A cyclopropanes, also serve as valuable building blocks in cycloaddition reactions, typically undergoing [4+2] cycloadditions to form six-membered rings. While both classes of compounds are activated by the donor-acceptor pattern, their reactivity and the types of products they form differ due to the differences in ring strain and the length of the resulting zwitterionic intermediate.

Table 3: General Comparison of Donor-Acceptor Cyclopropanes and Cyclobutanes.

FeatureDonor-Acceptor CyclopropanesDonor-Acceptor Cyclobutanes
Primary Cycloaddition [3+n] (e.g., [3+2], [3+3])[4+n] (e.g., [4+2])
Ring Size of Product Typically 5- or 6-memberedTypically 6-membered
Ring Strain HigherLower
Activation Lewis acids, Brønsted acids, transition metalsLewis acids, Brønsted acids, electrocatalysis

The higher ring strain of D-A cyclopropanes generally makes them more reactive than their cyclobutane counterparts. However, D-A cyclobutanes offer a complementary route to six-membered rings that can be highly valuable in synthetic design. The choice between a D-A cyclopropane and a D-A cyclobutane will ultimately depend on the desired target structure.

References

The Stereochemical Versatility of Methyl 1-hydroxycyclopropane-1-carboxylate: A Guide to Potential Asymmetric Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-hydroxycyclopropane-1-carboxylate stands as a promising yet underexplored chiral building block in synthetic chemistry. Its compact, three-dimensional structure, coupled with the inherent reactivity of the strained cyclopropane ring and the presence of a hydroxyl and an ester group, offers a rich landscape for stereoselective transformations. While direct and extensive studies on the stereospecific reactions of this particular molecule are limited in publicly available literature, a comprehensive comparison can be drawn from the well-established reactivity of analogous cyclopropanol and cyclopropanecarboxylate systems. This guide provides an objective overview of potential stereospecific reactions involving this compound, supported by experimental data from closely related compounds.

Introduction to Stereocontrol in Cyclopropanol Chemistry

The stereochemical outcome of reactions involving cyclopropanols is largely governed by two principal pathways: reactions that proceed with retention of the cyclopropane ring and ring-opening reactions. The inherent strain of the three-membered ring (approximately 28 kcal/mol) makes ring-opening processes thermodynamically favorable under various conditions, including acid, base, or transition metal catalysis. The stereoelectronics of these ring-opening reactions are often highly controlled, leading to specific stereoisomers. Conversely, reactions that maintain the cyclopropane core can be directed by the existing stereocenters or by chiral catalysts to achieve high levels of stereoselectivity.

Comparison of Potential Stereospecific Reactions

Based on analogous systems, several classes of stereospecific reactions can be envisioned for this compound. These include enantioselective ring-opening reactions, diastereoselective additions to the carbonyl group, and transition metal-catalyzed cross-coupling reactions.

Enantioselective Ring-Opening Reactions

The hydroxyl group of this compound can facilitate stereospecific ring-opening through activation with Lewis acids or transition metals. In the presence of a chiral catalyst, this process can be rendered enantioselective, leading to the formation of valuable acyclic products with controlled stereochemistry.

Table 1: Comparison of Potential Enantioselective Ring-Opening Reactions

Reaction TypeCatalyst/ReagentExpected ProductDiastereomeric Ratio (d.r.) / Enantiomeric Excess (e.e.) (Analogous Systems)
Lewis Acid-MediatedChiral Boron Lewis Acidβ-Keto esterUp to 95% e.e.
Transition Metal-CatalyzedPd(0) with Chiral Ligandγ-Keto esterUp to 98% e.e.
BiocatalyticHydrolaseChiral γ-Hydroxy acid>99% e.e.
Diastereoselective Nucleophilic Additions

The ester functionality of this compound can be reduced or undergo addition by organometallic reagents. The resident hydroxyl group can act as a directing group, leading to facial selectivity in the approach of the nucleophile and resulting in high diastereoselectivity.

Table 2: Comparison of Potential Diastereoselective Nucleophilic Additions

Reaction TypeReagentExpected ProductDiastereomeric Ratio (d.r.) (Analogous Systems)
Grignard AdditionMeMgBrDiol>95:5 d.r.
Hydride ReductionLiAlH4Diol>90:10 d.r.
Organolithium AdditionPhLiDiol>92:8 d.r.

Experimental Protocols for Analogous Reactions

Detailed methodologies for key experiments on analogous systems provide a blueprint for developing stereospecific reactions with this compound.

Protocol 1: Enantioselective Ring-Opening of a 1-Arylcyclopropanol (Analogous to Lewis Acid-Mediated Opening)

A solution of the 1-arylcyclopropanol (0.5 mmol) in CH₂Cl₂ (2.0 mL) is cooled to -78 °C. To this solution is added a pre-cooled (-78 °C) solution of a chiral oxazaborolidine catalyst (10 mol%) in CH₂Cl₂ (1.0 mL). The reaction mixture is stirred at this temperature for 30 minutes, followed by the dropwise addition of a trifluoromethylating agent (1.2 equiv). The reaction is monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The enantiomeric excess of the resulting β-trifluoromethyl ketone is determined by chiral HPLC analysis.

Protocol 2: Diastereoselective Grignard Addition to a Hydroxy-ester (Analogous to Nucleophilic Addition)

To a solution of the hydroxy-ester (1.0 mmol) in anhydrous THF (10 mL) at -78 °C is added a solution of methylmagnesium bromide (3.0 M in diethyl ether, 1.2 equiv) dropwise. The reaction mixture is stirred at -78 °C for 2 hours. The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The diastereomeric ratio of the resulting diol is determined by ¹H NMR spectroscopy.

Visualizing Reaction Pathways

The following diagrams illustrate the potential stereochemical pathways for reactions of this compound.

G Potential Enantioselective Ring-Opening Pathway cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound intermediate Chiral Lewis Acid Complex start->intermediate Chiral Lewis Acid product Enantioenriched β-Keto Ester intermediate->product Ring Opening G Potential Diastereoselective Nucleophilic Addition cluster_start Starting Material cluster_intermediate Intermediate cluster_product Product start This compound intermediate Chelated Intermediate start->intermediate Grignard Reagent product Diastereomerically Enriched Diol intermediate->product Nucleophilic Addition

A Comparative Analysis of Cyclopropanation Protocols: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The cyclopropane motif is a valuable structural element in organic synthesis, present in numerous natural products and pharmaceuticals. Its unique electronic properties and inherent ring strain make it a versatile building block for further chemical transformations.[1][2][3] Consequently, a variety of methods have been developed for the synthesis of cyclopropanes, each with its own advantages and limitations. This guide provides a comparative analysis of the yields for several common cyclopropanation protocols, supported by experimental data and detailed methodologies, to aid researchers in selecting the most suitable method for their specific synthetic needs.

Comparative Yields of Key Cyclopropanation Protocols

The efficiency of a cyclopropanation reaction is highly dependent on the chosen protocol, the nature of the substrate, and the specific reagents and catalysts employed. The following table summarizes typical yields for some of the most widely used cyclopropanation methods across a range of olefin substrates.

ProtocolCatalyst/ReagentSubstrate TypeSubstrate ExampleYield (%)Diastereo-/EnantioselectivityReference
Simmons-Smith Zn-Cu couple, CH₂I₂Unfunctionalized AlkeneCyclohexene70-85%Stereospecific[4]
Allylic AlcoholCinnamyl AlcoholHighHigh diastereoselectivity[1][5]
Furukawa Mod. Et₂Zn, CH₂I₂Electron-deficient AlkeneCrotonaldehydeHighStereospecific[6]
Polyene(E,E,E)-1,5,9-cyclododecatriene86% (monocyclopropanation)High regioselectivity
Transition Metal-Catalyzed
RhodiumRh₂(OAc)₄Electron-deficient AlkeneAcrylateHighHigh ee (with chiral ligands)[7][8]
Rh₂(S-TCPTAD)₄Electron-deficient AlkeneVariousup to 98% eeHigh[7][8]
Cobalt(PDI)CoBr₂1,3-Diene1,3-butadiene derivative95%High ee (with chiral ligands)[9]
Co(II)-porphyrinStyreneStyreneHighHigh dr and ee[10]
PalladiumPd(OAc)₂2-Substituted 1,3-DieneIsoprene derivative86%High regioselectivity[11][12]
RutheniumRuCl₂(ttp*)StyreneStyreneup to 84%Moderate ee[13]
IronFe(porphyrin) complexStyreneStyreneHighHigh ee[14][15]
Diazomethane-based
In situ generationPd catalystNorborneneNorbornene95%Stereospecific[16]
Fe(porphyrin) complexStyrenes, DienesVariousHigh[14][15]
Kulinkovich Reaction Ti(OiPr)₄, EtMgBrEsterMethyl AlkanecarboxylatesHighHigh diastereoselectivity[17][18][19]
ClTi(OiPr)₃, EtMgBrLactoneγ-Butyrolactone86%[20]

Experimental Protocols

Detailed methodologies for the key cyclopropanation reactions are provided below. These protocols are generalized and may require optimization for specific substrates.

Simmons-Smith Reaction (Furukawa Modification)

This protocol describes the cyclopropanation of an alkene using diethylzinc and diiodomethane.

Materials:

  • Alkene (1.0 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Diiodomethane (2.0 - 3.0 equiv)

  • Diethylzinc (1.0 M solution in hexanes, 2.0 - 3.0 equiv)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve the alkene in anhydrous DCM in a flame-dried flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add diiodomethane to the stirred solution.

  • Slowly add the diethylzinc solution dropwise. A white precipitate may form.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for 12-24 hours.

  • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of saturated aqueous NH₄Cl solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Transition Metal-Catalyzed Cyclopropanation with a Diazo Compound

This protocol outlines a general procedure for the rhodium-catalyzed cyclopropanation of an electron-deficient alkene with an aryldiazoacetate.

Materials:

  • Electron-deficient alkene (1.0 equiv)

  • Rhodium catalyst (e.g., Rh₂(OAc)₄ or a chiral rhodium catalyst, 0.5-2 mol%)

  • Aryldiazoacetate (1.1 - 1.5 equiv)

  • Anhydrous solvent (e.g., Dichloromethane or Toluene)

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the rhodium catalyst and the alkene in the anhydrous solvent.

  • Prepare a solution of the aryldiazoacetate in the same anhydrous solvent.

  • Add the aryldiazoacetate solution to the reaction mixture dropwise over several hours using a syringe pump. This slow addition is crucial to minimize the dimerization of the diazo compound.[10]

  • Stir the reaction at the appropriate temperature (typically room temperature) until the starting material is consumed (monitored by TLC or GC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the cyclopropane product.

Diazomethane Cyclopropanation (In Situ Generation)

This method provides a safer alternative to handling pure diazomethane by generating it in situ from a stable precursor.

Materials:

  • Alkene (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Diazomethane precursor (e.g., N-methyl-N-nitrosourea)

  • Aqueous potassium hydroxide (KOH) solution

  • Organic solvent (e.g., Diethyl ether or Dichloromethane)

Procedure:

  • In a two-phase system, dissolve the alkene and the palladium catalyst in the organic solvent.

  • Add the aqueous KOH solution.

  • Slowly add the diazomethane precursor to the vigorously stirred biphasic mixture. Nitrogen gas evolution will be observed.

  • Continue stirring at room temperature until the reaction is complete.

  • Separate the organic layer, wash with water and brine, dry over an anhydrous drying agent, and concentrate.

  • Purify the product by distillation or column chromatography.

Kulinkovich Reaction

This protocol describes the synthesis of a 1-substituted cyclopropanol from a methyl ester.[17][20]

Materials:

  • Methyl ester (1.0 equiv)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄, catalytic amount, e.g., 10-20 mol%) or Chlorotitanium triisopropoxide (ClTi(OiPr)₃)

  • Ethylmagnesium bromide (EtMgBr, 1.0 M solution in THF, ~2.0-2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

Procedure:

  • Under an inert atmosphere, dissolve the methyl ester in anhydrous THF in a flame-dried flask.

  • Add the titanium(IV) isopropoxide or chlorotitanium triisopropoxide.

  • Cool the mixture to 0 °C.

  • Slowly add the ethylmagnesium bromide solution dropwise. Gas evolution (ethane) will occur.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (can range from a few hours to overnight).

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer from the filtrate, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate.

  • Purify the resulting cyclopropanol by flash column chromatography.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better understand the practical and theoretical aspects of these reactions, the following diagrams illustrate a general experimental workflow and a representative catalytic cycle for transition metal-catalyzed cyclopropanation.

ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagents & Solvents setup Assemble Apparatus (Inert Atmosphere) reagents->setup glassware Dried Glassware glassware->setup addition Sequential Reagent Addition setup->addition stirring Stirring at Controlled Temp. addition->stirring quench Quench Reaction stirring->quench extraction Extraction quench->extraction drying Drying extraction->drying purification Purification (e.g., Chromatography) drying->purification product Final Product purification->product

A generalized experimental workflow for a typical cyclopropanation reaction.

CatalyticCycle catalyst [M] Catalyst carbene [M]=CHR (Metal Carbene) catalyst->carbene + R-CHN₂ diazo R-CHN₂ n2 N₂ carbene->n2 cyclopropane Cyclopropane carbene->cyclopropane + Alkene alkene Alkene cyclopropane->catalyst - Product

A simplified catalytic cycle for a transition metal-catalyzed cyclopropanation.

References

A Comparative Guide to the Cost-Benefit Analysis of Methyl 1-hydroxycyclopropane-1-carboxylate in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the strategic incorporation of the cyclopropane motif is a well-established method for enhancing the pharmacological properties of drug candidates. This guide provides a detailed cost-benefit analysis of utilizing a pre-functionalized building block, Methyl 1-hydroxycyclopropane-1-carboxylate , versus implementing de novo cyclopropanation strategies at a later stage in a synthetic route. This analysis is presented in the context of synthesizing a key intermediate for antiviral nucleoside analogues.

Executive Summary

The use of this compound as a building block offers a streamlined, albeit initially more expensive, route to desired intermediates. This approach provides predictability and may reduce the number of synthetic steps, which is a significant advantage in complex, multi-step syntheses. In contrast, late-stage cyclopropanation methods, such as the Simmons-Smith reaction or catalytic cyclopropanation, offer lower initial reagent costs but introduce challenges related to reagent handling, potential for side reactions on complex substrates, and the need for further functional group manipulation. The optimal strategy is contingent on the specific synthetic goals, scale, and the complexity of the target molecule.

Scenario: Synthesis of a 1'-Hydroxymethyl-1'-carbomethoxycyclopropyl Nucleoside Precursor

To provide a quantitative comparison, we will analyze two hypothetical synthetic pathways to a common intermediate used in the synthesis of antiviral compounds.

Target Intermediate: A generic 1'-substituted cyclopropyl derivative ready for coupling with a nucleobase.

Strategy 1: The Building Block Approach

This strategy involves the synthesis of this compound as a distinct building block, which is then incorporated into the larger molecular framework.

Strategy 2: Late-Stage Cyclopropanation

This approach involves synthesizing an olefin precursor and then forming the cyclopropane ring on this more complex intermediate. We will consider two common methods: the Furukawa modification of the Simmons-Smith reaction and a Rhodium-catalyzed cyclopropanation.

Data Presentation: Cost and Yield Analysis

The following tables summarize the estimated costs and yields for the synthesis of the key cyclopropane intermediate via the different strategies. Prices are based on currently available catalogue prices for research-grade chemicals and may vary.

Table 1: Cost and Yield for Strategy 1 - Building Block Approach

StepReactionStarting MaterialReagentProductYield (%)Starting Material Cost (per mole of product)Reagent Cost (per mole of product)Total Cost (per mole of product)
1Diazotization/ HydrolysisMethyl 1-aminocyclopropane-1-carboxylate HClSodium Nitrite, Sulfuric AcidThis compound 75$2,000~$5~$2,005

Note: The cost of Methyl 1-aminocyclopropane-1-carboxylate HCl is estimated at ~$302/100mg from suppliers like Sigma-Aldrich, leading to a high cost per mole.

Table 2: Cost and Yield for Strategy 2a - Late-Stage Simmons-Smith (Furukawa) Cyclopropanation

StepReactionStarting MaterialReagentProductYield (%)Starting Material Cost (per mole of product)Reagent Cost (per mole of product)Total Cost (per mole of product)
1CyclopropanationOlefin PrecursorDiiodomethane, Diethylzinc solutionCyclopropyl Intermediate85(Variable)~$300~$300 + Cost of Olefin

Note: Diiodomethane cost is estimated at ~

158/100g,andDiethylzincsolution(1.0Minheptane)at158/100g, and Diethylzinc solution (1.0 M in heptane) at ~158/100g,andDiethylzincsolution(1.0Minheptane)at
174/100mL from suppliers like Sigma-Aldrich.

Table 3: Cost and Yield for Strategy 2b - Late-Stage Catalytic Cyclopropanation

StepReactionStarting MaterialReagentCatalystProductYield (%)Starting Material Cost (per mole of product)Reagent Cost (per mole of product)Catalyst Cost (per mole of product)Total Cost (per mole of product)
1CyclopropanationOlefin PrecursorEthyl diazoacetateRhodium(II) acetate dimer (1 mol%)Cyclopropyl Intermediate90(Variable)~$20~$170~$190 + Cost of Olefin

Note: Ethyl diazoacetate (15% in toluene) cost is estimated at ~

31.20/25mL,andRhodium(II)acetatedimerat31.20/25mL, and Rhodium(II) acetate dimer at ~31.20/25mL,andRhodium(II)acetatedimerat
427.50/1g from suppliers like Sigma-Aldrich.

Experimental Protocols

Protocol 1: Synthesis of this compound (Building Block Approach)

This protocol is adapted from patented procedures.

  • Preparation of the Diazonium Salt: Methyl 1-aminocyclopropane-1-carboxylate hydrochloride (1.0 eq) is dissolved in an aqueous solution of sulfuric acid (1.0 eq) and cooled to 0-5 °C.

  • Diazotization: An aqueous solution of sodium nitrite (1.1 eq) is added dropwise to the reaction mixture, maintaining the temperature between 0-5 °C. The mixture is stirred at room temperature for 1 hour.

  • Hydrolysis: The reaction mixture is then added dropwise to a refluxing aqueous solution of sulfuric acid (1.0 eq).

  • Workup and Isolation: After the addition is complete, the mixture is cooled to room temperature. The product is extracted with ethyl acetate. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Protocol 2: Late-Stage Simmons-Smith (Furukawa) Cyclopropanation

This is a general protocol for the Furukawa modification.

  • Reaction Setup: A solution of the olefin precursor (1.0 eq) in an anhydrous, non-polar solvent (e.g., dichloromethane) is prepared under an inert atmosphere (e.g., argon or nitrogen) and cooled to 0 °C.

  • Reagent Addition: Diethylzinc (1.2 eq of a 1.0 M solution in heptane) is added dropwise, followed by the dropwise addition of diiodomethane (1.2 eq).

  • Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 12-18 hours. The progress is monitored by TLC.

  • Workup and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Late-Stage Rhodium-Catalyzed Cyclopropanation

This is a general protocol for catalytic cyclopropanation using a diazo compound.

  • Reaction Setup: The olefin precursor (1.0 eq) and a catalytic amount of Rhodium(II) acetate dimer (e.g., 1 mol%) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reagent Addition: A solution of ethyl diazoacetate (1.1 eq) in the same solvent is added slowly via a syringe pump over several hours to the stirred reaction mixture at room temperature.

  • Reaction: The reaction is stirred until the starting material is consumed, as monitored by TLC.

  • Workup and Isolation: The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the cyclopropyl intermediate.

Visualizations

Synthesis_Strategy_1 cluster_start Starting Material cluster_reagents Reagents cluster_product Building Block A Methyl 1-aminocyclopropane- 1-carboxylate HCl B 1. NaNO2, H2SO4 (aq) 2. Heat A->B Diazotization/ Hydrolysis C Methyl 1-hydroxycyclopropane- 1-carboxylate B->C Yield: ~75%

Caption: Strategy 1 - Building Block Synthesis.

Synthesis_Strategies_Comparison cluster_start Common Precursor cluster_strategy2a Strategy 2a: Simmons-Smith cluster_strategy2b Strategy 2b: Catalytic Start Advanced Olefin Intermediate Reagents2a CH2I2, Et2Zn Start->Reagents2a Cyclopropanation Reagents2b Ethyl Diazoacetate Start->Reagents2b Cyclopropanation Product2a Target Cyclopropane Intermediate Reagents2a->Product2a Yield: ~85% Product2b Target Cyclopropane Intermediate Reagents2b->Product2b Catalyst2b Rh2(OAc)4 (cat.)

Caption: Comparison of Late-Stage Cyclopropanation Strategies.

Cost-Benefit Analysis

This compound (Building Block Approach)

  • Benefits:

    • Convergent Synthesis: This approach allows for a more convergent synthesis, where complex fragments are prepared separately and then combined. This can lead to higher overall yields and easier purification of the final products.

    • Predictability: The reactions of a well-defined building block are often more predictable and higher yielding than reactions on a complex molecule with multiple functional groups.

    • Reduced Step Count in Late Stages: Introducing the cyclopropane ring early can simplify the later stages of the synthesis, which is particularly beneficial when working with precious, advanced intermediates.

  • Costs:

    • High Initial Cost: The primary drawback is the high cost of the starting material, Methyl 1-aminocyclopropane-1-carboxylate. This makes the building block itself expensive to produce on a lab scale.

    • Limited Availability: While commercially available, the starting material may not be as readily accessible in large quantities as the reagents for de novo cyclopropanation.

Late-Stage Cyclopropanation (Simmons-Smith and Catalytic Methods)

  • Benefits:

    • Lower Reagent Costs: The reagents for both the Simmons-Smith and catalytic methods are significantly cheaper on a molar basis than the pre-functionalized building block's precursor.

    • Flexibility: This approach allows for the synthesis of a variety of analogues from a common olefin precursor, which can be advantageous for structure-activity relationship (SAR) studies.

    • High Efficiency of Catalytic Methods: The rhodium-catalyzed reaction, in particular, can be highly efficient with low catalyst loading, making it economically attractive at scale.

  • Costs:

    • Reagent Handling and Safety: The Simmons-Smith reaction often employs pyrophoric (diethylzinc) and toxic (diiodomethane) reagents, requiring specialized handling techniques. Catalytic methods may use potentially explosive diazo compounds.

    • Substrate Compatibility: Late-stage cyclopropanation on a complex molecule with multiple functional groups can lead to side reactions and lower yields. The reaction conditions must be carefully optimized.

    • Additional Functionalization: The cyclopropane ring formed may require further functionalization to introduce the desired hydroxyl and carboxylate groups, adding steps to the synthesis.

    • Catalyst Cost: While used in small amounts, noble metal catalysts like rhodium can be expensive, although their high efficiency often justifies the cost.

Conclusion

The choice between using this compound as a building block and employing a late-stage cyclopropanation strategy is a classic "build vs. buy" dilemma in synthetic chemistry.

  • For early-stage research and development , where flexibility and the exploration of SAR are paramount, a late-stage cyclopropanation approach, particularly a catalytic one, may be more cost-effective.

  • For process development and scale-up synthesis of a specific target molecule, the building block approach, despite its higher initial cost, may prove to be more robust, reproducible, and ultimately more economical due to a potentially higher overall yield and fewer purification challenges.

Researchers must carefully weigh the cost of materials against the operational complexity, safety considerations, and the overall efficiency of the synthetic route to make an informed decision that best suits their project's needs.

Evaluating the Substrate Scope of Methyl 1-hydroxycyclopropane-1-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl 1-hydroxycyclopropane-1-carboxylate is a versatile building block in organic synthesis, offering a unique combination of a strained three-membered ring and geminal hydroxy and methoxycarbonyl functionalities. This guide provides a comparative overview of its potential substrate scope based on the known reactivity of analogous donor-acceptor cyclopropanes. While specific experimental data for this compound is limited in the public domain, this document serves to extrapolate its probable reactivity with various nucleophiles and its utility in the synthesis of complex molecular architectures, including spirocyclic systems.

Introduction to Reactivity

This compound belongs to the class of donor-acceptor cyclopropanes. The electron-donating hydroxyl group and the electron-withdrawing methoxycarbonyl group activate the cyclopropane ring for nucleophilic ring-opening reactions. This "push-pull" electronic effect polarizes the distal carbon-carbon bond of the cyclopropane ring, making it susceptible to attack by a wide range of nucleophiles.

Comparison of Substrate Scope with Alternative Reagents

The utility of this compound can be benchmarked against other common reagents for cyclopropanation and the introduction of three-carbon synthons.

Reagent/MethodAdvantagesDisadvantages
This compound - Pre-functionalized for further transformations- Potential for stereoselective reactions- Bench-stable reagent- Limited published data on substrate scope- Synthesis may be multi-step
Simmons-Smith Reaction (CH₂I₂/Zn-Cu) - Well-established and reliable- Good for unfunctionalized cyclopropanes- Requires stoichiometric zinc- Diiodomethane is a hazardous reagent
Diazomethane (CH₂N₂) Cyclopropanation - High yielding- Broad substrate scope- Extremely toxic and explosive- Requires specialized handling procedures
Corey-Chaykovsky Reaction (Sulfur Ylides) - Effective for electron-deficient alkenes- Can be rendered asymmetric- Stoichiometric use of sulfur ylide- Potential for side reactions

Reactions with Nucleophiles: A Predicted Substrate Scope

Based on the extensive literature on donor-acceptor cyclopropanes, this compound is expected to react with a variety of nucleophiles, leading to ring-opened products. The following tables outline the predicted scope and potential yields for these transformations. Disclaimer: The yields provided are estimates based on analogous systems and have not been experimentally verified for this compound.

Table 1: Reactions with Amine Nucleophiles

The ring-opening of donor-acceptor cyclopropanes with amines is a common method for the synthesis of γ-amino esters.

Amine SubstratePredicted Product StructurePredicted Yield (%)
Aniline75-90
Benzylamine80-95
Morpholine70-85
Pyrrolidine85-98
Table 2: Reactions with Thiol Nucleophiles

Thiol nucleophiles are also expected to efficiently open the cyclopropane ring, affording γ-thioesters.

Thiol SubstratePredicted Product StructurePredicted Yield (%)
Thiophenol80-95
Benzyl mercaptan85-98
Ethanethiol75-90
Table 3: Reactions with Carbon Nucleophiles (e.g., Grignard Reagents)

Reactions with organometallic reagents like Grignard reagents can lead to the formation of new carbon-carbon bonds. The reaction is expected to proceed via attack on the ester carbonyl followed by or in concert with ring opening.

Grignard ReagentPredicted Product StructurePredicted Yield (%)
Phenylmagnesium bromide60-80
Methylmagnesium bromide65-85
Ethylmagnesium bromide60-80

Synthesis of Spirocyclic Compounds

Donor-acceptor cyclopropanes are valuable precursors for the synthesis of spirocyclic compounds through formal [3+2] cycloaddition reactions with various dipolarophiles. This compound could potentially be employed in similar transformations.

Table 4: Potential [3+2] Cycloaddition Reactions for Spirocycle Synthesis
DipolarophilePredicted Spirocyclic Product
Aldehydes/KetonesSpiro-tetrahydrofurans
IminesSpiro-pyrrolidines
NitronesSpiro-isoxazolidines

Experimental Protocols (Hypothetical)

The following are hypothetical experimental protocols for the reactions of this compound based on standard procedures for donor-acceptor cyclopropanes.

General Procedure for Nucleophilic Ring-Opening with Amines or Thiols:

To a solution of this compound (1.0 mmol) in a suitable solvent (e.g., CH₂Cl₂, THF, or MeCN) at room temperature is added the nucleophile (1.2 mmol). The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired ring-opened product.

Synthesis of this compound

A reported synthesis of this compound involves the diazotization of Methyl 1-aminocyclopropane-1-carboxylate followed by hydrolysis.

Protocol: Methyl 1-aminocyclopropane-1-carboxylate is dissolved in an aqueous solution of sulfuric acid. The solution is cooled in an ice bath, and an aqueous solution of sodium nitrite is added dropwise. The reaction mixture is stirred at room temperature, followed by heating to induce hydrolysis. After cooling, the product is extracted with an organic solvent, dried, and concentrated to yield this compound.

Visualizing Reaction Pathways

General Workflow for Substrate Scope Evaluation

G Workflow for Evaluating Substrate Scope cluster_synthesis Synthesis of Starting Material cluster_reactions Reaction with Nucleophiles cluster_analysis Analysis SM Methyl 1-aminocyclopropane-1-carboxylate R This compound SM->R Diazotization/ Hydrolysis P Ring-Opened Product R->P Nucleophilic Attack Nu Nucleophile (Amine, Thiol, Grignard, etc.) Nu->P A Purification and Characterization (NMR, MS) P->A D Data Tabulation (Substrate, Yield, Conditions) A->D

Caption: General workflow for the synthesis and evaluation of the substrate scope of this compound.

Predicted Ring-Opening Mechanism

G Predicted Mechanism of Nucleophilic Ring-Opening reactant This compound OMe OH intermediate Intermediate OMe OH Nu reactant->intermediate Nucleophilic Attack nucleophile Nu⁻ product Ring-Opened Product OMe OH Nu intermediate->product Protonation

Caption: Predicted mechanism for the nucleophilic ring-opening of this compound.

Conclusion

While direct experimental evidence for the substrate scope of this compound is not extensively available, its classification as a donor-acceptor cyclopropane allows for strong predictions of its reactivity. It is anticipated to be a valuable reagent for the synthesis of functionalized acyclic and spirocyclic compounds. Further experimental investigation is warranted to fully elucidate its synthetic potential and provide the quantitative data necessary for its widespread adoption in the research and drug development communities. Researchers are encouraged to use the provided hypothetical protocols as a starting point for their own investigations into the reactivity of this promising building block.

Safety Operating Guide

Navigating the Safe Disposal of Methyl 1-hydroxycyclopropane-1-carboxylate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides essential safety and logistical information for the proper disposal of Methyl 1-hydroxycyclopropane-1-carboxylate, a reactive cyclopropane derivative. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValueSource
Molecular FormulaC5H8O3[1][2][3]
Molecular Weight116.11 g/mol [1]
Purity≥88% - 97%[2][3][4]
AppearanceClear yellow liquid[2]
Storage TemperatureRefrigerator[4]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance with the following primary concerns:

  • Flammability: It is a highly flammable liquid and vapor.[1] Keep away from heat, sparks, open flames, and hot surfaces.[5] Use of explosion-proof electrical, ventilating, and lighting equipment is required.[5]

  • Health Hazards: This chemical can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4]

  • Personal Protective Equipment (PPE): Always wear protective gloves, protective clothing, eye protection, and face protection when handling this substance.[5]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through an approved hazardous waste program.[5][6] Do not discharge this chemical into the sewer system or dispose of it by evaporation.[6]

1. Waste Identification and Segregation:

  • Treat all waste containing this compound as hazardous waste.[6]
  • Segregate this waste from other waste streams, particularly from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5]
  • Keep halogenated and non-halogenated solvent waste separate.[7]

2. Containerization:

  • Use a designated, compatible waste container for collection. Plastic is often preferred for chemical waste storage.[8]
  • The container must be in good condition, with a secure, non-deteriorated screw cap.[9]
  • Ensure the container is properly labeled as "Hazardous Waste" and clearly identifies the contents, including "this compound" and any other components in the waste mixture.[7]
  • Do not fill the container beyond 90% capacity (at least one-inch headroom) to allow for expansion.[9]

3. Storage in a Satellite Accumulation Area (SAA):

  • Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation.[8][9]
  • The SAA should be inspected weekly for any signs of leakage.[9]
  • Keep the waste container closed at all times, except when adding waste.[6][8]

4. Empty Container Disposal:

  • A container that has held this compound should be managed as hazardous waste unless properly decontaminated.
  • For containers that held acutely hazardous waste (P-listed), they must be triple-rinsed with a suitable solvent.[6] The rinsate must be collected and disposed of as hazardous waste.[6] After triple-rinsing, the container labels should be defaced, and the cap removed before disposal as regular trash.[6]

5. Request for Waste Collection:

  • Once the waste container is full or ready for disposal, submit a waste collection request to your institution's Environmental Health and Safety (EHS) or equivalent department.[6][8]
  • Ensure the date the container became full is marked on the waste tag.[6]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.

Disposal Workflow for this compound cluster_generation Waste Generation cluster_handling Waste Handling & Storage cluster_disposal Final Disposal start Waste Generated (this compound) is_empty_container Is it an empty container? start->is_empty_container liquid_waste Liquid Waste (Pure or in solution) is_empty_container->liquid_waste No empty_container Empty Container is_empty_container->empty_container Yes segregate_waste Segregate as Flammable Liquid Hazardous Waste liquid_waste->segregate_waste solid_waste Solid Waste (Contaminated materials) solid_waste->segregate_waste triple_rinse Triple-rinse with appropriate solvent? empty_container->triple_rinse containerize Place in a labeled, compatible, closed container segregate_waste->containerize triple_rinse->segregate_waste collect_rinsate Collect rinsate as hazardous waste triple_rinse->collect_rinsate Yes dispose_trash Deface label & dispose as regular trash collect_rinsate->dispose_trash store_saa Store in Satellite Accumulation Area (SAA) containerize->store_saa request_pickup Request pickup by EHS for approved disposal store_saa->request_pickup

Caption: Disposal decision workflow for this compound.

By adhering to these detailed procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, fostering a culture of safety and environmental responsibility. Always consult your institution's specific waste management guidelines and the chemical's Safety Data Sheet (SDS) before handling and disposal.[7]

References

Personal protective equipment for handling Methyl 1-hydroxycyclopropane-1-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling, use, and disposal of Methyl 1-hydroxycyclopropane-1-carboxylate (CAS No: 33689-29-1), tailored for laboratory and drug development professionals. Adherence to these procedures is vital for ensuring a safe laboratory environment.

Chemical Properties and Hazards

This compound is a highly flammable liquid and vapor that can cause skin, eye, and respiratory irritation.[1] It is essential to handle this chemical with appropriate safety precautions to minimize risks.

PropertyValueSource
Molecular Formula C5H8O3[1][2][3][4]
Molecular Weight 116.11 g/mol [1]
CAS Number 33689-29-1[1][2][3][4][5]
Appearance Clear yellow liquid[4]
Boiling Point 70°C / 13mmHg[5]
Flash Point 44.8°C[5]
Density 1.346 g/cm³[5]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against chemical exposure. The following PPE is mandatory when handling this compound.

PPE CategorySpecificationStandard Compliance
Eye and Face Protection Chemical safety goggles or eyeglasses.OSHA 29 CFR 1910.133 or European Standard EN166.[6][7]
Hand Protection Chemical-resistant gloves (e.g., Chloroprene rubber, ≥ 0.5 mm thickness).
Skin and Body Protection Protective clothing to prevent skin exposure.
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.To be used if exposure limits are exceeded or irritation is experienced.[7]

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure an eyewash station and safety shower are readily accessible.[7][8]

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[7]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[6][7][9]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[6]

2. Handling the Chemical:

  • Keep the chemical away from heat, sparks, open flames, and other ignition sources.[6][7]

  • Use only non-sparking tools to prevent ignition.[6]

  • Avoid all personal contact, including inhalation of vapors and direct contact with skin and eyes.[6][10]

  • Wear the mandatory PPE as specified in the table above.

  • Wash hands thoroughly with soap and water after handling.[10]

3. Storage:

  • Store in a cool, well-ventilated area designated for flammable liquids.[6]

  • Keep containers tightly closed when not in use.[6][7]

  • Store in a refrigerator if recommended.

  • Protect from light.[6]

4. In Case of a Spill:

  • Evacuate the area and remove all ignition sources.[7]

  • Ventilate the spill area.

  • Absorb the spill with an inert, non-combustible material such as sand or earth.

  • Collect the absorbed material into a suitable, labeled container for disposal.[9]

Disposal Plan

All waste materials must be handled as hazardous waste.

  • Dispose of the chemical and its container at an approved waste disposal facility.[6]

  • Do not dispose of the chemical into drains or sewer systems.[8][9]

  • Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[8][9]

Experimental Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Review SDS and Protocols VerifyControls Verify Engineering Controls (Fume Hood, Eyewash) Prep->VerifyControls DonPPE Don Appropriate PPE VerifyControls->DonPPE Retrieve Retrieve Chemical from Storage DonPPE->Retrieve Dispense Dispense in Fume Hood Retrieve->Dispense Experiment Conduct Experiment Dispense->Experiment Clean Clean Work Area Experiment->Clean Spill Spill or Exposure? Experiment->Spill SegregateWaste Segregate Hazardous Waste Clean->SegregateWaste Dispose Dispose via Approved Facility SegregateWaste->Dispose DoffPPE Doff PPE Correctly Dispose->DoffPPE Spill->Clean No Emergency Follow Emergency Procedures Spill->Emergency Yes

Caption: Workflow for the safe handling of this compound.

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.